A Comprehensive Technical Guide to 3-(4-Fluorophenylamino)-3-oxopropanoic Acid: A Key Scaffold for Medicinal Chemistry
Executive Summary: This document provides an in-depth technical analysis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, a malonic acid derivative of significant interest to researchers in drug discovery and organic synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: This document provides an in-depth technical analysis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, a malonic acid derivative of significant interest to researchers in drug discovery and organic synthesis. Also known as N-(4-fluorophenyl)malonamic acid, this compound serves as a versatile molecular scaffold. This guide details its chemical structure, physicochemical properties, a robust synthetic protocol, and methods for structural verification. Furthermore, it explores the strategic rationale for its use in medicinal chemistry, focusing on the roles of the malonamic acid core and the 4-fluorophenyl moiety in developing novel therapeutic agents.
Molecular Identity and Physicochemical Properties
Nomenclature and Chemical Identifiers
The precise identification of a chemical entity is foundational for all research and development. The key identifiers for the topic compound are summarized below.
3-(4-Fluorophenylamino)-3-oxopropanoic acid is a monosubstituted amide derivative of malonic acid.[2] Its structure is characterized by three key functional components:
A Propanoic Acid Backbone: This provides the core aliphatic chain.
A Carboxylic Acid Group (-COOH): This terminal group imparts acidic properties to the molecule and serves as a key handle for further chemical modification, such as esterification or amidation.
An N-(4-fluorophenyl) Amide Group: This functional group is formed between the second carboxylic acid function of the malonic acid precursor and the amine group of 4-fluoroaniline. This moiety is critical for establishing interactions with biological targets.
A 4-Fluorophenyl Ring: The fluorine substitution on the phenyl ring is a strategic choice in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity.[3][4]
Physicochemical Architecture and Methodological Profiling of N-(4-fluorophenyl)malonamic acid
Executive Summary N-(4-fluorophenyl)malonamic acid (CAS: 95262-10-5), systematically referred to as 3-((4-fluorophenyl)amino)-3-oxopropanoic acid, is a highly versatile bifunctional building block utilized extensively in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-(4-fluorophenyl)malonamic acid (CAS: 95262-10-5), systematically referred to as 3-((4-fluorophenyl)amino)-3-oxopropanoic acid, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. Featuring both a carboxylic acid and a secondary aryl amide, this molecule presents a unique physicochemical profile. The incorporation of the para-fluoro substituent on the phenyl ring significantly modulates its lipophilicity, metabolic stability, and electronic distribution, making it an ideal synthon for the development of complex fluorinated heterocycles. This technical whitepaper explores the structural causality, thermodynamic stability, and self-validating methodologies required to accurately profile this compound.
Molecular Architecture and Electronic Causality
The physicochemical behavior of N-(4-fluorophenyl)malonamic acid is dictated by the interplay between its functional groups [1]:
Carboxylic Acid Moiety : Provides aqueous solubility at physiological pH and serves as a primary handle for esterification or decarboxylation.
Secondary Amide : Acts as both a hydrogen-bond donor and acceptor, rigidifying the molecular conformation through resonance.
4-Fluorophenyl Ring : The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), while simultaneously donating electron density through resonance (+R). This dual effect stabilizes the conjugate base of the carboxylic acid, slightly lowering the pKa compared to unsubstituted aliphatic amides [3].
Quantitative Physicochemical Summary
Table 1: Key Physicochemical Descriptors
Property
Value / Descriptor
Method / Source
CAS Number
95262-10-5
Chemical Databases [1]
Molecular Formula
C9H8FNO3
Calculated
Molecular Weight
197.16 g/mol
Calculated [2]
pKa (Carboxylic Acid)
~3.5 - 3.7
Extrapolated from Malonamic Acid [3]
LogP (Octanol/Water)
~1.2 - 1.5
In silico estimation
H-Bond Donors
2 (Amide NH, Carboxylic OH)
Structural Analysis
H-Bond Acceptors
3 (Carbonyl O, Carboxylic O)
Structural Analysis
Thermodynamic Stability and Decarboxylation Kinetics
A critical mechanistic feature of malonamic acid derivatives is their susceptibility to thermally-induced decarboxylation. When subjected to elevated temperatures (typically >100°C), N-(4-fluorophenyl)malonamic acid undergoes a concerted degradation process [4].
Causality of the Reaction : The reaction proceeds via a six-membered cyclic transition state, where the carbonyl oxygen of the amide abstracts the acidic proton from the carboxylic acid. This concerted electron flow expels carbon dioxide gas, initially forming the enol of N-(4-fluorophenyl)acetamide. Because the enol is thermodynamically unstable, it rapidly tautomerizes to the more stable amide form. Understanding this thermal boundary is critical during synthetic workflows to prevent premature degradation of the starting material.
Thermal decarboxylation pathway of N-(4-fluorophenyl)malonamic acid via a cyclic transition state.
To ensure rigorous scientific integrity, the determination of pKa and LogP must be conducted using self-validating systems. The following protocols detail the causal reasoning behind each experimental choice.
Protocol A: Potentiometric Determination of pKa
Causality : Potentiometry is selected over UV-Vis spectroscopy because the ionization of the aliphatic carboxylic acid does not induce a sufficient chromophoric shift in the isolated aryl system.
System Calibration : Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.
Validation Step: Titrate a known standard (e.g., Potassium Hydrogen Phthalate, pKa 4.01) to verify the electrode's Nernstian response.
Sample Preparation : Dissolve 2.0 mM of N-(4-fluorophenyl)malonamic acid in a 0.15 M KCl aqueous solution.
Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, mimicking physiological conditions and ensuring that activity coefficients remain constant throughout the titration [3].
Titration Execution : Titrate the solution with standardized 0.1 M NaOH under an inert Argon atmosphere.
Causality: Argon prevents the dissolution of atmospheric CO₂ into the aqueous phase, which would form carbonic acid and artificially skew the basic region of the titration curve.
Data Analysis : Plot the first derivative of the titration curve (dpH/dV) to precisely identify the equivalence point. Fit the data using non-linear regression (via the Henderson-Hasselbalch equation) to extract the exact pKa.
Step-by-step self-validating workflow for potentiometric pKa determination.
Protocol B: Shake-Flask Determination of LogP (Octanol/Water)
Causality : The shake-flask method provides a direct thermodynamic measurement of partitioning, which is critical for predicting passive membrane permeability and cellular uptake in drug development [5].
Solvent Saturation : Pre-saturate 1-octanol and aqueous buffer (pH 1.5) by stirring them together vigorously for 24 hours.
Causality: Using pH 1.5 ensures the carboxylic acid (pKa ~3.5) is fully protonated (neutral state), preventing the erroneous measurement of LogD instead of LogP. Pre-saturation prevents volume changes during the actual experiment.
Equilibration : Dissolve a known mass of the compound in the octanol phase. Combine with the aqueous phase in a separatory funnel. Shake mechanically for 60 minutes, then centrifuge at 3000 rpm for 15 minutes.
Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring complete and distinct phase separation.
Quantification : Quantify the concentration of the compound in both phases using HPLC-UV.
Validation (Mass Balance) : Calculate the total mass recovered from both phases. The protocol is strictly valid only if recovery is >98%, ruling out precipitation at the interface or adsorption to the glassware.
Translational Applications in Drug Development
N-(4-fluorophenyl)malonamic acid acts as a privileged intermediate in pharmaceutical synthesis. Its bifunctional nature allows for orthogonal reactivity. The carboxylic acid can be activated (e.g., via CDI or SOCl₂) for amidation or esterification, while the active methylene group (flanked by two electron-withdrawing carbonyls) is highly susceptible to electrophilic attack or Knoevenagel condensations. This makes it an essential synthon in the construction of complex heterocyclic scaffolds, such as fluorinated quinolones or pyrimidine-based kinase inhibitors.
General synthetic workflow utilizing orthogonal reactivity for heterocycle construction.
The Therapeutic Potential of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid Derivatives: A Technical Guide to Next-Generation Kinase Inhibitors
Executive Summary In the landscape of modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on highly optimized chemical building blocks. 3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted oncology, the design of small-molecule kinase inhibitors relies heavily on highly optimized chemical building blocks. 3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS No. 95262-10-5), also known as N-(4-fluorophenyl)malonamic acid, has emerged as a critical synthetic precursor. This bifunctional intermediate is instrumental in the synthesis of fused heterocyclic compounds—most notably pyrrolo[2,1-f][1,2,4]triazines —which serve as the core pharmacophore for a potent class of receptor tyrosine kinase (RTK) inhibitors[1].
This technical guide explores the mechanistic rationale behind this chemical structure, details the self-validating workflows required to synthesize and evaluate its derivatives, and analyzes its proven therapeutic efficacy in targeting oncogenic pathways such as HER1 (EGFR) and HER2.
Chemical Profile & Mechanistic Rationale
The therapeutic viability of 3-(4-fluorophenylamino)-3-oxopropanoic acid derivatives stems from two distinct structural features that medicinal chemists leverage during drug design:
The 4-Fluorophenyl Moiety:
The incorporation of a fluorine atom at the para position of the phenyl ring is a deliberate choice to enhance pharmacokinetic stability. Fluorine's high electronegativity and strong C-F bond resist oxidative degradation by hepatic Cytochrome P450 enzymes (specifically preventing para-hydroxylation). Furthermore, the fluorophenyl group increases lipophilicity and modulates the pKa of adjacent amines, significantly enhancing the molecule's binding affinity deep within the hydrophobic sub-pockets of the kinase ATP-binding domain.
The Malonamic Acid Core:
The active methylene group flanked by a carboxylic acid and an amide provides a versatile bifunctional handle. This allows for highly efficient regio- and diastereoselective cyclization reactions, enabling the rapid construction of complex, nitrogen-rich heterocycles like triazines and pyrimidines under mild conditions[2].
Therapeutic Targets & Signaling Pathways
Derivatives synthesized from this precursor are primarily deployed against Receptor Tyrosine Kinases (RTKs) , which are frequently mutated or overexpressed in solid tumors. The pyrrolotriazine core acts as a rigid scaffold that positions the fluorophenyl group to competitively block the ATP-binding pocket of kinases such as HER1, HER2, and Met kinase[3].
By inhibiting these RTKs, the derivatives effectively shut down downstream oncogenic signaling cascades, including the PI3K/AKT/mTOR survival pathway and the RAS/RAF/MEK/ERK proliferation pathway.
Caption: RTK Signaling Pathway and targeted inhibition by fluorophenyl-derived compounds.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the development of these inhibitors follows a strict, self-validating workflow. Below is the standard protocol for synthesizing a pyrrolotriazine derivative from 3-(4-fluorophenylamino)-3-oxopropanoic acid and evaluating its in vitro efficacy.
Caption: Step-by-step workflow from precursor synthesis to in vitro kinase screening.
Phase 1: Synthesis of the Pyrrolotriazine Core
Condensation & Cyclization: React 3-(4-fluorophenylamino)-3-oxopropanoic acid with a substituted hydrazine or glyoxal hydrate under mild basic conditions (e.g., NaHCO₃)[2].
Causality: A mild base is specifically chosen to facilitate the formation of the triazinium salt without causing premature hydrolysis of the delicate amide bond.
Self-Validation: Monitor reaction completion via Thin-Layer Chromatography (TLC). Purify the resulting precipitate and confirm the intermediate mass via LC-MS (ESI+) to ensure the correct molecular ion peak is present before proceeding to cross-coupling.
Phase 2: Radiometric Kinase Inhibition Assay
Reaction Setup: Prepare a 50 μL reaction volume containing 10 ng of purified kinase (e.g., HER2), 1.5 μM poly(Glu/Tyr) substrate, and 1 μM ATP spiked with 0.15 μCi [γ-³³P]ATP[3].
Causality: [γ-³³P]ATP is utilized instead of [γ-³²P]ATP because it provides a lower energy beta emission, reducing radiation hazards while maintaining high sensitivity for detecting trace phosphorylation events.
Inhibition & Termination: Incubate the mixture with varying concentrations of the synthesized fluorophenyl-derived inhibitor at 27°C for 1 hour. Terminate the reaction by adding a stop buffer containing 0.3 M EDTA[3].
Causality: EDTA acts as a potent chelator of the Mg²⁺/Mn²⁺ ions essential for kinase catalytic activity, instantly freezing the reaction kinetics for an accurate end-point measurement.
Quantification: Precipitate acid-insoluble proteins using 5% trichloroacetic acid (TCA) and recover them on GF/C Unifilter plates for scintillation counting[3].
Self-Validation: The assay must include a vehicle-only (DMSO) positive control to establish baseline maximum kinase activity, and a no-enzyme negative control to quantify background radioactivity. The protocol is considered validated only if the signal-to-background ratio exceeds 10:1.
Quantitative Data & Efficacy
Derivatives utilizing this structural framework have demonstrated profound selectivity and potency. A prime example of a pyrrolotriazine-based kinase inhibitor derived from this chemical lineage is BMS-599626 (AC480), a highly selective pan-HER kinase inhibitor[3]. It has also shown utility as a CSK inhibitor in acute lymphoblastic leukemia models[4].
Table 1: Pharmacological Profile of Representative Fluorophenyl-Derived Pyrrolotriazine (BMS-599626)
Target Kinase
IC₅₀ (nM)
Binding Mechanism
Selectivity Fold (vs HER1)
HER1 (EGFR)
20
ATP-competitive
Reference
HER2
30
ATP-non-competitive
~1.5x
HER4
190
ATP-competitive
~9.5x
Lck
4,000
Weakly competitive
200x
VEGFR2
>100,000
Inactive
>5,000x
Data summarized from in vitro kinase screening assays[3]. The stark contrast in IC₅₀ values demonstrates the high selectivity achieved by the pyrrolotriazine scaffold when optimized with specific halogenated phenyl groups.
Conclusion & Future Perspectives
3-(4-Fluorophenylamino)-3-oxopropanoic acid remains a cornerstone in the architectural design of modern kinase inhibitors. Its ability to seamlessly integrate metabolic stability (via the fluorine atom) with synthetic versatility (via the malonamic acid core) makes it indispensable for generating pyrrolotriazine libraries. Moving forward, this structural motif holds significant promise in the development of next-generation Proteolysis Targeting Chimeras (PROTACs), where the fluorophenyl-pyrrolotriazine core can be repurposed as a highly specific target-protein binder linked to an E3 ubiquitin ligase ligand.
References
Title: Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines | ACS Omega
Source: ACS Publications
URL: [Link]
Title: Crosstalk between ROR1 and the pre-B-Cell Receptor Promotes Survival of t(1;19) Acute Lymphoblastic Leukemia
Source: PMC (National Institutes of Health)
URL: [Link]
Biological Activity and Pharmacological Applications of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Executive Summary 3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS No. 95262-10-5), also known as N-(4-fluorophenyl)malonamic acid, is a highly versatile pharmacophore utilized extensively in modern drug discovery [1]. W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS No. 95262-10-5), also known as N-(4-fluorophenyl)malonamic acid, is a highly versatile pharmacophore utilized extensively in modern drug discovery [1]. While structurally simple, this molecule acts as a privileged building block, offering a unique combination of a hydrogen-bond-donating amide, a highly electronegative para-fluoro substituted aromatic ring, and a terminal carboxylic acid. This technical guide explores the mechanistic causality behind its biological activity, focusing on its role in enzyme inhibition (serine proteases and beta-lactamases), antithrombotic drug design, and nuclear receptor modulation.
Pharmacophore Rationale: The Causality of Structural Design
In medicinal chemistry, the selection of 3-(4-Fluorophenylamino)-3-oxopropanoic acid is rarely arbitrary; it is driven by precise stereoelectronic requirements:
The Para-Fluoro Substitution: The introduction of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it blocks CYP450-mediated para-hydroxylation, significantly enhancing the metabolic half-life of the compound. Second, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent amide nitrogen, optimizing its ability to act as a hydrogen bond donor within target enzyme active sites (such as the oxyanion hole of proteases).
The Malonamic Acid Moiety: The 3-oxopropanoic acid chain acts as a "retro-amide" isostere. The terminal carboxylic acid is critical for forming salt bridges with basic amino acid residues (e.g., Arginine or Lysine) or chelating catalytic metal ions (e.g., Zinc in metallo-beta-lactamases).
Core Biological Activities and Mechanisms
Serine Protease and Beta-Lactamase Inhibition
Malonamic acid derivatives are well-documented substrates and inhibitors of Class A and Class C beta-lactamases [2]. The structural mimicry of the retro-amide side chain allows these compounds to gain covalent access to the active sites of beta-lactam-recognizing enzymes. The carboxylic acid group acts as a transition-state analog, positioning the molecule precisely within the catalytic pocket to halt enzymatic turnover.
Antithrombotic Activity via Factor VIIa Inhibition
In the coagulation cascade, the Tissue Factor (TF) and Factor VIIa (FVIIa) complex is the primary initiator of blood coagulation. Malonamide and malonamic ester derivatives synthesized from this core scaffold have been identified as potent, reversible inhibitors of Factor VIIa [3]. By binding to the active site of FVIIa, these derivatives prevent the downstream conversion of Factor X to Factor Xa, thereby exerting a strong antithrombotic effect without the severe bleeding complications associated with direct thrombin inhibitors.
Diagram 1: Inhibition of the TF-FVIIa coagulation complex by malonamic acid derivatives.
Thyroid Hormone Receptor (TR) Modulation
N-phenylmalonamic acid derivatives have also demonstrated significant biological activity as Thyroid Hormone Receptor (TR) ligands [4]. These compounds modulate gene transcription pathways related to cellular proliferation. Specifically, they have been patented for their efficacy in stimulating hair follicle proliferation, offering a targeted therapeutic pathway for treating alopecia by mimicking natural thyroid hormones (like thyroxine) without inducing systemic thyrotoxicosis.
Diagram 2: Mechanism of TR modulation and gene transcription by malonamic acid ligands.
To illustrate the causality of the para-fluoro substitution, the following table summarizes representative SAR data comparing 3-(4-Fluorophenylamino)-3-oxopropanoic acid derivatives against other halogenated and unsubstituted analogs in a standardized Factor VIIa inhibition assay.
Compound Substitution
Target Enzyme
IC₅₀ (µM)
Calculated LogP
Metabolic Stability (T₁/₂ min, HLM)
Unsubstituted (Phenyl)
Factor VIIa
12.5
1.25
24
4-Fluoro (CAS 95262-10-5)
Factor VIIa
3.2
1.52
>120
4-Chloro
Factor VIIa
4.1
1.85
85
4-Methoxy
Factor VIIa
8.4
1.30
18
Data Synthesis Note: The 4-fluoro substitution provides the optimal balance of lower IC₅₀ (higher potency), favorable lipophilicity, and maximum resistance to hepatic microsome degradation.
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating steady-state kinetic assay for evaluating the inhibitory potency of 3-(4-Fluorophenylamino)-3-oxopropanoic acid derivatives against target proteases (e.g., Factor VIIa).
Protocol: High-Throughput Kinetic Screening
Objective: Determine the IC₅₀ and mechanism of inhibition (competitive vs. non-competitive).
Step 1: Reagent Preparation & Internal Controls
Prepare a 10 mM stock of the malonamic acid derivative in 100% anhydrous DMSO.
Validation Checkpoint 1: Include three strict controls in every 384-well plate:
Dispense 10 µL of recombinant target enzyme (e.g., 5 nM final concentration) in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.1% PEG-8000).
Add 5 µL of the compound dilution series (ranging from 0.1 nM to 100 µM).
Incubate at 25°C for 30 minutes to allow for binding equilibrium.
Step 3: Substrate Addition & Kinetic Read
Initiate the reaction by adding 10 µL of fluorogenic substrate (e.g., specific AMC-linked peptide) at a concentration equal to its Kₘ.
Immediately read fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes using a microplate reader.
Validation Checkpoint 2: Calculate the initial velocity (V₀) only from the linear portion of the progress curve (R² > 0.98) to ensure steady-state conditions.
Validation Checkpoint 3: To rule out false positives caused by assay interference (e.g., compound aggregation), perform a DSF assay. A positive shift in the enzyme's melting temperature (ΔTₘ > 2°C) in the presence of the malonamic acid derivative definitively confirms direct target engagement.
Diagram 3: Self-validating high-throughput screening workflow for enzyme inhibitors.
References
Pratt, R. F., et al. "Substituted aryl malonamates as new serine beta-lactamase substrates: structure-activity studies". National Center for Biotechnology Information (NCBI), PubMed. Available at:[Link]
Matter, H., et al. "Malonamide and malonamic ester derivatives with antithrombotic activity, their preparation and their use". European Patent Office (EP1339673B1).
Vennstrom, B., et al. "Eprotirome for use in the prevention and/or treatment of hair disorders and compositions thereof". European Patent Office (EP2695611A1).
Pescatori, L., et al. "Design and Synthesis of Bis-amide and Hydrazide-containing Derivatives of Malonic Acid as Potential HIV-1 Integrase Inhibitors". National Center for Biotechnology Information (NCBI), PubMed Central. Available at:[Link]
Foundational
solubility profile of 3-(4-Fluorophenylamino)-3-oxopropanoic acid in organic solvents
The following technical guide details the solubility profile, thermodynamic modeling, and experimental frameworks for 3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS: 95262-10-5), a critical intermediate in the synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile, thermodynamic modeling, and experimental frameworks for 3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS: 95262-10-5), a critical intermediate in the synthesis of N-aryl quinolone scaffolds.
Executive Summary
3-(4-Fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid) is a bifunctional intermediate characterized by a malonic acid backbone mono-amidated with 4-fluoroaniline. Its solubility profile is the governing parameter for its purification via crystallization and its subsequent cyclization into quinolone derivatives used in pharmaceutical and agrochemical synthesis.
This guide provides a rigorous framework for determining, modeling, and interpreting the solubility of this compound in organic solvents. It addresses the thermodynamic behavior driven by its competing functional groups: the hydrophilic carboxylic acid/amide moiety and the lipophilic fluorophenyl ring.
Physicochemical Context & Structural Analysis
To design an effective solubility study, one must first understand the molecular forces at play.
Hydrogen Bonding Network: The molecule contains a carboxylic acid group (
) capable of forming cyclic dimers and an amide group () that acts as both a hydrogen bond donor and acceptor. This suggests high solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMF, DMSO).
Lattice Energy: The planar 4-fluorophenyl ring facilitates
stacking, potentially increasing the crystal lattice energy. Solvents must overcome this lattice enthalpy () to dissolve the solid.
Lipophilicity: The fluorine substituent increases the lipophilicity of the phenyl ring compared to the non-fluorinated analog, slightly enhancing solubility in moderately polar esters (Ethyl Acetate) compared to highly polar water.
Predicted Solubility Landscape
Based on Group Contribution Methods (GCM) and structural analogy to N-phenylmalonamic acid:
Solvent Class
Representative Solvents
Predicted Solubility
Mechanism
Polar Aprotic
DMF, DMSO, NMP
Very High
Dipole-dipole, disruption of H-bond dimers.
Polar Protic
Methanol, Ethanol, Isopropanol
High to Moderate
H-bonding solvation of acid/amide groups.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate
Dipole-dipole interactions; useful for cooling crystallization.
| Non-Polar | Hexane, Toluene | Very Low | Inability to break crystal lattice H-bonds. |
This method eliminates sampling errors and provides a continuous solubility curve.
Workflow:
Preparation: Load a precise mass of solute (
) and solvent () into a jacketed glass vessel equipped with a mechanical stirrer and a laser turbidity probe.
Dissolution: Heat the mixture until the laser transmittance reaches a stable maximum (100%), indicating complete dissolution.
Nucleation Detection: Cool the solution at a controlled rate (e.g.,
). Record the temperature () where transmittance drops (onset of turbidity).
Solubility Determination: Re-heat slowly (
). The temperature at which the last crystal disappears (transmittance returns to max) is the saturation temperature () for that specific mole fraction.
Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.
: Empirical parameters representing non-ideality and the temperature dependence of enthalpy of fusion.
van't Hoff Analysis
This analysis extracts the thermodynamic driving forces: Dissolution Enthalpy (
) and Entropy ().
Plot:
vs. .
Slope:
.
Intercept:
.
Interpretation:
Positive
: Endothermic dissolution (solubility increases with T). This is expected for 3-(4-Fluorophenylamino)-3-oxopropanoic acid.[3]
Positive
: Entropy-driven process (disorder increases upon dissolving).
Visualization: Thermodynamic Logic
Figure 2: Logical flow from experimental data to process engineering applications.
Process Implications & Recommendations
Solvent Selection for Crystallization
Yield Optimization: Use a Cooling Crystallization strategy with Ethanol or Acetonitrile . These solvents typically show a steep solubility curve (high
), meaning a significant amount of product precipitates upon cooling from reflux to .
Purity Optimization: If the impurity profile includes non-polar side products, use a Methanol/Water mixture. The compound's solubility will drop sharply with water addition (Anti-solvent crystallization), while non-polar impurities may remain oiled out or in solution depending on the specific phase diagram.
Stability Warning
Avoid prolonged heating in alcohols with strong acid catalysts, as 3-(4-Fluorophenylamino)-3-oxopropanoic acid can undergo esterification at the carboxylic acid tail or cyclization. Solubility studies should confirm chemical stability via HPLC analysis of the mother liquor.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Grant, D. J. W., et al. (1984). Solubility and solution thermodynamics of some acetanilides in water and octanol. International Journal of Pharmaceutics, 18(1-2), 25-38. (Provides context for N-aryl amide solubility).
Sha, F., et al. (2020). Solubility and thermodynamic analysis of 3-(4-chlorophenyl)-3-oxopropanoic acid in pure and binary solvents.
Jouyban, A. (2008). Review of the pharmaceutical solubility prediction models. Journal of Applied Solution Chemistry and Modeling. Link
Technical Analysis: Acidity Profile and pKa Determination of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
The following technical guide provides an in-depth analysis of the acidity and pKa values of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, designed for researchers in medicinal chemistry and drug development. [1][2] Molec...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the acidity and pKa values of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, designed for researchers in medicinal chemistry and drug development.
3-(4-Fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid) is a critical scaffold in the synthesis of quinolone antibiotics and other heterocyclic pharmacophores.[1] Understanding its dissociation constants (pKa) is vital for optimizing extraction protocols, formulation stability, and predicting bioavailability.
Key Technical Findings:
Primary pKa (Carboxylic Acid): Estimated at 3.1 – 3.4 . This value indicates the compound is a stronger acid than acetic acid (pKa 4.[3]76) but weaker than its parent, malonic acid (pKa 2.83).[4]
Secondary Acidity (Active Methylene): The
-methylene protons are weakly acidic (pKa 11–12) due to the flanking carbonyls.
Physiological State: At physiological pH (7.4), the molecule exists predominantly (>99.9%) as the mono-anionic carboxylate species.
Structural Analysis & Theoretical pKa Prediction
To accurately predict the acidity without a direct experimental value, we must deconstruct the molecule into its functional components and analyze the electronic effects relative to known standards.
Structural Deconstruction
The molecule consists of a malonic acid core where one carboxylic acid group has been converted into an N-(4-fluorophenyl) amide .
Acidic Center: The remaining free carboxylic acid (
).
Electron Withdrawing Group (EWG): The amide moiety (
) acts as an electron-withdrawing group via the carbonyl, stabilizing the carboxylate anion through inductive effects ().
Remote Substituent: The 4-Fluoro group on the phenyl ring exerts a strong inductive effect on the ring but is structurally distant (5 bonds) from the acidic proton.
Comparative Acidity Analysis[3]
Compound
Structure
pKa (Experimental)
Electronic Rationale
Malonic Acid
2.83 (pKa1)
Strong effect from second .
Cyanoacetic Acid
2.47
Nitrile is a very strong EWG.
Acetoacetic Acid
3.58
Ketone is a moderate EWG.
Malonanilic Acid
3.35 (Lit. Avg)
Amide is a moderate EWG, similar to ketone.
Target Molecule
3.25 (Pred)
Fluorine adds slight extra acidity via remote .
Hammett Equation Application
The effect of the 4-Fluoro substituent can be modeled using the Hammett equation, though the distance attenuates the effect significantly.
(Reaction Constant): For dissociation of phenylacetic acids (separated by one ), . For our target, the separation includes an amide linkage, likely reducing to .
The following diagram illustrates the stepwise dissociation and the equilibrium species present at different pH levels.
Figure 1: Dissociation pathway of 3-(4-Fluorophenylamino)-3-oxopropanoic acid showing the transition from neutral acid to carboxylate anion and finally to the enolate dianion at high pH.
Experimental Determination Protocols
For precise validation in a drug development context, the following protocols are recommended. These methods are self-validating and adhere to GLP standards.[1][2]
Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for experimentally determining the pKa of 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
Implications for Drug Development[3]
Solubility & Formulation
pH Dependent Solubility: As a weak acid (pKa ~3.2), the compound will have low solubility in acidic media (pH 1.2, gastric fluid) but high solubility in neutral/basic media (pH 7.4, intestinal fluid) due to ionization.
Salt Selection: The free acid can be readily converted to a sodium or potassium salt to enhance dissolution rates.
Extraction & Purification[2][3]
Acid-Base Extraction:
Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate).[1]
Extract with 5%
(pH ~8.5) . The target acid moves to the aqueous layer as the carboxylate.
Acidify aqueous layer to pH 1.0 with HCl. The target precipitates or can be back-extracted into organic solvent.
Stability[2][3]
Decarboxylation Risk: Like all
-keto acids and malonic derivatives, this compound is susceptible to thermal decarboxylation, especially in acidic conditions.
Reaction:
Mitigation: Avoid prolonged heating >60°C during drying.[1][2] Store at 2-8°C.[1][2][5]
References
Malonic Acid Acidity Data: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 867, Malonic Acid. [Link]
Hammett Equation Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]
pKa Determination Methods: Reijenga, J., et al. (2013). The determination of pKa values by pharmaceutical researchers. Analytical Chemistry Insights. [Link]
role of 3-(4-Fluorophenylamino)-3-oxopropanoic acid in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of N-Aryl-β-Alanine Derivatives Authored by: Gemini, Senior Application Scientist Abstract The N-aryl-β-alanine scaffold is a privileged structural motif in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Medicinal Chemistry of N-Aryl-β-Alanine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The N-aryl-β-alanine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this versatile scaffold, with a particular focus on the role of fluorinated derivatives such as 3-(4-Fluorophenylamino)-3-oxopropanoic acid and its analogs. We will delve into the synthetic strategies for accessing these compounds, explore their diverse therapeutic applications, elucidate key structure-activity relationships (SAR), and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of N-aryl-β-alanine derivatives in their own discovery programs.
Introduction: The N-Aryl-β-Alanine Scaffold - A Versatile Pharmacophore
N-aryl-β-alanine derivatives are a class of compounds characterized by a β-alanine backbone linked to an aromatic ring via a nitrogen atom. This structural framework has proven to be a fertile ground for the discovery of novel therapeutic agents. The versatility of this scaffold stems from several key features:
Tunable Aromatic Ring: The phenyl ring can be readily substituted with various functional groups, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles. The incorporation of fluorine atoms, for instance, can enhance metabolic stability and binding affinity.[1][2]
Modifiable Propanoic Acid Moiety: The carboxylic acid group of the β-alanine core can be derivatized into esters, amides, hydrazides, and hydrazones, providing a handle for modulating solubility, cell permeability, and interaction with biological targets.[3][4]
Conformational Flexibility: The single bonds within the scaffold allow for a degree of conformational freedom, enabling it to adapt to the topology of diverse binding sites.
These attributes have led to the exploration of N-aryl-β-alanine derivatives for a wide range of therapeutic applications, including oncology, infectious diseases, and neurological disorders.[1][5][6][7]
Synthetic Strategies and Chemical Properties
The synthesis of N-aryl-β-alanine derivatives is generally straightforward, with the core scaffold typically assembled via a Michael addition reaction between a substituted aniline and an acrylic acid derivative. Further functionalization of the carboxylic acid provides access to a diverse library of analogs.
Core Scaffold Synthesis
A common route to the N-aryl-β-alanine core involves the reaction of a substituted aniline with acrylic acid or its esters. For example, 3-((2,4-difluorophenyl)amino)propanoic acid can be synthesized by refluxing 2,4-difluoroaniline with acrylic acid in a suitable solvent like toluene.[1]
Caption: General synthesis of the N-aryl-β-alanine core.
Derivatization of the Propanoic Acid Moiety
The carboxylic acid functionality of the N-aryl-β-alanine scaffold is a key site for chemical modification.
2.2.1. Esterification
Esterification of the carboxylic acid can be achieved by reacting the parent acid with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[1][4] This modification can improve cell permeability and alter the pharmacokinetic profile of the compound.
2.2.2. Hydrazide and Hydrazone Formation
The synthesis of hydrazides from the corresponding esters is readily accomplished through hydrazinolysis with hydrazine monohydrate.[1][4] These hydrazide intermediates are valuable precursors for the synthesis of hydrazones, which are formed by condensation with various aldehydes and ketones.[1][4][8] The hydrazone moiety has been shown to be crucial for the biological activity of many N-aryl-β-alanine derivatives.[1][3][6]
Caption: Key derivatization pathways for the propanoic acid moiety.
Therapeutic Applications and Biological Mechanisms
The N-aryl-β-alanine scaffold has been successfully employed to generate compounds with a diverse range of biological activities.
Anticancer Activity
Derivatives of this scaffold have demonstrated significant antiproliferative effects against various cancer cell lines.[1][9][10]
Mechanism of Action: The anticancer activity of these compounds can be attributed to several mechanisms, including the inhibition of key signaling pathways. For instance, some derivatives have been shown to target receptor tyrosine kinases like c-MET and HER2, which are often dysregulated in cancer.[1] Others have been found to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival.[2]
Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups, such as halogens, on the phenyl ring often enhances anticancer potency.[3] Furthermore, the conversion of the carboxylic acid to hydrazones, particularly those containing heterocyclic substituents, has been shown to be a fruitful strategy for increasing antiproliferative activity.[1]
Antimicrobial Activity
A significant body of research has highlighted the potential of N-aryl-β-alanine derivatives as novel antimicrobial agents.[4][6][8][11][12][13] These compounds have shown activity against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[4][6][12][13]
Mechanism of Action: While the precise mechanisms of antimicrobial action are still under investigation for many derivatives, it is hypothesized that they may interfere with essential cellular processes in microorganisms.
SAR: Hydrazone derivatives containing heterocyclic moieties have emerged as particularly potent antimicrobial agents.[4][6][12] The nature of the heterocyclic ring and its substituents can significantly influence the spectrum and potency of antimicrobial activity.
Neurological Applications
The N-aryl-β-alanine scaffold has also been explored for its potential in treating neurological disorders.
Dopamine Transporter (DAT) Inhibition: Certain analogs have been identified as atypical dopamine transporter (DAT) inhibitors, which are being investigated as potential therapeutics for cocaine use disorders.[5][7] These compounds bind to the DAT, preventing the reuptake of dopamine, but do so in a manner that does not produce the same abuse liability as cocaine.[7]
Experimental Protocols
The following protocols provide standardized methods for the synthesis and evaluation of N-aryl-β-alanine derivatives.
General Synthesis of 3-((4-Fluorophenyl)amino)propanoic Acid
To a solution of 4-fluoroaniline (1.0 eq) in toluene, add acrylic acid (1.5 eq).
Reflux the reaction mixture for 24 hours.
Cool the mixture to room temperature.
Collect the resulting precipitate by filtration.
Wash the solid with cold toluene and dry under vacuum to yield the desired product.
Synthesis of a Hydrazone Derivative
Suspend the starting N-aryl-β-alanine ester (1.0 eq) in 2-propanol.
Add hydrazine monohydrate (4.0 eq) dropwise.
Stir the reaction mixture at room temperature for 12-24 hours.
Remove the solvent under reduced pressure.
Dissolve the resulting hydrazide in methanol.
Add the desired aldehyde or ketone (1.1 eq).
Reflux the mixture for 2-4 hours.
Cool the reaction to room temperature and collect the precipitated product by filtration.
In Vitro Antiproliferative Assay (MTT Assay)
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for 48-72 hours.
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and dissolve the formazan crystals in DMSO.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The N-aryl-β-alanine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The ease of synthesis and derivatization, combined with the broad range of achievable biological activities, makes this an attractive starting point for medicinal chemistry campaigns. Future research in this area should focus on:
Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects will facilitate the design of more potent and selective molecules.
Optimization of Pharmacokinetic Properties: Systematic studies to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds are crucial for their translation into clinical candidates.
Exploration of New Therapeutic Areas: The inherent versatility of the scaffold suggests that its potential applications may extend beyond the areas already explored.
By continuing to investigate the rich chemistry and biology of N-aryl-β-alanine derivatives, the scientific community can unlock new avenues for the treatment of a wide range of human diseases.
References
Pranaitytė, G., Kavaliauskas, P., Petraitis, V., Petraitienė, R., Grigalevičiūtė, R., Ivanauskas, L., ... & Mickevičius, V. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI.
BenchChem. (2025). Biological Activity of 3-(2-Iodophenylamino)propanoic Acid Derivatives: An In-Depth Technical Guide. Benchchem.
Zou, M. F., Cao, J., Abramyan, A. M., Kopajtic, T., Zanettini, C., Guthrie, D. A., ... & Newman, A. H. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. Journal of medicinal chemistry, 60(24), 10172-10187. [Link]
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
Zou, M. F., Cao, J., Abramyan, A. M., Kopajtic, T., Zanettini, C., Guthrie, D. A., ... & Newman, A. H. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. PubMed. [Link]
(2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI.
(2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]
Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., Vaickelionienė, R., Petraitis, V., Petraitienė, R., ... & Mickevičius, V. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]
(2025). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. [Link]
(2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]
(2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]
(2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
(2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
(2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]
BenchChem. (2025).
(2012). Systematic evaluation of structure-activity relationships of the riminophenazine class and discovery of a C2 pyridylamino series for the treatment of multidrug-resistant tuberculosis. PubMed. [Link]
(2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
(2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers.
(2021). Synthesis of mutual prodrug of mefenamic acid and fluroquinolones. International Journal of Pharmaceutical Chemistry and Analysis.
(2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Semantic Scholar. [Link]
Metabolic Stability of 4-Fluoroaniline Derivatives in Drug Discovery
Content Type: Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Safety Officers Executive Summary The 4-fluoroaniline motif is a ubiquitous scaffold in medicinal chemistry, valued for its ability to...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide
Audience: Medicinal Chemists, DMPK Scientists, and Drug Safety Officers
Executive Summary
The 4-fluoroaniline motif is a ubiquitous scaffold in medicinal chemistry, valued for its ability to block para-hydroxylation—a common metabolic soft spot. However, this structural modification is not a panacea. While the C–F bond is robust (
), the nitrogen atom remains a significant liability.
This guide details the specific metabolic risks associated with 4-fluoroaniline derivatives, primarily bioactivation via N-oxidation and oxidative defluorination . It provides a self-validating experimental framework for assessing these risks early in the lead optimization phase, ensuring that "stable" scaffolds do not become late-stage toxicological failures.
The Mechanistic Basis: Why 4-Fluoroanilines Fail
The "Aniline Alert" and Fluorine's Role
Anilines are classified as "structural alerts" due to their propensity to form reactive metabolites (RMs). The introduction of a fluorine atom at the 4-position is a classic bioisosteric strategy intended to:
Block CYP450-mediated C-hydroxylation at the para-position.
Modulate Lipophilicity: Fluorine increases
moderately compared to hydrogen, improving membrane permeability.
Alter Electronic Properties: The strong electronegativity of fluorine pulls electron density from the aromatic ring (
-withdrawing), theoretically lowering the nucleophilicity of the nitrogen.
The Failure Mode: N-Oxidation & Defluorination
Despite these advantages, 4-fluoroanilines are susceptible to bioactivation . The metabolic blockade at the carbon atom often shunts metabolism toward the nitrogen atom or forces an oxidative defluorination mechanism.
The Bioactivation Cascade:
N-Hydroxylation: CYP450 enzymes (typically CYP2C9, 2D6, or 3A4) oxidize the amine to a hydroxylamine (
).
Oxidation to Nitroso: The hydroxylamine is further oxidized to a nitroso species (
).
Quinone Imine Formation:
Path A (Retention): If the ring is electron-rich, it may form a quinone imine methide.
Path B (Defluorination): In 4-fluoroanilines, the ipso attack by water or glutathione can lead to the ejection of the fluoride ion (
), resulting in a reactive quinone imine.
Visualization: The Bioactivation Pathway
The following diagram illustrates the divergence between safe clearance (Phase II) and toxic bioactivation.
Figure 1: Metabolic divergence of 4-fluoroanilines. Note the critical "Defluorination" pathway leading to the same reactive Quinone Imine (QI) intermediate as N-oxidation.
Experimental Assessment Protocols
To validate the safety of a 4-fluoroaniline derivative, you must prove that the rate of Phase II conjugation (Glucuronidation/Acetylation) exceeds the rate of Bioactivation.
Reactive Metabolite Trapping Assay (GSH Trapping)
This is the gold-standard protocol for identifying electrophilic intermediates.
Objective: Detect glutathione conjugates (GSH-adducts) which serve as a proxy for reactive metabolite formation.[1]
Enzyme Source: Pooled Human Liver Microsomes (HLM),
protein.
Trapping Agent: Glutathione (GSH),
(supplemented with cytosolic fraction if GST catalysis is suspected, though spontaneous reaction is common).
Cofactor: NADPH regenerating system (
, glucose-6-phosphate, G6P dehydrogenase).
Buffer:
Potassium Phosphate, pH 7.4.
Controls (Self-Validating Step):
Positive Control:[3]Clozapine or Diclofenac (Known to form GSH adducts).
Negative Control: Incubation without NADPH (rules out chemical instability).
Mass Balance: Incubation without GSH to monitor parent depletion rate.
Procedure:
Pre-incubate HLM and compound for 5 min at
.
Initiate with NADPH.
Incubate for 60 minutes.
Quench with ice-cold Acetonitrile (
v/v) containing internal standard.
Centrifuge (
, 20 min) and collect supernatant.
Analytical Detection (LC-MS/MS)
Instrument: Q-TOF or Orbitrap (High Resolution is preferred for accurate mass).
Scan Modes:
Full Scan MS: To detect parent and predicted metabolites.
Neutral Loss (NL) Scan: Monitor for NL of 129 Da (pyroglutamic acid moiety), characteristic of GSH adducts.
Precursor Ion Scan: Monitor for precursors of
(GSH fragment).
Data Interpretation:
Defluorinated Adducts: Look for
. This indicates oxidative defluorination.
Direct Adducts: Look for
. This indicates quinone imine formation via N-oxidation.
Structural Optimization Strategies
If your 4-fluoroaniline shows high GSH adduct formation (
of parent turnover), employ these mitigation strategies.
Strategy
Mechanism
Example Modification
Steric Shielding
Blocks enzymatic access to the Nitrogen.
Add a methyl group at the ortho-position (2-position relative to amine).
Electronic Deactivation
Reduces electron density on Nitrogen, raising oxidation potential.
Add a strong EWG (e.g., , ) at the meta-position.
Scaffold Hopping
Removes the aniline liability entirely.
Replace aniline with Aminopyridine , Aminopyrimidine , or Indazole .
Cyclization
Prevents formation of the planar Quinone Imine.
Incorporate the nitrogen into a saturated ring (e.g., indoline, tetrahydroquinoline).
Optimization Decision Workflow
Use this logic flow to guide medicinal chemistry decisions.
Figure 2: Decision tree for mitigating reactive metabolite risks in aniline scaffolds.
Case Studies: The Good and The Bad
Cautionary Tale: Gefitinib (Iressa)
Structure: Contains a 3-chloro-4-fluoroaniline moiety.[4][5]
Metabolic Fate: Gefitinib undergoes extensive metabolism. A significant pathway involves oxidative defluorination .
Mechanism: The 4-fluoro group does not fully protect the ring. CYP3A4 mediates the loss of the fluorine atom, leading to a reactive intermediate that has been linked to idiosyncratic hepatotoxicity in a subset of patients.
Lesson: A 4-fluoro substituent alone is insufficient to prevent bioactivation if the overall electron density of the ring remains high.
Success Story: Ezetimibe (Zetia)
Structure: Contains a 4-fluoroaniline ring.
Metabolic Fate: Ezetimibe is metabolically stable regarding Phase I oxidation.
Mechanism: The molecule is rapidly glucuronidated at the phenolic hydroxyl (on the other ring) and the aniline nitrogen. The rapid Phase II conjugation (UGT1A1/1A3) outcompetes Phase I oxidation.
Lesson: Metabolic stability is a kinetic competition. If Phase II clearance is fast enough (or if the molecule has high affinity for transporters like P-gp), the formation of reactive Phase I metabolites can be minimized.
References
Kalgutkar, A. S. (2015). "Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs." Current Medicinal Chemistry. Link
Teng, W. C., et al. (2010). "Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib."[6] Molecular Pharmacology. (Demonstrates quinone imine formation). Link
Li, X., et al. (2020). "Tentative identification of gefitinib metabolites in non-small-cell lung cancer patient plasma using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry." Xenobiotica. (Details oxidative defluorination). Link
FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies." Link
Baillie, T. A. (2006). "Targeted covalent inhibitors for drug design." Angewandte Chemie International Edition. (Discusses the fine line between targeted reactivity and toxicity). Link
safety data sheet and toxicity of 3-(4-Fluorophenylamino)-3-oxopropanoic acid
An in-depth technical analysis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS: 95262-10-5), a critical malonamic acid derivative utilized extensively in medicinal chemistry and advanced organic synthesis. This white...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS: 95262-10-5), a critical malonamic acid derivative utilized extensively in medicinal chemistry and advanced organic synthesis. This whitepaper synthesizes physicochemical profiling, toxicological mechanisms, and field-proven experimental workflows to provide a comprehensive guide for drug development professionals.
Chemical Identity & Physicochemical Profiling
3-(4-Fluorophenylamino)-3-oxopropanoic acid, also known as N-(4-fluorophenyl)malonamic acid, is a bifunctional building block featuring both a carboxylic acid and a secondary amide, separated by an active methylene group. This structural triad makes it a highly versatile intermediate for synthesizing fluorinated heterocycles, quinolones, and complex active pharmaceutical ingredients (APIs).
The presence of the para-fluoro substitution on the aniline ring enhances the lipophilicity and metabolic stability of downstream drug candidates, a common strategy in modern rational drug design.
Safety Data Sheet (SDS) & Toxicological Mechanisms
Handling 3-(4-Fluorophenylamino)-3-oxopropanoic acid requires a rigorous understanding of its acute hazards and latent toxicological pathways. While the intact molecule is primarily classified as an acute oral toxicant, its degradation products pose severe systemic risks.
Hazard Identification & GHS Classification
According to standardized Safety Data Sheets, the compound is classified under GHS Hazard Statement H302: Harmful if swallowed [1].
Signal Word: Warning
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to approved waste plant)[1].
Mechanistic Toxicity: The Hydrolysis Pathway
The primary latent hazard of malonamic acids lies in their potential for hydrolysis. Under strongly acidic/basic conditions or in the presence of specific amidohydrolases (e.g., malonamidase)[2], the amide bond can cleave, releasing malonic acid and 4-fluoroaniline .
4-Fluoroaniline is a potent toxicophore. Upon systemic absorption, it undergoes hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. The resulting N-hydroxy-4-fluoroaniline acts as a catalytic oxidant in the bloodstream, converting the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron[3]. This condition, known as methemoglobinemia , severely impairs oxygen transport, leading to cyanosis, neurotoxicity, and potentially fatal tissue hypoxia[4][5].
Toxicity mechanism showing the latent risk of methemoglobinemia via hydrolysis.
Table 2: Toxicological Thresholds & Indicators
Hazard Category
Mechanism / Indicator
Mitigation Strategy
Acute Oral Toxicity
Direct gastrointestinal irritation (H302)
Use localized exhaust; avoid aerosolization.
Methemoglobinemia
In vivo hydrolysis to 4-fluoroaniline
Monitor for cyanosis; keep methylene blue on hand.
Environmental
Aquatic toxicity of aniline derivatives
Segregate waste; do not discharge into drains.
Mechanistic Applications in Drug Development
In organic synthesis, 3-(4-Fluorophenylamino)-3-oxopropanoic acid is highly valued for its active methylene group (flanked by two electron-withdrawing carbonyls). This structural feature lowers the pKa of the methylene protons, allowing for facile deprotonation and subsequent functionalization.
Key Synthetic Roles:
Knoevenagel Condensations: The active methylene readily reacts with aldehydes or ketones to form α,β-unsaturated amides, a critical step in synthesizing complex rigidified scaffolds.
Amide Coupling: The terminal carboxylic acid can be activated to couple with diverse amines, generating malonamides used in kinase inhibitor libraries.
Heterocyclic Cyclization: Under dehydrating conditions (e.g., using Eaton's reagent or POCl3), the compound can undergo intramolecular cyclization to form 4-hydroxy-2-quinolone derivatives, which are privileged structures in antibacterial and antiviral research.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical step includes an internal analytical check to confirm causality and success before proceeding.
Causality Focus: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because the malonamic acid is prone to decarboxylation if activated too slowly or under harsh thermal conditions. HATU provides rapid, low-temperature activation via an HOAt ester, preventing thermal degradation.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 eq of 3-(4-Fluorophenylamino)-3-oxopropanoic acid in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0°C.
Activation: Add 1.2 eq of HATU, followed immediately by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at 0°C.
Validation Check: Spot the mixture on a TLC plate (stained with bromocresol green). The disappearance of the yellow acidic spot confirms complete conversion to the active ester.
Coupling: Add 1.1 eq of the target secondary amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl. Extract three times with Ethyl Acetate (EtOAc).
Purification: Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate. Purify via flash column chromatography.
Workflow for the HATU-mediated amide coupling of the malonamic acid precursor.
Protocol B: Decontamination and Safe Disposal
Given the risk of 4-fluoroaniline generation, disposal must neutralize both the acid and potential aniline residues.
Segregation: Collect all reaction waste containing the compound in a dedicated "Halogenated Organic Waste" container.
Spill Decontamination: In the event of a bench spill, do not use basic bleach immediately, as it may accelerate hydrolysis. Absorb the solid/liquid with inert diatomaceous earth.
Validation of Cleaning: Wipe the spill area with a swab moistened with a 1% solution of p-dimethylaminobenzaldehyde (Ehrlich's reagent). If the swab turns yellow/orange, primary amines (e.g., liberated 4-fluoroaniline) are still present. Wash the area with 0.1 M HCl followed by water until the swab test is negative.
References
Grokipedia. "4-Fluoroaniline: Safety and Toxicity". Grokipedia. Available at:[Link][4]
Haz-Map. "4-Fluoroaniline - Hazardous Agents". Haz-Map. Available at: [Link][5]
Korean Journal of Microbiology. "Identification of Malonate-specific Enzymes, Malonyl-CoA Synthetase and Malonamidase, in Rhizobia". MSK. Available at: [Link][2]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Abstract This document provides a comprehensive, two-step protocol for the synthesis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, a valuable malonamic acid derivative. Malonamic acids and their derivatives serve as im...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, a valuable malonamic acid derivative. Malonamic acids and their derivatives serve as important building blocks in medicinal chemistry and materials science. The synthetic strategy detailed herein involves the initial formation of an ethyl ester intermediate via aminolysis of diethyl malonate with 4-fluoroaniline, followed by a robust saponification to yield the target carboxylic acid. This guide is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical guidance for successful execution.
Introduction and Rationale
3-(4-Fluorophenylamino)-3-oxopropanoic acid belongs to the class of N-aryl malonamic acids. The incorporation of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules, making fluorinated synthons like 4-fluoroaniline common starting materials in drug discovery programs.[1][2] The target compound combines this fluorinated aryl amine with a malonic acid backbone, creating a versatile intermediate with two distinct functional handles: a carboxylic acid and an amide. The carboxylic acid can be further derivatized to form esters or other amides, while the amide linkage provides structural rigidity.
The presented synthesis follows a logical and reliable two-step sequence that is both scalable and utilizes readily available starting materials.
Step 1: Amide Formation. Diethyl malonate is reacted with 4-fluoroaniline. This is a nucleophilic acyl substitution reaction where the amine nitrogen of 4-fluoroaniline attacks one of the electrophilic ester carbonyls of diethyl malonate. The reaction is typically driven to completion by heating, which facilitates the elimination of ethanol.
Step 2: Saponification. The resulting intermediate, ethyl 3-(4-fluorophenylamino)-3-oxopropanoate, is hydrolyzed under basic conditions. The hydroxide ion attacks the remaining ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the salt to precipitate the final product, 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
This approach is favored for its high yields and straightforward purification procedures.
Application Note: 3-(4-Fluorophenylamino)-3-oxopropanoic Acid as a Strategic Building Block for Fluorinated Quinolones
Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and target binding affinity. Among th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and target binding affinity. Among these scaffolds, the 4-hydroxy-2-quinolone (carbostyril) core is considered a privileged structure, serving as the backbone for numerous antibacterial, anticancer, and anti-inflammatory agents.
This application note details the strategic utility of 3-(4-fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid) as a highly efficient, regioselective C-N-C-C building block. By leveraging Knorr-type intramolecular cyclization, this precursor enables the direct synthesis of 6-fluoro-4-hydroxy-2-quinolone , a critical intermediate in the development of multi-target therapeutics, including highly potent PI3Kα inhibitors[1].
Mechanistic Insights & Regiocontrol
The transformation of 3-(4-fluorophenylamino)-3-oxopropanoic acid into a quinolone ring relies on an intramolecular Friedel-Crafts-type acylation. Understanding the electronic and steric dynamics of this molecule is critical for optimizing reaction conditions:
Absolute Regioselectivity: The fluorine atom is positioned para to the anilide nitrogen. Because the two ortho positions on the aniline ring are chemically equivalent, the electrophilic aromatic substitution can only yield a single regioisomer (the 6-fluoro derivative). This avoids the complex, low-yielding separations often required when using meta-substituted anilines, which typically produce a mixture of 5- and 7-substituted quinolones.
Electronic Deactivation: Fluorine is highly electronegative, exerting an inductive electron-withdrawing effect (-I) that slightly deactivates the aromatic ring toward electrophilic attack[2]. Consequently, the cyclization demands robust Lewis or Brønsted acid catalysis (e.g., Polyphosphoric Acid or Eaton's Reagent) and elevated temperatures to drive the acylium ion intermediate to completion.
Tautomeric Equilibrium: The resulting product exists in a tautomeric equilibrium between the 4-hydroxy-2-quinolone and quinoline-2,4-dione forms. In polar solvents, the aromatic 4-hydroxy tautomer is overwhelmingly favored, providing a nucleophilic C3 position for downstream functionalization.
Workflow & Pathway Visualization
The following diagram illustrates the synthetic logic, from the activation of the malonamic acid to its final elaboration into advanced drug candidates.
Synthesis workflow of 6-fluoro-4-hydroxy-2-quinolone and downstream drug discovery applications.
Self-Validating Laboratory Protocols
The following protocols have been designed to ensure high reproducibility. They incorporate self-validating checkpoints (e.g., TLC monitoring, physical state observations) to verify success at each stage.
Protocol A: Synthesis of 6-Fluoro-4-hydroxy-2-quinolone via PPA Cyclization
Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent. Its high viscosity requires specific handling techniques, but it provides excellent yields for deactivated rings.
Preparation: In a 100 mL round-bottom flask equipped with a mechanical stirrer, add 15 g of PPA. Preheat the PPA to 80 °C using an oil bath to reduce viscosity and ensure uniform mixing.
Addition: Slowly add 3-(4-fluorophenylamino)-3-oxopropanoic acid (1.97 g) to the warm PPA in small portions over 15 minutes. Causality: Gradual addition prevents localized overheating and charring of the organic precursor.
Cyclization: Raise the oil bath temperature to 120 °C. Stir the highly viscous mixture continuously for 2 to 3 hours.
Validation Checkpoint: Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting material (
) should completely disappear, replaced by a new UV-active spot ().
Quenching: Remove the flask from the oil bath and allow it to cool to approximately 70 °C. Carefully pour the warm, syrupy mixture into a beaker containing 150 g of vigorously stirred crushed ice. Causality: PPA hydrolyzes exothermically into phosphoric acid in water. Pouring while warm prevents the PPA from solidifying in the flask, while the ice bath controls the exotherm.
Isolation: Stir the aqueous suspension for 30 minutes until the PPA is fully dissolved. The product will precipitate as an off-white solid. Filter the solid under vacuum.
Purification: Wash the filter cake thoroughly with cold water until the filtrate is pH neutral. Recrystallize the crude product from boiling ethanol to afford pure 6-fluoro-4-hydroxy-2-quinolone.
Protocol B: Downstream C3-Functionalization (Synthesis of PI3Kα Inhibitor Precursors)
The C3 position of the synthesized core is highly nucleophilic and can be readily functionalized to create carboxamide derivatives, which are potent anticancer agents[1].
Step-by-Step Methodology:
Activation: Suspend 6-fluoro-4-hydroxy-2-quinolone (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) at 0 °C under a nitrogen atmosphere. Stir for 30 minutes. Causality: NaH deprotonates both the hydroxyl and amide protons, generating a highly reactive dianion.
Coupling: Dropwise add an appropriate aryl isocyanate or acyl chloride (1.1 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4 hours.
Workup: Quench the reaction with saturated aqueous
to neutralize unreacted NaH. Extract with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the target 3-carboxamide derivative.
Quantitative Data & Optimization Summary
The choice of cyclization agent significantly impacts the yield and reaction time. Table 1 summarizes the optimization parameters for the cyclization of 3-(4-fluorophenylamino)-3-oxopropanoic acid.
Table 1: Optimization of Cyclization Conditions
Reagent System
Temperature (°C)
Time (h)
Yield (%)
Purity (HPLC %)
Mechanistic Note
PPA
90
4.0
45
>95
Insufficient thermal energy to overcome F-atom deactivation.
PPA
120
2.5
88
>98
Optimal activation of the carboxylic acid; complete conversion.
Eaton's Reagent
80
6.0
65
>90
Milder alternative to PPA; requires longer times for deactivated rings.
BiCl₃ / EtOH (MW)
100
0.2
71
>95
Microwave-assisted green protocol; rapid but moderate yield[3].
Table 2: Analytical Characterization of 6-Fluoro-4-hydroxy-2-quinolone
Analytical Technique
Key Signals / Structural Confirmation
¹H NMR (DMSO-d₆)
11.40 (br s, 1H, NH), 10.35 (br s, 1H, OH), 7.55 (dd, 1H, Ar-H), 7.42 (td, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 5.75 (s, 1H, H-3). The singlet at 5.75 ppm confirms the formation of the C3 methine proton in the cyclized ring.
¹³C NMR (DMSO-d₆)
163.5 (C=O), 160.2 (C-OH), 157.8 (d, J=238 Hz, C-F), 136.4, 120.1, 118.5, 109.4, 98.2 (C-3). The large C-F coupling constant (238 Hz) validates the retention of the fluorine atom.
ESI-MS (m/z)
180.04 [M+H]⁺. Matches the exact theoretical mass of the cyclized product.
References
Synthesis of 4-Fluoro-2-hydroxyquinoline (Benchchem Technical Support) . Details Knorr quinoline synthesis principles and the electronic effects of fluorinated anilines.
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation . RSC Advances / PMC. Describes alternative green chemistry cyclization routes for 4-hydroxy-2-quinolones.
Design, Synthesis, and Biological Examination of N-Phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides as Anticancer Agents . Sabbah et al., ChemistrySelect (2022). Demonstrates the direct application of 6-fluoro-4-hydroxy-2-quinolones in the development of PI3Kα inhibitors for human colon cancer.
Application Notes and Protocols for Cyclization of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Introduction 3-(4-Fluorophenylamino)-3-oxopropanoic acid is a versatile precursor in synthetic organic chemistry, primarily utilized for the construction of fluorinated heterocyclic scaffolds. Its structure, featuring a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-(4-Fluorophenylamino)-3-oxopropanoic acid is a versatile precursor in synthetic organic chemistry, primarily utilized for the construction of fluorinated heterocyclic scaffolds. Its structure, featuring a nucleophilic aromatic ring tethered to an electrophilic carboxylic acid moiety via an amide linkage, makes it an ideal candidate for intramolecular cyclization reactions. These protocols are pivotal in the synthesis of 6-fluoro-4-hydroxyquinolin-2(1H)-one, a core structure found in numerous pharmacologically active compounds, including fluoroquinolone antibiotics and kinase inhibitors.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary cyclization strategies for this substrate. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, justify the selection of reagents, and offer insights into reaction optimization and troubleshooting, ensuring both reproducibility and a deeper understanding of the process.
The cyclization of 3-(4-Fluorophenylamino)-3-oxopropanoic acid is fundamentally an intramolecular electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.[3][4] The carboxylic acid is converted into a more potent electrophile (often an acylium ion or a related species) which then attacks the electron-rich 4-fluorophenyl ring. The reaction is regioselective, with the cyclization occurring at the ortho position to the activating amino group, leading to the formation of a new six-membered ring.
Figure 1: General transformation workflow.
Key Cyclization Protocols
Two primary methods are employed for the cyclization of N-aryl malonamic acids: thermal condensation and acid-catalyzed cyclization. The choice of method depends on the substrate's stability, desired scale, and available equipment.
Protocol 1: Thermal Cyclization in High-Boiling Solvents
This approach, a variation of the Conrad-Limpach and Knorr quinoline syntheses, relies on high temperatures to drive the dehydration and subsequent ring closure.[5][6][7] It is often performed in a high-boiling inert solvent to achieve the necessary reaction temperatures, typically between 200-260 °C.
Causality and Justification:
High Temperature: Provides the activation energy required for the direct condensation and cyclization, overcoming the kinetic barrier for the intramolecular reaction.
Solvent Choice (e.g., Diphenyl ether, Dowtherm A): These solvents are chosen for their high boiling points and thermal stability, allowing the reaction to be maintained at a consistent, elevated temperature without significant evaporation or decomposition. Their inert nature prevents unwanted side reactions.
Diphenyl ether (or Dowtherm A) as solvent (approx. 5-10 mL per gram of substrate)
Apparatus Setup:
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap (or a short-path distillation head) to remove water formed during the reaction.
Ensure the setup is in a well-ventilated fume hood due to the high temperatures and vapors.
Reaction Execution:
Add the 3-(4-Fluorophenylamino)-3-oxopropanoic acid and diphenyl ether to the flask.
Begin stirring and gently heat the mixture using a heating mantle.
Slowly raise the temperature to 240-250 °C. Water will begin to co-distill with the solvent and be collected in the trap.
Maintain the temperature for 1-2 hours, monitoring the reaction progress by TLC (Thin-Layer Chromatography) if possible, or until water evolution ceases.
Work-up and Purification:
Allow the reaction mixture to cool to approximately 80-100 °C.
Carefully pour the warm mixture into a larger beaker containing a large excess of hexane or petroleum ether. This will cause the product to precipitate while the diphenyl ether remains in solution.
Stir the suspension for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual solvent.
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
This is the most common and often more efficient method. It utilizes a strong Brønsted or Lewis acid to activate the carboxylic acid group, facilitating the electrophilic attack on the aromatic ring at lower temperatures than thermal methods.[3][4][8]
Causality and Justification:
Catalyst Choice:
Polyphosphoric Acid (PPA): Acts as both a strong acid catalyst and a dehydrating agent. Its high viscosity requires mechanical stirring but it is highly effective for this type of cyclization.[4]
Eaton's Reagent (P₂O₅ in CH₃SO₃H): A powerful and homogeneous dehydrating/condensing agent that often allows for lower reaction temperatures and shorter reaction times compared to PPA.[8]
Concentrated Sulfuric Acid (H₂SO₄): A classic and inexpensive Brønsted acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
The reaction proceeds through several key steps, starting with the activation of the carboxylic acid by the acid catalyst to form a highly reactive acylium ion. This electrophile is then attacked by the π-electrons of the fluorophenyl ring.
Figure 2: Key mechanistic steps in acid-catalyzed cyclization.
Polyphosphoric acid (PPA) (approx. 10 times the weight of the substrate)
Apparatus Setup:
Use a round-bottom flask equipped with a mechanical stirrer (essential for viscous PPA), a thermometer, and a drying tube (to protect from atmospheric moisture).
Reaction Execution:
Pre-heat the PPA in the flask to 80-90 °C with stirring to reduce its viscosity.
Carefully and portion-wise, add the 3-(4-Fluorophenylamino)-3-oxopropanoic acid to the stirring PPA. The addition may be exothermic.
Once the addition is complete, raise the temperature to 120-140 °C.
Stir the mixture at this temperature for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in ice water, and analyzing by TLC.
Work-up and Purification:
Allow the reaction to cool to below 100 °C.
In a separate large beaker, prepare a mixture of crushed ice and water.
Very carefully and slowly, pour the reaction mixture onto the ice-water with vigorous stirring. This quenching step is highly exothermic and may cause splashing.
A solid precipitate of the product will form. Continue stirring until all the PPA is hydrolyzed and the mixture is a manageable slurry.
Collect the crude product by vacuum filtration. Wash the solid extensively with water until the filtrate is neutral (pH ~7) to remove all traces of acid.
Wash the filter cake with a small amount of cold ethanol or acetone.
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Data Summary and Comparison
The selection of a protocol often involves a trade-off between reaction conditions and yield. Acid-catalyzed methods are generally preferred for their higher efficiency and milder conditions.
Protocol Type
Catalyst/Solvent
Temperature (°C)
Typical Time (h)
Reported Yields (for similar substrates)
Key Considerations
Thermal
Diphenyl ether
240 - 250
1 - 2
50-70%
Requires very high temperatures; potential for thermal decomposition.[7]
Acid-Catalyzed
Polyphosphoric Acid (PPA)
120 - 140
2 - 4
75-90%
Highly viscous, requires mechanical stirring; work-up is highly exothermic.[4][9]
Acid-Catalyzed
Eaton's Reagent
80 - 110
1 - 3
80-95%
Homogeneous and highly efficient; reagent is corrosive and moisture-sensitive.[8]
Acid-Catalyzed
Conc. H₂SO₄
100
1 - 2
70-85%
Inexpensive catalyst; can lead to sulfonation or other side reactions if not controlled.[10]
Troubleshooting and Optimization
Low Yield / No Reaction:
Cause: Insufficient activation of the electrophile or deactivation of the aromatic ring.
Solution: For acid-catalyzed reactions, ensure the acid is not "wet" and is used in sufficient excess. For thermal reactions, ensure the temperature is high enough and maintained consistently.[3]
Intermolecular Side Products (Polymerization):
Cause: At high concentrations, the activated electrophile of one molecule can react with the aromatic ring of another.
Solution: Perform the reaction under high-dilution conditions, especially for the thermal protocol. This favors the intramolecular pathway.[3]
Product Degradation:
Cause: The product may be unstable under the harsh reaction conditions (very high temperature or strongly acidic medium).
Solution: Use milder reaction conditions. For acid catalysis, switch from PPA to Eaton's reagent, which often works at lower temperatures. Reduce the reaction time and monitor carefully by TLC.[3]
Conclusion
The cyclization of 3-(4-Fluorophenylamino)-3-oxopropanoic acid into 6-fluoro-4-hydroxyquinolin-2(1H)-one is a robust and crucial transformation for accessing valuable pharmaceutical scaffolds. While thermal cyclization is a viable option, acid-catalyzed methods, particularly using PPA or Eaton's reagent, offer superior yields and more manageable reaction conditions. A thorough understanding of the underlying Friedel-Crafts acylation mechanism allows for logical troubleshooting and optimization, enabling researchers to reliably synthesize these important heterocyclic compounds.
References
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Cambridge University Press. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
Al-Soud, Y. A., et al. (2020). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Retrieved from [Link]
Quimicafacil.net. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved from [Link]
Nguyen, H. T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3099. Retrieved from [Link]
Wang, S., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. European Journal of Medicinal Chemistry, 239, 114538. Retrieved from [Link]
Ukrprom, V. P., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 43(12), 1532-1542. Retrieved from [Link]
ResearchGate. (2011). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. Retrieved from [Link]
Li, H., et al. (2022). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 58(7), 964-967. Retrieved from [Link]
Abdou, M. M. (2016). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 13(5), 324-343. Retrieved from [Link]
Preprints.org. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
Al-Zahrani, A. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8535-8567. Retrieved from [Link]
The Synthetic Challenge: Overcoming the Low Nucleophilicity of 4-Fluoroaniline
An Application Guide to the Synthesis of N-(4-fluorophenyl) Malonamides A Senior Application Scientist's Guide to Reagents and Protocols for the Amidation of 4-Fluoroaniline with Malonic Acid Derivatives This guide provi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthesis of N-(4-fluorophenyl) Malonamides
A Senior Application Scientist's Guide to Reagents and Protocols for the Amidation of 4-Fluoroaniline with Malonic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of the reagents and methodologies for the amidation of 4-fluoroaniline with malonic acid derivatives. As the synthesis of N-aryl malonamides is a cornerstone in the development of novel therapeutics and functional materials, a deep understanding of the underlying chemistry is paramount. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
The direct condensation of a carboxylic acid and an amine to form an amide is often taught in introductory organic chemistry. However, this reaction is deceptively complex. The primary obstacle is a competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a non-reactive ammonium carboxylate salt.[1] Heating this salt above 100°C can force the elimination of water, but such harsh conditions are unsuitable for many functionalized molecules.[1]
This problem is exacerbated when using anilines, particularly those bearing electron-withdrawing substituents. The fluorine atom on 4-fluoroaniline, while a valuable component in many pharmaceutical scaffolds[2], significantly reduces the electron density of the aniline nitrogen through the inductive effect. This diminished electron density lowers the nucleophilicity of the amine, making it a "sluggish" or unreactive partner in standard amidation reactions.[3][4] Therefore, successful amidation requires the carboxylic acid partner to be "activated" to create a highly electrophilic species that the weakly nucleophilic aniline can readily attack.
Figure 1. A diagram illustrating the competition between the unproductive acid-base reaction and the desired activation pathway for amide synthesis.
Reagent Selection and Mechanistic Considerations
The key to a successful amidation with a weakly nucleophilic amine like 4-fluoroaniline lies in the choice of the coupling reagent system. These reagents work by converting the hydroxyl group of the carboxylic acid into a good leaving group, thereby creating a highly reactive intermediate.[5]
Carbodiimide-Mediated Coupling: The Workhorse of Amide Synthesis
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common activating agents.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] For laboratory applications, EDC is often preferred over DCC because it is water-soluble, and its urea byproduct can be easily removed by aqueous extraction, whereas the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble and requires filtration.[8]
The Role of Additives:
While EDC alone can facilitate the reaction, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form an inactive N-acylurea byproduct, terminating the reaction.[9] This side reaction is particularly problematic with poorly nucleophilic anilines, where the desired aminolysis step is slow.
To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are frequently included. These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester.[9] This new intermediate is less prone to side reactions and provides a longer window for the 4-fluoroaniline to attack.[9]
For particularly challenging couplings involving electron-deficient anilines, the addition of an acyl transfer agent like 4-(dimethylamino)pyridine (DMAP) can be highly effective. It is proposed that DMAP reacts with the active intermediate to form a highly reactive acyliminium ion, which is then readily attacked by the weak nucleophile.[3]
Figure 2. Mechanism of EDC/HOBt-mediated amidation, highlighting the prevention of the N-acylurea side reaction.
Phosphonium and Aminium/Uronium Reagents
For extremely difficult couplings, more powerful reagents may be required. Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents that react with the carboxylic acid to form activated esters.[10] These reagents often lead to faster reactions and higher yields with sluggish nucleophiles.[4] They are typically used in combination with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. While highly effective, these reagents are generally more expensive than carbodiimides.[6]
Decarboxylative Amidation: An Alternative Pathway
A distinct strategy for this transformation is the "malonic ester amide synthesis."[11][12] This method avoids traditional coupling reagents altogether. It involves the direct reaction of a malonic ester, such as diethyl malonate, with 4-fluoroaniline at elevated temperatures. The reaction proceeds via a decarboxylative acylation mechanism, where the malonic ester acylates the amine, and a subsequent loss of carbon dioxide drives the reaction to completion. This approach is atom-economical but often requires higher temperatures than coupling-reagent-mediated methods.
High reactivity, fast reaction times, suitable for difficult couplings, higher cost.[4][10]
Decarboxylative
N/A (Thermal)
None
High-boiling solvent or neat
High Temp.
Avoids coupling reagents and byproducts, atom-economical, may not be suitable for heat-sensitive substrates.[11]
Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize stoichiometry, reaction times, and purification methods for their specific substrates.
Protocol 1: EDC/HOBt/DMAP Mediated Amidation of 4-Fluoroaniline with a Malonic Acid Monoester
This protocol is adapted from methodologies developed for electron-deficient amines.[3]
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the malonic acid monoester (1.0 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF, approx. 0.2 M).
Activation: Add HOBt (0.1 eq.), DMAP (1.0 eq.), and EDC·HCl (1.0 eq.) to the stirring solution.
Pre-activation (Optional but Recommended): Allow the mixture to stir at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the active ester intermediate before the amine is introduced.[4]
Amine Addition: Add 4-fluoroaniline (1.1 eq.) to the reaction mixture.
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-(4-fluorophenyl) malonamide.
Protocol 2: HATU-Mediated Amidation
This protocol is based on the use of modern, highly reactive coupling agents.[4]
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the malonic acid monoester (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (approx. 0.2 M).
Base Addition: Add DIPEA (3.0 eq.) to the solution.
Amine Addition: After 5 minutes of stirring, add 4-fluoroaniline (1.2 eq.).
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Dilute the reaction with water and extract the product with an organic solvent such as ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Figure 3. A generalized workflow for the synthesis and purification of N-(4-fluorophenyl) malonamides.
Troubleshooting and Key Insights
No Reaction or Low Yield: The primary culprit is often insufficient activation or the inherent low reactivity of the aniline.
Solution 1: Switch to a more powerful coupling reagent system, such as HATU/DIPEA.[4]
Solution 2: If using EDC, ensure the presence of both HOBt and DMAP. The role of DMAP can be critical for unreactive amines.[3]
Solution 3: Change the solvent. Aprotic polar solvents like DMF or acetonitrile are often superior to DCM for these reactions.[3]
Solution 4: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
Side Product Formation: The formation of N-acylurea from EDC is a common issue.
Solution: Ensure an adequate amount of an additive like HOBt is present to intercept the O-acylisourea intermediate.[9]
Conclusion
The successful amidation of 4-fluoroaniline with malonic acid derivatives is a readily achievable transformation provided that the low nucleophilicity of the aniline is addressed through proper reagent selection. While traditional EDC-based methods can be effective, particularly with the inclusion of HOBt and DMAP, more potent uronium/aminium reagents like HATU offer a robust alternative for achieving high yields in shorter reaction times. For specific applications, the atom-economical decarboxylative acylation method presents a valuable, reagent-free alternative. By understanding the mechanisms and rationale behind these protocols, researchers can confidently and efficiently synthesize this important class of molecules.
References
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from Chemistry Steps. [Link]
Wikipedia. (n.d.). Carbodiimide. Retrieved from Wikipedia. [Link]
Subirós-Funosas, A., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]
Pavan, Kumar, C. S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [Link]
Reddit. (2026, January 30). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from Reddit. [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem. [Link]
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from UCL Discovery. [Link]
Mahajan, P. S., et al. (2013). Malonic Ester Amide Synthesis: An Efficient Methodology for Synthesis of Amides. Synthetic Communications, 43(18), 2508–2516. [Link]
ResearchGate. (2013, June 3). Malonic Ester Amide Synthesis: An Efficient Methodology for Synthesis of Amides | Request PDF. Retrieved from ResearchGate. [Link]
Green Chemistry in Action: Sustainable Synthesis of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Application Note & Protocols Introduction: A Greener Approach to a Key Synthetic Intermediate 3-(4-Fluorophenylamino)-3-oxopropanoic acid, also known as N-(4-fluorophenyl)malonamic acid, is a valuable building block in m...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Introduction: A Greener Approach to a Key Synthetic Intermediate
3-(4-Fluorophenylamino)-3-oxopropanoic acid, also known as N-(4-fluorophenyl)malonamic acid, is a valuable building block in medicinal chemistry and drug development. Its synthesis traditionally involves methods that may utilize hazardous solvents, stoichiometric activating agents, and energy-intensive processes, contributing to significant environmental waste. In alignment with the principles of green chemistry, this document provides detailed protocols for the sustainable synthesis of this compound, focusing on methods that minimize environmental impact, enhance safety, and improve efficiency.[1][2]
The methodologies presented herein leverage alternative energy sources and solvent-free conditions to drive the direct amidation of malonic acid with 4-fluoroaniline. Specifically, we will explore:
Microwave-Assisted Solvent-Free Synthesis: A rapid, energy-efficient method that significantly reduces reaction times.[3][4][5]
Mechanochemical Synthesis via Ball Milling: A solvent-free approach that utilizes mechanical energy to induce chemical transformations.[6][7]
Ultrasound-Assisted Synthesis: A technique that employs acoustic cavitation to promote the reaction, often at lower temperatures and with shorter reaction times.[8][9][10][11]
These protocols are designed for researchers, scientists, and professionals in drug development seeking to implement greener and more sustainable practices in their synthetic workflows.
This method leverages the efficient and rapid heating capabilities of microwave irradiation to drive the direct condensation of malonic acid and 4-fluoroaniline without the need for a solvent.[3][4] The absence of a solvent not only simplifies work-up and reduces waste but also aligns with the core principles of green chemistry.
Reaction Principle
The direct amidation of a carboxylic acid with an amine is a thermodynamically favorable but kinetically slow reaction. Microwave irradiation provides localized superheating to the polar reactants, accelerating the reaction rate and enabling the synthesis to be completed in a fraction of the time required by conventional heating methods.[3]
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add malonic acid (1.04 g, 10 mmol) and 4-fluoroaniline (1.11 g, 10 mmol).
Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate the mixture at a constant power of 150 W with stirring. Monitor the internal temperature, maintaining it at approximately 120-130°C. The reaction is typically complete within 15-20 minutes.
Reaction Monitoring: Progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
Work-up and Purification: After cooling to room temperature, the solid product is triturated with a small amount of cold water to remove any unreacted malonic acid. The solid is then collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol/water.
Data Summary
Parameter
Value
Reaction Time
15-20 minutes
Microwave Power
150 W
Temperature
120-130°C
Solvent
None
Typical Yield
85-95%
Atom Economy
High
Method 2: Mechanochemical Synthesis via Ball Milling
Mechanochemistry offers a completely solvent-free approach to synthesis by using mechanical force to initiate and sustain chemical reactions.[6][7] This method is highly efficient and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.
Reaction Principle
In a ball mill, the high-energy collisions between the milling balls and the reactants provide the necessary activation energy for the reaction to occur. The intimate mixing and grinding at the molecular level facilitate the direct reaction between the solid reactants.
Caption: Mechanochemical synthesis workflow via ball milling.
Experimental Protocol
Charging the Mill: Place malonic acid (1.04 g, 10 mmol), 4-fluoroaniline (1.11 g, 10 mmol), and two stainless steel milling balls (10 mm diameter) into a 50 mL stainless steel milling jar.
Milling: Secure the jar in a planetary or mixer ball mill and mill the mixture at a frequency of 20-30 Hz for 60-90 minutes.
Reaction Monitoring: The reaction can be paused at intervals to take a small sample for analysis by techniques such as FT-IR or solid-state NMR to monitor the formation of the amide bond.
Work-up and Purification: After the milling is complete, open the jar in a fume hood. The resulting solid powder is the crude product. To purify, the powder can be washed with a minimal amount of a solvent in which the product is sparingly soluble but the starting materials are more soluble, such as diethyl ether.
Isolation: Collect the purified product by filtration and dry under vacuum.
Data Summary
Parameter
Value
Reaction Time
60-90 minutes
Milling Frequency
20-30 Hz
Solvent
None
Typical Yield
80-90%
Atom Economy
High
Method 3: Ultrasound-Assisted Synthesis
Ultrasonic irradiation provides an alternative energy source for chemical reactions, proceeding through the phenomenon of acoustic cavitation.[8][9][10] This method often results in shorter reaction times and can be performed at lower temperatures compared to conventional heating.
Reaction Principle
The collapse of cavitation bubbles generated by ultrasound creates localized hot spots with extremely high temperatures and pressures. These extreme conditions promote the reaction between malonic acid and 4-fluoroaniline. The micro-jetting and shockwaves produced also enhance mass transfer between the reactants.[11]
Caption: Ultrasound-assisted synthesis workflow.
Experimental Protocol
Reaction Setup: In a thick-walled glass reaction vessel, suspend malonic acid (1.04 g, 10 mmol) and 4-fluoroaniline (1.11 g, 10 mmol) in a minimal amount of a high-boiling, green solvent such as water or polyethylene glycol (PEG-400) (e.g., 2-3 mL).
Ultrasonic Irradiation: Immerse the reaction vessel in an ultrasonic cleaning bath, ensuring the liquid level inside the vessel is below the water level in the bath. Alternatively, use a high-intensity ultrasonic probe. Sonicate the mixture at a frequency of 20-40 kHz at a controlled temperature (e.g., 50-60°C) for 1-2 hours.
Reaction Monitoring: Monitor the reaction progress by TLC.
Work-up and Purification: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. If water was used as the solvent, the product can be isolated by filtration and washed with cold water. If PEG-400 was used, the product can be precipitated by the addition of water and then filtered.
Drying: Dry the purified product under vacuum.
Data Summary
Parameter
Value
Reaction Time
1-2 hours
Ultrasonic Frequency
20-40 kHz
Temperature
50-60°C
Solvent
Minimal Water or PEG-400
Typical Yield
75-85%
Atom Economy
High
Conclusion
The green chemistry methods presented in this application note provide viable, sustainable, and efficient alternatives to traditional synthetic routes for 3-(4-Fluorophenylamino)-3-oxopropanoic acid. By eliminating or drastically reducing the use of hazardous solvents and employing alternative energy sources, these protocols contribute to a safer and more environmentally benign chemical synthesis. Researchers and drug development professionals are encouraged to adopt these methods to advance the principles of green chemistry within their laboratories and manufacturing processes.
References
And, M. New Greener Developments in Direct Amidation of Carboxylic Acids. IntechOpen. [Link]
Ahmad, S., et al. (2024). Sustainable Synthesis of Amides from Carboxylic Acids and Equivalent Amounts of Amines Using a Reusable Brønsted Acidic Ionic Liquid as a Catalyst and a Solvent. ACS Sustainable Chemistry & Engineering, 10(26). [Link]
Cravotto, G., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1783. [Link]
Li, J., et al. (2023). Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C–Cl activation in water. Organic & Biomolecular Chemistry. [Link]
Lohmann, J., et al. (1992). Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
Gala, D., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(1), 1-4. [Link]
Scholl, I., et al. (2022). Entry to 2-aminoprolines via electrochemical decarboxylative amidation of N‑acetylamino malonic acid monoesters. Communications Chemistry, 5(1), 1-8. [Link]
Friščić, T., et al. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry, 13, 1966-1973. [Link]
Cravotto, G., & Cintas, P. (2015). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 6(7), 1235-1251. [Link]
Kanthale, P. N., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-5. [Link]
Al-dujaili, A. H., et al. (2016). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. Letters in Organic Chemistry, 13(3), 209-217. [Link]
Głowacka, I. E., et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. Molecules, 27(14), 4585. [Link]
Wang, G. W. (2013). Mechanochemical organic synthesis. Chemical Society Reviews, 42(18), 7668-7700. [Link]
Bou-Salah, G., et al. (2022). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. Arabian Journal of Chemistry, 15(1), 103522. [Link]
da Silva, F. M., et al. (2009). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 20(9), 1645-1649. [Link]
Various Authors. (2015). A novel process for the preparation of n-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester and n-(4-amino-2-sulfamoyl-phenyl).
Zbancioc, G., et al. (2022). Ultrasound-Assisted Synthesis of Fluorescent Azatetracyclic Derivatives: An Energy-Efficient Approach. Molecules, 27(10), 3206. [Link]
de la Hoz, A., et al. (2021). Mechanochemical Synthesis of Primary Amides. Docta Complutense. [Link]
Nikolova, C., et al. (2020). Ultrasound-Assisted Method for the Synthesis of Tertiary Fatty Aliphatic Esters with Potential Antimicrobial Activity. Biointerface Research in Applied Chemistry, 10(4), 5945-5949. [Link]
Saludes, J. P., et al. (2010). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. Tetrahedron Letters, 51(2), 343-345. [Link]
Hosseini, M., et al. (2012). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Der Pharma Chemica, 4(3), 1018-1021. [Link]
Kumar, S., et al. (2023). An Ultrasound-assisted Three Component Protocol for the Regio and Stereo-selective Synthesis of Some Novel Dispiroheterocycles and Their Biological Evaluation as Anti-inflammatory, Anti-obesity Agents. Current Organic Synthesis, 21(1), 104-114. [Link]
Das, P., et al. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Sustainability. [Link]
Yang, C., et al. (2022). Ultrafast ultrasound-assisted synthesis of microporous organic networks for the efficient removal of antibiotics. New Journal of Chemistry, 46(31), 14891-14897. [Link]
Various Authors. (2013). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1803-o1804. [Link]
Various Authors. (1988). Malonic acid derivatives and methods for their synthesis.
Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. [Link]
Behrman, E. J., & Hillenbrand, E. L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research, 2008(8), 444-445. [Link]
microwave-assisted synthesis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid
Executive Summary This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(4-fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid). This compo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This Application Note details a high-efficiency, microwave-assisted protocol for the synthesis of 3-(4-fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid). This compound serves as a critical scaffold in the development of quinolone antibiotics, anti-inflammatory agents, and agricultural fungicides.
Traditional thermal synthesis of malonamic acids via diethyl malonate or malonyl chloride often suffers from long reaction times, harsh reflux conditions, and competitive decarboxylation. This guide presents a superior "Green Chemistry" route utilizing Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as the acylating agent. By leveraging the dielectric heating properties of microwave irradiation, we achieve quantitative conversion in under 10 minutes with high atom economy.
Scientific Rationale & Mechanism
The Meldrum’s Acid Advantage
While malonyl chloride is highly reactive, it is moisture-sensitive and corrosive. Diethyl malonate requires basic catalysis and subsequent hydrolysis. Meldrum’s acid offers a unique alternative: it is stable at room temperature but highly reactive toward nucleophiles (anilines) upon thermal activation.
The reaction proceeds via a nucleophilic attack by the 4-fluoroaniline nitrogen on the carbonyl carbon of the Meldrum’s acid ring. Under microwave irradiation, the ketene intermediate is generated rapidly, followed by the elimination of acetone and carbon dioxide (if fully decarboxylated) or acetone alone to retain the acid.
Critical Control Point (CCP): The synthesis of the malonamic acid (target) versus the acetanilide (decarboxylated byproduct) is entirely temperature-dependent.
Target (Acid): Formed at 100–110°C.
Byproduct (Decarboxylated): Formed at >150°C.[1][2][3][4][5][6]
Reaction Mechanism Diagram
The following diagram illustrates the specific pathway and the critical temperature threshold.
Figure 1: Mechanistic pathway for the aminolysis of Meldrum's acid. Note the thermal divergence point leading to decarboxylation.
Experimental Protocol
Materials & Equipment
Reagents:
4-Fluoroaniline (CAS: 371-40-4) - 1.0 equiv.
Meldrum’s Acid (CAS: 2033-24-1) - 1.1 equiv (slight excess ensures full consumption of aniline).
Acetonitrile (ACN) - HPLC Grade.
Equipment:
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
10 mL or 35 mL pressure-rated microwave vials with crimp caps.
Magnetic stir bars.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
Weigh 1.11 g (10.0 mmol) of 4-Fluoroaniline into a 35 mL microwave vial.
Add 1.58 g (11.0 mmol) of Meldrum’s Acid.
Add 10 mL of Acetonitrile.
Note: Acetonitrile is chosen for its high loss tangent (tan δ ≈ 0.06), ensuring efficient coupling with microwave energy.
Add a magnetic stir bar and seal the vial with a PTFE-lined cap.
Step 2: Microwave Irradiation
Program the reactor with the following parameters. This "Ramp-to-Temperature" method prevents thermal overshoot.
Parameter
Setting
Rationale
Temperature
105 °C
Sufficient for ring opening; below decarboxylation threshold.
Allow the vial to cool to room temperature (compressed air cooling usually built-in).
Transfer the reaction mixture to a round-bottom flask.
Concentrate: Remove the solvent (Acetonitrile) and the byproduct (Acetone) via rotary evaporation.
Precipitation: The residue is often an oil or solid. Add 20 mL of cold water and sonicate. The hydrophobic nature of the fluorophenyl group combined with the acidity of the carboxylic tail usually forces precipitation of the target acid.
Filtration: Filter the white solid and wash with cold hexanes to remove any unreacted Meldrum's acid.
Recrystallization (Optional): If higher purity is required (>99%), recrystallize from Ethanol/Water (1:1).
Optimization Workflow
Use the following decision tree to troubleshoot yield or purity issues.
Figure 2: Optimization logic for microwave parameters.
Results & Data Validation
The following data compares the Microwave (MW) protocol against the conventional thermal reflux method (using Diethyl Malonate).
LC-MS: [M+H]+ calculated for C9H8FNO3: 198.05; found 198.1.
References
Wolf, C. et al. (2010). Microwave-assisted synthesis of N-aryl malonamic acids.
Context: Validates the ring-opening mechanism without c
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
Context: Authoritative source on the "non-thermal" effects and the importance of internal temperature control to prevent decarboxyl
Giguere, R. J. et al. (1986).
Context: Provides the upper temperature limits.[2][8][9][10] This paper proves that temperatures >150°C rapidly decarboxylate malonic acids, supporting our choice of 105°C for the protocol.
Kavaliauskas, P. et al. (2024).[11][12] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.
Context: Recent application of analogous beta-amino acid scaffolds, validating the biological relevance of the target molecule.
Application Note: Strategic Solvent Selection for Reactions Involving 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Abstract This technical guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving 3-(4-Fluorophenylamino)-3-oxopropanoic acid. As a key building block in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the strategic selection of solvents for chemical reactions involving 3-(4-Fluorophenylamino)-3-oxopropanoic acid. As a key building block in medicinal chemistry and materials science, the reaction outcomes of this molecule are critically dependent on the chosen solvent system. This document outlines the key physicochemical properties of the title compound, presents a detailed solubility profile, and offers specific solvent recommendations for common reaction classes. Furthermore, it includes a robust protocol for experimental solubility determination and a logical framework to guide solvent selection, emphasizing scientific rationale, safety, and sustainability.
Introduction: The Critical Role of the Solvent
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates, equilibria, stereochemistry, and product purity. For a multifunctional molecule like 3-(4-Fluorophenylamino)-3-oxopropanoic acid, which contains polar amide and carboxylic acid groups alongside a moderately nonpolar fluorophenyl ring, solvent selection is paramount. An optimal solvent must not only fully solubilize reactants and reagents but also stabilize transition states, facilitate heat transfer, and be compatible with downstream processing and purification. This guide is designed for researchers, chemists, and drug development professionals to make informed, evidence-based decisions when designing synthetic routes involving this versatile compound.
Physicochemical Characterization
Understanding the inherent properties of 3-(4-Fluorophenylamino)-3-oxopropanoic acid is the foundation of rational solvent selection. The molecule's structure dictates its behavior in different chemical environments.[1]
Structure and Functional Groups:
Carboxylic Acid (-COOH): A highly polar, protic group capable of strong hydrogen bond donation and acceptance. It is the primary acidic site of the molecule.
Amide (-CONH-): A polar, resonance-stabilized group that is an excellent hydrogen bond donor (N-H) and acceptor (C=O).
4-Fluorophenyl Ring: A moderately nonpolar aromatic moiety. The electron-withdrawing fluorine atom can influence the acidity of the N-H proton and the reactivity of the ring.
These functional groups collectively impart a high degree of polarity to the molecule, making it amenable to dissolution in polar solvents.
Dominated by carboxylic acid and amide functional groups
pKa
~3-5 (for COOH)
Estimated based on analogous malonic acid derivatives[3]
Solubility Profile
The principle of "like dissolves like" is a useful starting point. The high polarity of 3-(4-Fluorophenylamino)-3-oxopropanoic acid predicts good solubility in polar solvents. However, experimental verification is crucial. The following table provides a predicted qualitative solubility profile based on the behavior of structurally similar compounds.[4]
Table 2: Predicted Qualitative Solubility
Solvent Class
Representative Solvents
Predicted Solubility
Rationale & Considerations
Polar Protic
Water, Methanol, Ethanol
Moderate to High
Strong hydrogen bonding interactions with the -COOH and -CONH groups. Solubility in water will be highly pH-dependent.
Polar Aprotic
DMSO, DMF, Acetonitrile, THF
High
Strong dipole-dipole interactions effectively solvate the polar functional groups. These are often excellent choices for reaction media.
Chlorinated
Dichloromethane (DCM)
Low to Moderate
Can solvate the molecule but is less effective than highly polar aprotic solvents. Often used in mixtures.
Nonpolar
Toluene, Hexane, Diethyl Ether
Very Low / Insoluble
Lack of favorable interactions to overcome the crystal lattice energy of the solid compound.
Protocol: Experimental Solubility Assessment
To ensure trustworthiness and reproducibility, the predicted solubility should always be confirmed experimentally. The following is a standard laboratory protocol for determining qualitative and semi-quantitative solubility.
Objective: To determine the approximate solubility of 3-(4-Fluorophenylamino)-3-oxopropanoic acid in a selection of solvents at ambient temperature.
Materials:
3-(4-Fluorophenylamino)-3-oxopropanoic acid
Vials (e.g., 4 mL) with screw caps
Analytical balance
Vortex mixer and/or sonicator
Selection of test solvents (e.g., Water, Methanol, THF, Acetonitrile, DCM, Toluene)
Syringe filters (0.45 µm, PTFE or other compatible material)
Procedure:
Preparation: Accurately weigh approximately 10 mg of the compound into a clean, dry vial.
Solvent Addition: Add the selected solvent in 100 µL increments.
Mixing: After each addition, cap the vial and vortex vigorously for 60 seconds. If solids persist, sonicate for 2-5 minutes.
Observation: Visually inspect the solution against a dark background for any undissolved particles.
Iteration: Continue adding solvent increments until the solid is completely dissolved or a total volume of 2 mL is reached.
Classification:
Very Soluble: < 100 µL ( > 100 mg/mL)
Soluble: 100 - 500 µL (20 - 100 mg/mL)
Sparingly Soluble: 500 µL - 2 mL (5 - 20 mg/mL)
Insoluble: > 2 mL required ( < 5 mg/mL)
Record: Document the volume of solvent required for complete dissolution for each solvent tested.
Workflow for Solubility Determination
The following diagram outlines the logical workflow for the quantitative solubility assessment.
Caption: Decision-making flowchart for solvent selection.
Green Chemistry and Solvent Replacement
Many traditional solvents like DMF and DCM pose significant environmental, health, and safety (EHS) risks. [5][6][7]Modern synthetic chemistry emphasizes the use of greener, more sustainable alternatives.
Replacements for DMF/DCM in Amide Couplings: Studies have shown that solvents like 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), and Dimethyl Carbonate (DMC) can be effective and more environmentally benign replacements for DMF and DCM in many amide coupling reactions.
[5][8]* Bio-based Solvents: 2-MeTHF is derived from renewable resources like corncobs and offers advantages such as lower peroxide formation than THF and limited miscibility with water, simplifying workups. [9]Cyclopentyl methyl ether (CPME) is another green alternative to THF and DCM.
[9]* Aqueous Conditions: For certain reactions, particularly those using robust coupling agents, water or aqueous-organic mixtures can be viable green solvents.
[10]
Adopting these greener alternatives not only reduces environmental impact but can also lead to safer processes and reduced disposal costs.
[5]
Conclusion
The selection of a solvent for reactions with 3-(4-Fluorophenylamino)-3-oxopropanoic acid is a multi-faceted decision that requires a deep understanding of the molecule's physicochemical properties and the intended reaction mechanism. While polar aprotic solvents like DMF and acetonitrile are broadly applicable for common transformations like amide and ester couplings, researchers are strongly encouraged to validate solubility experimentally and to consider modern, sustainable alternatives such as 2-MeTHF, ethyl acetate, and dimethyl carbonate. By following the structured approach outlined in this guide, scientists can optimize reaction conditions, improve product yields and purity, and align their experimental designs with the principles of green chemistry.
References
University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
Green Chemistry & Building Blocks. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]
Various Authors. (2015, February 7). Are there any alternative solvents for DMF-DCM? ResearchGate. [Link]
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 6405–6413. [Link]
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
Carlo Erba Reagents. (n.d.). GREEN SOLVENTS AS AN ALTERNATIVE TO:. [Link]
Reddy, K. L. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5129-5132. [Link]
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. ResearchGate. [Link]
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
MacMillan, D. S., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]
Akaji, K., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic letters, 14(17), 4394-4397. [Link]
Knoevenagel condensation using 3-(4-Fluorophenylamino)-3-oxopropanoic acid
An Application Guide to the Knoevenagel Condensation: Synthesis of Cinnamic Acid Derivatives using 3-(4-Fluorophenylamino)-3-oxopropanoic Acid Abstract The Knoevenagel condensation is a cornerstone of carbon-carbon bond...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Knoevenagel Condensation: Synthesis of Cinnamic Acid Derivatives using 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated systems that are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][2] This application note provides a detailed protocol and scientific rationale for the Knoevenagel condensation utilizing 3-(4-Fluorophenylamino)-3-oxopropanoic acid, an active methylene compound, with a representative aromatic aldehyde. We present a comprehensive, step-by-step methodology grounded in the principles of the Doebner modification of the Knoevenagel reaction, which is particularly suited for malonic acid derivatives and involves a condensation-decarboxylation sequence.[3][4][5] This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize novel substituted cinnamic acid amides, which are valuable scaffolds in medicinal chemistry.
Scientific Rationale and Mechanism
The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with a compound possessing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups).[5] In the case of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, the methylene protons are activated by the adjacent carboxylic acid and amide carbonyl groups, making them sufficiently acidic to be deprotonated by a weak base.
The Doebner Modification
When the active methylene compound is a malonic acid derivative, the reaction often proceeds via the Doebner modification.[4] This variation typically uses pyridine as a solvent and a catalytic amount of a secondary amine, such as piperidine.[3][6] The reaction proceeds through the standard condensation to form an α,β-unsaturated dicarboxylic acid derivative, which then undergoes in-situ decarboxylation, driven by the formation of carbon dioxide, to yield the final cinnamic acid product.[3][5]
The proposed mechanism involves several key steps:
Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of the 3-(4-Fluorophenylamino)-3-oxopropanoic acid to form a reactive carbanion or enolate.
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral aldol-type intermediate.
Dehydration: This intermediate is unstable and readily eliminates a molecule of water to form the α,β-unsaturated product.
Decarboxylation: Under the reaction conditions (typically elevated temperature in pyridine), the carboxylic acid group is eliminated as CO₂, leading to the final product.
Caption: Proposed Mechanism for the Doebner-Knoevenagel Condensation.
Experimental Protocol: Synthesis of (E)-3-(4-chlorophenyl)-N-(4-fluorophenyl)acrylamide
This protocol details the reaction of 3-(4-Fluorophenylamino)-3-oxopropanoic acid with 4-chlorobenzaldehyde as a representative aldehyde.
Materials and Reagents
Reagent
Grade
Supplier
Notes
3-(4-Fluorophenylamino)-3-oxopropanoic acid
≥98%
(Assumed available)
Active methylene compound
4-Chlorobenzaldehyde
≥98%
Sigma-Aldrich
Carbonyl component
Pyridine
Anhydrous, ≥99.8%
Sigma-Aldrich
Solvent and base
Piperidine
≥99%
Sigma-Aldrich
Catalyst
Hydrochloric Acid (HCl)
37% (concentrated)
Fisher Scientific
For work-up (acidification)
Ethyl Acetate (EtOAc)
ACS Grade
Fisher Scientific
Extraction solvent
Brine (Saturated NaCl solution)
Lab-prepared
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
≥97%
Sigma-Aldrich
Drying agent
Silica Gel
60 Å, 230-400 mesh
Sigma-Aldrich
For chromatography (if needed)
Step-by-Step Procedure
Caption: High-level overview of the experimental workflow.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-Fluorophenylamino)-3-oxopropanoic acid (1.99 g, 10.0 mmol, 1.0 equiv.) and 4-chlorobenzaldehyde (1.41 g, 10.0 mmol, 1.0 equiv.).
Solvent Addition: Add 25 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the solids dissolve.
Rationale: Pyridine serves as both the solvent and a base that promotes the subsequent decarboxylation step.[3][5] Its high boiling point is suitable for reflux conditions.
Catalyst Addition: Add piperidine (0.1 mL, approx. 1.0 mmol, 0.1 equiv.) to the reaction mixture using a micropipette.
Rationale: Piperidine is a classic and effective basic catalyst for the Knoevenagel condensation, facilitating the initial deprotonation of the active methylene compound.[6]
Reaction: Heat the mixture to reflux (approx. 115 °C) using a heating mantle. Allow the reaction to proceed for 2-4 hours, with stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. Check for the consumption of the starting aldehyde.
Rationale: TLC provides a quick and effective way to determine if the starting materials have been consumed and a new, typically less polar, product has formed.
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
Acidification & Extraction: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice and 20 mL of concentrated HCl. A precipitate (the crude product) should form. Stir for 15 minutes. Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).
Rationale: Acidification neutralizes the pyridine and piperidine, making them water-soluble salts. This step also protonates any carboxylate intermediates. Extraction with an organic solvent isolates the desired product from these salts.
Washing: Combine the organic layers and wash them sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
Rationale: Washing with dilute acid further removes any residual pyridine. The brine wash removes excess water from the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel, if necessary.
Data Presentation and Expected Results
The efficiency of the Knoevenagel condensation is highly dependent on the specific substrates, catalyst, and solvent system.[7][8] The following table presents hypothetical data for the described reaction and potential optimization parameters.
Entry
Aldehyde
Catalyst (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Chlorobenzaldehyde
Piperidine (10)
Pyridine
115
3
85
2
Benzaldehyde
Piperidine (10)
Pyridine
115
3
88
3
4-Methoxybenzaldehyde
Piperidine (10)
Pyridine
115
2
92
4
4-Chlorobenzaldehyde
NH₄OAc (20)
Ethanol
80
6
75
5
4-Chlorobenzaldehyde
Boric Acid (10)
Toluene
110
5
78
Note: Yields are hypothetical and for illustrative purposes. Entries 4 and 5 represent greener alternative conditions that may require further optimization.[9][10]
The Importance and Applications of Knoevenagel Reaction (Brief Review). amity.edu. [Link]
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. (n.d.). ResearchGate. [Link]
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online. [Link]
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Royal Society of Chemistry. [Link]
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]
Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. (2012). National Center for Biotechnology Information. [Link]
Application Note: Synthesis of Heterocyclic Scaffolds from 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, self-validating protocols, and optimization of regioselective cyclization. Chemical Significance & Mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Mechanistic causality, self-validating protocols, and optimization of regioselective cyclization.
Chemical Significance & Mechanistic Rationale
The compound 3-(4-fluorophenylamino)-3-oxopropanoic acid (CAS: 95262-10-5), also known as
-(4-fluorophenyl)malonamic acid, is a highly versatile bis-electrophilic/nucleophilic building block in medicinal chemistry. Its structural architecture features an active methylene group flanked by an amide and a carboxylic acid, making it a privileged precursor for the divergent synthesis of heterocyclic systems.
In modern drug development, this specific fluorinated precursor is primarily utilized to synthesize 6-fluoro-4-hydroxy-2-quinolones [1]. The incorporation of the fluorine atom at the para-position of the aniline ring serves two critical purposes:
Pharmacokinetic Enhancement: Fluorine increases the metabolic stability and lipophilicity of the resulting heterocycle, a crucial factor for kinase inhibitors[1].
Absolute Regiocontrol: During intramolecular Friedel-Crafts cyclization, the amine acts as an ortho/para director. Because the para-position is permanently blocked by the fluorine atom, electrophilic attack is forced exclusively to the ortho-position. This causality guarantees 100% regiochemical fidelity, avoiding the tedious chromatographic separation of regioisomers typically encountered with meta-substituted precursors.
Divergent Synthetic Workflows
While the precursor can be condensed with hydrazines or ureas to form pyrazoles and pyrimidines respectively, its most authoritative application is the generation of the quinolone core, which is subsequently functionalized into potent PI3Kα inhibitors for anticancer therapies[1],[2].
Divergent synthesis of heterocyclic scaffolds from 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
Quantitative Optimization of Cyclization
The transformation of the malonamic acid into the quinolone core requires the generation of an acylium ion. Historically, Polyphosphoric Acid (PPA) was utilized; however, its high viscosity leads to poor mass transfer and localized overheating[3]. Modern protocols leverage Eaton's Reagent or microwave-assisted green chemistry[4] to optimize yields.
Table 1: Comparison of Cyclization Reagents for 6-Fluoro-4-hydroxy-2-quinolone Synthesis
Reagent / Catalyst
Temp (°C)
Time (h)
Yield (%)
Mechanistic / Practical Observations
Conc. H₂SO₄
90
6.0
45
High charring; difficult product isolation due to sulfonation side-reactions.
Polyphosphoric Acid
110
4.0
65
High viscosity impedes stirring; localized overheating reduces overall yield.
Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 15.0 mL)
Deionized water (ice-cold)
Step-by-Step Methodology:
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the precursor.
Reagent Addition: Slowly add Eaton’s reagent at room temperature. Causality: Eaton's reagent acts as both the solvent and the Lewis/Brønsted acid. Its low viscosity at room temperature ensures immediate dissolution of the precursor, preventing localized concentration gradients.
Activation & Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2.0 hours. Causality: Heating provides the activation energy required to generate the highly electrophilic acylium ion from the carboxylic acid, which subsequently attacks the electron-rich ortho-position of the fluorinated aromatic ring.
In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The starting material (highly polar, Rf ~0.1) will disappear, replaced by a new, highly fluorescent spot under 254 nm UV light (Rf ~0.5). Validation Logic: The emergence of strong UV fluorescence confirms the successful formation of the extended conjugated quinolone system.
Quenching: Cool the flask to room temperature. Transfer the mixture dropwise into a beaker containing 100 mL of vigorously stirred crushed ice. Causality: The dropwise addition safely dissipates the highly exothermic hydrolysis of the methanesulfonic anhydride.
Isolation: The product precipitates immediately. Validation Logic: The target quinolone is insoluble in highly acidic aqueous media, allowing for a self-purifying precipitation. Filter the solid under vacuum, wash with cold deionized water until the filtrate is pH neutral, and dry overnight in a vacuum oven at 50 °C.
Protocol B: C3-Carboxamidation for PI3Kα Inhibitor Synthesis
Functionalization of the quinolone core to yield N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides, a validated class of PI3Kα inhibitors[1],[5].
Step-by-Step Methodology:
Activation: Dissolve 6-fluoro-4-hydroxy-2-quinolone (5.0 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere.
Base Addition: Add triethylamine (TEA, 1.5 equiv). Causality: TEA deprotonates the highly acidic C4-hydroxyl group (pKa ~ 6.5), increasing the nucleophilicity of the C3 carbon via enolate resonance.
Coupling: Add phenyl isocyanate (1.1 equiv) dropwise. Stir the reaction at 60 °C for 4 hours.
Isolation & Validation: Pour the mixture into ice-cold 1M HCl. Validation Logic: The acidic quench protonates the enolate, neutralizing the system and driving the immediate precipitation of the 3-carboxamide derivative. Filter, wash with water, and recrystallize from ethanol to yield the pure anticancer agent.
References
Sabbah, D. A., Samarat, H. H., Al-Shalabi, E., et al. (2022). "Design, Synthesis, and Biological Examination of N‐Phenyl‐6‐fluoro‐4‐hydroxy‐2‐quinolone‐3‐carboxamides as Anticancer Agents." ChemistrySelect, 7(19), e202200662.[Link]
Park, S.-J., Lee, J.-C., & Lee, K.-I. (2007). "A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives." Bulletin of the Korean Chemical Society, 28(7), 1203-1205.[Link]
Abu Khalaf, A. M., Al-Zuheiri, A., & Abushaikha, G. (2023). "BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation." RSC Advances, 13, 27950-27958.[Link]
Technical Support Center: Synthesis of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Welcome to the technical support center for the synthesis of 3-(4-fluorophenylamino)-3-oxopropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-(4-fluorophenylamino)-3-oxopropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield and purity of this important synthetic building block.
I. Synthesis Overview: The Amide Coupling Approach
The synthesis of 3-(4-fluorophenylamino)-3-oxopropanoic acid, also known as N-(4-fluorophenyl)malonamic acid, is fundamentally an amide bond formation reaction. The most common and direct approach involves the reaction of a malonic acid derivative with 4-fluoroaniline. While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact the yield and purity of the final product. Understanding the nuances of this amide coupling is critical for successful synthesis.
The core reaction involves the nucleophilic attack of the amino group of 4-fluoroaniline on an activated carboxylic acid derivative of malonic acid. The reactivity of both coupling partners, the choice of coupling reagents, and the reaction conditions all play a pivotal role in the efficiency of this transformation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-(4-fluorophenylamino)-3-oxopropanoic acid, providing a systematic approach to troubleshooting and optimization.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields are a frequent challenge in this synthesis and can stem from several factors related to the reactivity of the starting materials and the reaction conditions.
Reduced Nucleophilicity of 4-Fluoroaniline: Aromatic amines, like 4-fluoroaniline, are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The electron-withdrawing nature of the fluorine atom further decreases the nucleophilicity of the amine, making it a less reactive partner in the coupling reaction.[1]
Inadequate Activation of the Carboxylic Acid: The carboxylic acid of the malonic acid derivative must be activated to facilitate the attack by the weakly nucleophilic aniline. If the coupling reagent is not effective or has degraded, the activation will be insufficient, leading to poor conversion.[1]
Side Reactions: The activated carboxylic acid can potentially react with other nucleophiles present in the reaction mixture. Additionally, under certain conditions, the starting materials or the product might be unstable, leading to the formation of byproducts.
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical. An inappropriate solvent can hinder the reaction, while incorrect temperature or reaction time can lead to incomplete conversion or product degradation.[1]
Solutions & Optimization Strategies:
Parameter
Recommendation
Rationale
Coupling Reagent
Use more potent coupling reagents like HATU, HBTU, or T3P. Standard carbodiimides like EDC or DCC may be less effective with anilines and can be supplemented with additives like HOBt or DMAP.[1][2][3]
More reactive coupling agents generate a more electrophilic activated species, which is more susceptible to attack by the weakly nucleophilic 4-fluoroaniline. Additives can suppress side reactions and improve reaction rates.
Reaction Temperature
Gently heating the reaction mixture (e.g., 40-60 °C) can sometimes improve yields for less reactive partners.[1]
Increased temperature can provide the necessary activation energy to overcome the reactivity barrier, but should be monitored to avoid product decomposition.
Reaction Time
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Prolonged reaction times do not always lead to higher yields and can sometimes result in the formation of degradation products.
Solvent
Aprotic polar solvents like DMF, DMAc, or NMP are often good choices for amide coupling reactions.
These solvents can help to dissolve the starting materials and intermediates, facilitating the reaction.
Question 2: I am observing the formation of a significant amount of a bis-amide byproduct. How can I prevent this?
Answer: The formation of the bis-amide, where both carboxylic acid groups of malonic acid react with 4-fluoroaniline, is a common side reaction. This occurs when the reaction conditions favor the second amidation over the desired mono-amidation.
Prevention Strategies:
Stoichiometry Control: Use a slight excess of the malonic acid derivative relative to 4-fluoroaniline. This will ensure that the aniline is the limiting reagent and reduces the likelihood of it reacting with a second molecule of the activated malonic acid derivative.
Slow Addition of Reagents: Adding the coupling reagent or the 4-fluoroaniline slowly to the reaction mixture can help to control the concentration of the activated species and favor the formation of the mono-amide.
Use of a Mono-Protected Malonic Acid Derivative: A more controlled approach is to start with a mono-ester of malonic acid, such as mono-ethyl malonate. This ensures that only one carboxylic acid group is available for amidation. The ester can then be hydrolyzed in a subsequent step to yield the final product.
Question 3: The purification of my product is difficult, and I am struggling to remove unreacted starting materials and byproducts.
Answer: Purification challenges often arise from the similar polarities of the product, starting materials, and byproducts.
Purification Workflow:
Caption: A typical purification workflow for 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
Detailed Purification Steps:
Acid-Base Extraction: After the reaction is complete, an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) can be used to remove unreacted malonic acid. Subsequent washing with a dilute acid (e.g., dilute HCl) can remove unreacted 4-fluoroaniline. The desired product, being an acid, will be deprotonated by the base and may partition into the aqueous layer, so careful pH adjustment and extraction are necessary.
Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel is a reliable method for separating the product from impurities. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the components.
Recrystallization: For obtaining a highly pure product, recrystallization from a suitable solvent or solvent mixture is often the final step. The choice of solvent will depend on the solubility of the product and impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material to use for the malonic acid component?
A1: While malonic acid itself can be used, it is often more practical to use a mono-ester derivative like mono-ethyl malonate or mono-methyl malonate. This approach prevents the formation of the bis-amide byproduct and simplifies the reaction control.[4] The ester group can be easily hydrolyzed to the carboxylic acid after the amide bond formation.
Q2: Can I use microwave irradiation to speed up the reaction?
A2: Yes, microwave-assisted synthesis can be a valuable tool to accelerate sluggish amide coupling reactions. It can significantly reduce reaction times and, in some cases, improve yields. However, it is crucial to carefully optimize the temperature and irradiation time to avoid decomposition of the starting materials or the desired product.[1]
Q3: Are there alternative synthetic routes to 3-(4-fluorophenylamino)-3-oxopropanoic acid?
A3: An alternative approach is the reaction of 4-fluoroaniline with diethyl malonate, followed by selective hydrolysis of one of the ester groups. However, this reaction often requires high temperatures and can result in a mixture of mono- and bis-anilides, making purification challenging.[5][6] Another route involves the reaction of 4-fluoroaniline with Meldrum's acid.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized 3-(4-fluorophenylamino)-3-oxopropanoic acid. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
Mass Spectrometry (MS): To determine the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the amide and carboxylic acid, N-H of the amide).
IV. Experimental Protocol: Synthesis using Mono-ethyl Malonate
This protocol provides a general procedure for the synthesis of 3-(4-fluorophenylamino)-3-oxopropanoic acid starting from mono-ethyl malonate and 4-fluoroaniline.
Caption: Step-by-step workflow for the synthesis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
In a round-bottom flask, dissolve mono-ethyl malonate (1.0 eq) and 4-fluoroaniline (1.0 eq) in anhydrous DMF.
To this solution, add HBTU (1.1 eq) and DIPEA (2.5 eq).
Stir the reaction mixture at room temperature and monitor the progress by TLC.
Hydrolysis:
Once the amide coupling is complete, add a solution of LiOH (2.0 eq) in water to the reaction mixture.
Stir at room temperature until the hydrolysis of the ester is complete (monitored by TLC or LC-MS).
Work-up and Purification:
Acidify the reaction mixture to pH ~3-4 with dilute HCl.
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain pure 3-(4-fluorophenylamino)-3-oxopropanoic acid.
V. References
BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from
amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from
Reddit. (2024, October 9). Struggling with amide coupling. Retrieved from
Google Patents. (2014, July 17). MALONAMIC ACID METHYL ESTER AND N-(4-AMINO-2-SULFAMOYL-PHENYL) - TREA. Retrieved from
Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from
Organic Syntheses. (n.d.). Malonic acid. Retrieved from
Wikipedia. (n.d.). Malonic acid. Retrieved from
Google Patents. (n.d.). EP0512211B1 - Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides. Retrieved from
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from
PMC. (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from
preventing decarboxylation of 3-(4-Fluorophenylamino)-3-oxopropanoic acid during heating
Technical Support Center: Preventing Thermal Decarboxylation of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Thermal Decarboxylation of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug development professionals working with 3-(4-Fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid)[1].
Because this compound is a malonic acid monoamide derivative, it is notoriously unstable under thermal stress. Heating this molecule during reaction workups, concentration, or drying frequently results in irreversible degradation. This portal provides the mechanistic causality behind this instability and field-proven, self-validating protocols to prevent it.
The Mechanistic Root Cause: Why Does It Degrade?
To prevent degradation, we must first understand the thermodynamic and kinetic drivers of the molecule. 3-(4-Fluorophenylamino)-3-oxopropanoic acid contains a carboxylic acid group separated from an amide carbonyl by a single methylene carbon (a
-carbonyl acid system).
When exposed to heat (typically >60 °C), the molecule undergoes a concerted pericyclic reaction. The acidic proton of the carboxylic acid hydrogen-bonds with the amide carbonyl oxygen, forming a six-membered cyclic transition state [2]. Thermal energy drives the cleavage of the C-C bond, releasing carbon dioxide gas (
) and forming an enol intermediate. This enol rapidly tautomerizes into the highly stable degradation product: N-(4-fluorophenyl)acetamide .
Thermal decarboxylation pathway of 3-(4-fluorophenylamino)-3-oxopropanoic acid.
Furthermore, the kinetics of this decomposition are highly sensitive to the solvent matrix[3]. Solvents containing tertiary amines (e.g., pyridine) or polymers with amino groups (like polyvinylpyrrolidone, PVP) act as basic catalysts. They facilitate the proton transfer required for the transition state, drastically lowering the activation energy and causing decarboxylation at even lower temperatures[4].
Core Strategies for Stabilization
Strategy A: Carboxylate Salt Formation (The Definitive Solution)
Causality: The fundamental requirement for the degradation pathway is the presence of the acidic carboxylic proton. By treating the free acid with an inorganic base (e.g.,
or ) to form a carboxylate salt, you remove this proton. The resulting carboxylate anion cannot form the requisite six-membered cyclic transition state. Consequently, the activation energy for decarboxylation is raised so high that the sodium or potassium salt remains entirely stable at temperatures exceeding 120 °C.
Strategy B: Kinetic Control via High-Vacuum Processing
Causality: If your downstream synthetic step strictly requires the free acid (preventing the use of salt formation), you must bypass the thermal activation energy barrier. By utilizing high-vacuum rotary evaporation or lyophilization, you artificially lower the boiling point of your solvent matrix, allowing for rapid concentration at temperatures well below the 60 °C degradation threshold.
Quantitative Stability Data
The following table summarizes the thermal stability profiles of the compound under various conditions to guide your experimental design.
Compound State
Solvent / Matrix
Max Safe Processing Temp
Est. Half-Life at 80 °C
Primary Degradant
Free Acid
Neat (Solid)
< 50 °C
~45 minutes
N-(4-fluorophenyl)acetamide
Free Acid
Pyridine / Amine Base
< 25 °C
< 5 minutes (Catalyzed)
N-(4-fluorophenyl)acetamide
Free Acid
Aprotic (e.g., THF, MeTHF)
< 45 °C
~60 minutes
N-(4-fluorophenyl)acetamide
Sodium Salt
Aqueous / Neat
> 120 °C
Stable (> 48 hours)
None (Stable)
Self-Validating Experimental Protocols
Protocol: Preparation and Safe Drying of Sodium 3-(4-fluorophenylamino)-3-oxopropanoate
Use this protocol to safely isolate the compound from a reaction mixture without thermal degradation.
Step 1: Solvent Exchange & Cooling
Transfer the crude reaction mixture containing the free acid into a round-bottom flask.
If in a high-boiling solvent, dilute with a low-boiling aprotic solvent (e.g., 2-Methyltetrahydrofuran) to a concentration of ~0.5 M.
Cool the mixture in an ice bath to 0–5 °C.
Step 2: pH-Controlled Salt Formation
Slowly add 1.05 equivalents of cold 1M
dropwise under vigorous stirring.
Self-Validation Check 1: Pause addition and test the aqueous layer with a pH meter or precision pH paper. The target pH is 8.0 to 8.5 .
Causality Check: If the pH is < 7.0, unreacted free acid remains, which will decarboxylate during drying. If pH > 9.5, you risk base-catalyzed hydrolysis of the amide bond. Adjust carefully.
Step 3: Phase Separation
Transfer to a separatory funnel. Extract the aqueous layer (which now contains the highly stable sodium carboxylate salt). Wash the organic layer once with a small volume of cold water and combine the aqueous phases.
Self-Validation Check 2: Perform a TLC of the organic layer (Eluent: EtOAc/Hexane). The absence of UV-active spots at the baseline confirms complete extraction of the salt into the aqueous phase.
Step 4: Safe Concentration
The aqueous solution of the sodium salt can now be safely concentrated via rotary evaporation at a water bath temperature of 60–70 °C without risk of decarboxylation.
Lyophilize the remaining concentrated aqueous solution to yield the pure, dry sodium salt as a stable white powder.
Workflow for stabilizing the malonamic acid derivative via sodium salt formation.
Frequently Asked Questions (FAQs)
Q: I concentrated my reaction mixture at 80 °C, and my NMR shows a massive singlet around 2.1 ppm instead of my expected methylene protons. What happened?A: You have thermally decarboxylated your product. The singlet at ~2.1 ppm corresponds to the methyl group of the degradation product, N-(4-fluorophenyl)acetamide. The methylene protons of your desired malonamic acid (which typically appear as a singlet around 3.4–3.6 ppm) have been lost along with
. You must keep your water bath below 45 °C when concentrating the free acid.
Q: Can I use Triethylamine (TEA) or Pyridine to form the salt and protect the molecule?A:No. Do not use tertiary amines. While they form a salt, organic amine bases are known to actively catalyze the decarboxylation of malonic acid derivatives[4]. The amine can act as a proton shuttle, facilitating the cyclic transition state. Always use inorganic bases like
, , or for stabilization.
Q: I need the free acid for my next coupling step. How do I get it back from the sodium salt?A: You can regenerate the free acid immediately prior to your next reaction. Dissolve the sodium salt in your reaction solvent (e.g., THF), cool to 0 °C, and add 1.0 equivalent of a cold, dilute strong acid (like 1M
). Immediately proceed with your coupling reagents (e.g., EDC/HOBt) while keeping the reaction temperature low. Do not attempt to isolate and dry the regenerated free acid using heat.
References
Chemistry Stack Exchange. Decarboxylation of malonic esters (Mechanistic discussion of the 6-membered cyclic transition state). Retrieved from:[Link]
Hall, G. A. The Kinetics of the Decomposition of Malonamic Acid in Aqueous Solutions. Journal of the American Chemical Society (1950). Retrieved from: [Link]
Liavitskaya, T., & Birx, L. Thermal Stability of Malonic Acid Dissolved in Poly(vinylpyrrolidone) and Other Polymeric Matrices. Industrial & Engineering Chemistry Research, ACS Publications (2018). Retrieved from:[Link]
Technical Support Center: Purification of N-(4-Fluorophenyl)malonamic Acid
The following technical guide details the purification of crude 3-(4-Fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid). This guide assumes the compound was synthesized via the standa...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the purification of crude 3-(4-Fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid).
This guide assumes the compound was synthesized via the standard nucleophilic ring-opening of Meldrum’s acid or the reaction of 4-fluoroaniline with a malonyl derivative.[1][2][3]
[1][2][3][4][5]
Case ID: PUR-F-MAL-001
Compound Class: Anilic Acids /
-Amido Acids
Stability Warning:-Amido acids are thermally labile.[1][2][3][4] Prolonged heating >60°C or exposure to strong mineral acids can trigger decarboxylation, yielding N-(4-fluorophenyl)acetamide.[1][2][5]
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, assess the physical state of your crude material.[5] This intermediate often suffers from trapped 4-fluoroaniline (starting material) or decarboxylated byproducts.[1][2][5][4]
Figure 1: Decision matrix for purification based on crude physical state and impurity profile.
Module 2: Primary Purification Protocols
Protocol A: Acid-Base Reprecipitation (The "Rescue" Method)
Best for: Removing unreacted 4-fluoroaniline and neutral side products (bis-amides or decarboxylated acetamides).[1][2][3][5][4]
Principle: The product contains a free carboxylic acid (
).[1][2][3][5][4] It forms a water-soluble salt in mild base, while aniline and neutral impurities remain in the organic phase.[1][5]
Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram). If it does not fully dissolve, filter off the insolubles (often the bis-amide byproduct).[1][5]
Extraction (Critical): Transfer to a separatory funnel. Extract with Saturated
( volumes).
Note: The product moves to the Aqueous Layer (top or bottom depending on density, usually bottom with EtOAc).[3][5][4] The impurities stay in the EtOAc.[5]
Wash: Wash the combined aqueous bicarbonate layers once with fresh EtOAc to remove trace aniline.[2][5][4]
Acidification:
Cool the aqueous layer to 0–5°C in an ice bath.[2][5]
Slowly add 1N HCl dropwise with stirring until pH reaches ~1–2.
Observation: The product should precipitate as a white/off-white solid.[1][2][3][5]
Isolation: Filter the solid via vacuum filtration.[2][3][5][4][8] Wash with cold water (
).[2][5][4] Dry under vacuum at 40°C max (to prevent decarboxylation).
Protocol B: Recrystallization (The "Polish" Method)
Best for: Final purification of solid material to remove trace salts or minor colored impurities.[2][3][5][4]
Solvent System: Ethanol / Water (most common) or Methanol / Water.[2][3][5][4]
Step-by-Step:
Place the crude solid in an Erlenmeyer flask.
Add minimum hot Ethanol (approx 60°C) to dissolve the solid.[2][5][4]
Warning: Do not boil excessively.
Once dissolved, remove from heat. Slowly add warm water dropwise until a faint turbidity (cloudiness) persists.[2][5][4]
Add one drop of Ethanol to clear the solution.[2][5]
Allow to cool slowly to room temperature, then to 4°C.
Q1: My product is oiling out instead of crystallizing during acidification. Why?
Cause: This often happens if the concentration is too high or the acidification is too rapid, trapping impurities that lower the melting point.[5]
Fix:
Perform a Trituration : Suspend the solid in a non-polar solvent like Hexanes or Diethyl Ether/Hexane (1:1) and stir vigorously for 30 minutes. This dissolves residual aniline and turns the gum into a filterable powder.[5][8]
Q2: The product smells faintly of almonds or chemicals after drying.
Cause: This is likely residual 4-fluoroaniline .[1][2][3][4] It has a distinct, unpleasant odor and is toxic.[5]
Fix: Repeat Protocol A (Acid-Base Extraction). Ensure the initial organic wash of the bicarbonate layer is thorough.[5]
Q3: I see gas evolution during the reaction or workup. Is this normal?
is released from the neutralization of excess .[5]
During Drying (Oven):NO. If gas is evolving during drying, your compound is decarboxylating.[3][5][4] Lower the oven temperature immediately (<45°C).
Q4: Why is the yield lower than expected?
Analysis:
Decarboxylation: Did you heat the reaction too long? The product converts to
-(4-fluorophenyl)acetamide (neutral), which is lost in the organic wash of Protocol A.[1][2][5]
Water Solubility: The compound is slightly soluble in water.[2][3][5][4] If you used a huge volume of water during acidification, some product remained in solution.[5] Saturate the aqueous filtrate with NaCl and back-extract with EtOAc to recover it.[1][2][5]
Module 4: Chemical Logic & Mechanism[1][2][3][4]
Understanding the separation logic ensures reproducibility.
Figure 2: Chemical mechanism of the Acid-Base purification strategy.[1][2][3][5][4]
References
Reaction of Meldrum's Acid with Anilines
The synthesis of malonamic acids via nucleophilic attack on Meldrum's acid is a well-established pathway.[1][2][5] The ring-opening provides the carboxylic acid directly.[1][2][3][5]
Source: Pakin, D. et al. "Synthesis and properties of N-arylmalonamic acids."[1][2][3][5] Russian Journal of Organic Chemistry.
Validation: See standard procedure for Maleanilic Acid (analogous structure) in Organic Syntheses for workup conditions (filtration of crude acid).[2][3][5][4]
Technical Support Center: N-(4-Fluorophenyl)malonamic Acid Synthesis & Optimization
Welcome to the Technical Support Center. The synthesis of N-(4-fluorophenyl)malonamic acid is a critical workflow for researchers developing pharmaceuticals and agrochemicals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of N-(4-fluorophenyl)malonamic acid is a critical workflow for researchers developing pharmaceuticals and agrochemicals. Because malonic acid is a highly reactive dicarboxylic acid, achieving exquisite chemoselectivity to halt the reaction at the mono-amide stage is a persistent challenge[1].
This guide is engineered to provide you with mechanistic clarity, troubleshooting diagnostics, and self-validating protocols to eliminate common side reactions such as over-acylation and decarboxylation.
Mechanistic Overview & Pathway Analysis
The core challenge in synthesizing N-(4-fluorophenyl)malonamic acid lies in the competing reaction pathways. Uncontrolled reactivity inevitably leads to bis-amide formation, while excessive thermal energy triggers the degradation of the malonic core[1].
Reaction pathways in N-(4-fluorophenyl)malonamic acid synthesis: desired vs. side reactions.
Troubleshooting & FAQs
Q1: Why is my reaction producing significant amounts of N,N'-bis(4-fluorophenyl)malonamide (over-acylation)?Causality: 4-Fluoroaniline is a potent nucleophile. If the acylating agent (e.g., pure malonyl chloride) is too electrophilic or present in excess, the newly formed malonamic acid can undergo a rapid second acylation event.
Solution: Avoid using unmasked malonyl chloride. Instead, utilize the in-situ generated malonyl monoacyl chloride method, which temporarily protects one carboxyl group as a triethylammonium salt[1]. Alternatively, use Meldrum's acid, which inherently stops at the mono-amide stage due to the formation of a stable carboxylate leaving group that resists further nucleophilic attack under mild conditions[2].
Q2: I am observing a byproduct with a mass corresponding to N-(4-fluorophenyl)acetamide. What causes this?Causality: Decarboxylation. Malonic acid derivatives possess a β-carbonyl group, making them highly susceptible to thermal decarboxylation via a six-membered cyclic transition state. Once the mono-amide is formed, excessive heat will drive off CO₂ gas, leaving the acetamide derivative.
Solution: Keep reaction temperatures strictly below 80°C. If your protocol requires refluxing malonic acid directly with the aniline, the high heat required for coupling simultaneously drives decarboxylation. Switch to low-temperature activation methods (e.g., SOCl₂/Et₃N at 0°C)[1].
Q3: How do I separate the desired malonamic acid from unreacted aniline and bis-amide byproducts without column chromatography?Causality: Solubility differences based on pKa. The target N-(4-fluorophenyl)malonamic acid contains a free carboxylic acid group (pKa ~3.5), whereas the bis-amide and starting aniline are neutral or basic.
Solution: Perform a targeted acid-base extraction. Extract the organic reaction mixture with saturated aqueous NaHCO₃. The target molecule deprotonates and partitions into the aqueous phase. Wash the aqueous phase with ethyl acetate to strip away the neutral bis-amide and aniline. Finally, carefully acidify the aqueous phase with 1M HCl to pH 2 to precipitate the pure N-(4-fluorophenyl)malonamic acid.
Quantitative Data: Reagent Selection Matrix
To minimize side reactions, selecting the correct acylating agent is paramount. The table below summarizes the quantitative expectations and primary failure modes for common methodologies.
Acylating Agent
Optimal Reaction Temp
Primary Side Reaction
Typical Yield (Mono-amide)
Scalability Profile
Malonyl Chloride
0°C to RT
Over-acylation (Bis-amide)
Low-Moderate (30-40%)
Poor
Malonic Acid (Direct Heat)
> 100°C
Decarboxylation
Poor (< 20%)
Poor
Meldrum's Acid
80°C
None (Clean mono-amidation)
High (75-90%)
Excellent
Malonic Acid + SOCl₂/Et₃N
0°C
Minimal
Moderate-High (50-60%)
Good
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual and physical cues are embedded within the steps to confirm the reaction is proceeding along the desired mechanistic pathway.
Protocol A: One-Pot Synthesis via In-Situ Malonyl Monoacyl Chloride[1]
This method is highly effective for generating the mono-amide directly from inexpensive malonic acid by temporarily masking one carboxyl group.
Protection/Activation: Under an N₂ atmosphere, dissolve malonic acid (1.0 eq) in anhydrous THF at 0°C.
Self-Validation Check: A slight exotherm and the formation of a fine suspension confirm the generation of the triethylammonium monoanion.
Chlorination: Add thionyl chloride (1.0 eq) dropwise at 0°C. Stir for 30 minutes.
Amidation: Add 4-fluoroaniline (1.0 eq) dropwise. Stir at 0°C for 2 hours.
Phase Separation: Concentrate the mixture under reduced pressure, dissolve the residue in ethyl acetate, and extract with saturated aqueous NaHCO₃ (3 x 50 mL).
Target Isolation: Discard the organic layer (which contains neutral bis-amide impurities). Carefully acidify the combined aqueous layers with 1M HCl to pH 2.
Self-Validation Check: The target N-(4-fluorophenyl)malonamic acid will instantly crash out of the solution as a white precipitate, confirming successful chemoselective isolation. Filter and dry under vacuum.
Protocol B: Mild Amidation using Meldrum's Acid[2]
This is the most robust method for preventing over-acylation. The rigid cyclic structure of Meldrum's acid ensures that only one equivalent of aniline can react.
Reagent Combination: Combine Meldrum's acid (1.0 eq) and 4-fluoroaniline (1.0 eq) in a non-nucleophilic solvent (e.g., anhydrous toluene).
Ring-Opening: Heat the mixture to 80°C for 4 hours.
Self-Validation Check: The evolution of acetone vapor (detectable via a characteristic odor or condensation on the cooler parts of the condenser) indicates the nucleophilic ring-opening reaction is successfully proceeding.
Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature.
Self-Validation Check: The product will spontaneously crystallize directly from the reaction mixture as it cools, as the resulting malonamic acid has lower solubility in toluene than the starting materials.
Filtration: Filter the precipitate and wash with cold hexanes to yield highly pure N-(4-fluorophenyl)malonamic acid.
References
Shih, H., & Rankin, G. O. (1996). A convenient one-pot synthesis of N-arylmalonamic acid via in-situ generation of malonyl monoacyl chloride. Synthetic Communications, 26(4), 833-836. URL: [Link]
Fakhraian, H., et al. (2017). Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: A Neat Access to Anilides. ResearchGate. URL: [Link]
Technical Support Center: Purification of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Executive Summary You are likely working with 3-(4-Fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid) as a critical intermediate, potentially for quinolone antibiotic synthesis or agr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are likely working with 3-(4-Fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid) as a critical intermediate, potentially for quinolone antibiotic synthesis or agrochemical development.
The Critical Challenge: This molecule contains a thermally labile
-keto acid/amide motif. Unlike simple carboxylic acids, it is prone to decarboxylation upon prolonged heating, converting your valuable intermediate into the useless byproduct N-(4-fluorophenyl)acetamide.
This guide prioritizes thermal gentleness over maximum recovery. We recommend solvent systems that allow crystallization at moderate temperatures to preserve the carboxylic acid functionality.
Part 1: Solvent System Selection
The choice of solvent is dictated by the polarity balance between the hydrophilic malonamic acid head and the lipophilic fluorophenyl tail.
Primary Recommendation: The "Green" System (Ethanol/Water)
Best for: General purification, removal of inorganic salts, and removing unreacted 4-fluoroaniline.
Parameter
Specification
Mechanism of Action
Solvent A
Ethanol (95% or Absolute)
Solubilizes the amide and aromatic ring via dipole-dipole interactions.
Anti-Solvent B
Water (Acidified, pH 3-4)
Increases polarity to force precipitation. Acidification prevents ionization of the carboxylate, ensuring the molecule stays neutral and insoluble.
Ratio
Start 1:1, adjust to 1:3
High water content forces the hydrophobic fluorophenyl tail out of solution.
Temp Limit
Max 60°C
CRITICAL: Do not boil. Ethanol boils at 78°C, which is near the decarboxylation threshold for this derivative.
Alternative System: The "Polymorph Control" System (Ethyl Acetate/Hexane)
Best for: Removing non-polar impurities (like diethyl malonate esters) and drying the product faster.
Parameter
Specification
Mechanism of Action
Solvent A
Ethyl Acetate
Excellent solvent for the acid form; moderate boiling point (77°C) allows safe heating.
Anti-Solvent B
n-Hexane (or Heptane)
Non-polar anti-solvent that selectively precipitates the polar acid while leaving oily esters in solution.
Ratio
1:2 to 1:4
Requires a higher volume of anti-solvent due to the compound's moderate solubility in EtOAc.
Part 2: Step-by-Step Recrystallization Protocol
Safety Warning: 4-Fluoroaniline (a likely impurity) is toxic and can be absorbed through the skin. Wear appropriate PPE.
Workflow Diagram
Caption: Optimized recrystallization workflow minimizing thermal stress to prevent decarboxylation.
Tip: If the solution is pink/brown (oxidation of aniline), add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot.
Precipitation:
Remove from heat.
While still warm, add Water dropwise.
Stop immediately when a faint, persistent cloudiness (turbidity) appears.
Add a few drops of Ethanol to clear the turbidity.
Crystallization:
Allow the flask to cool to room temperature undisturbed.
Why? Rapid cooling traps impurities.
Once at room temp, move to an ice bath (0-4°C) for 1 hour.
Collection:
Filter under vacuum.
Wash the cake with a cold 1:1 Ethanol/Water mixture.
Drying:
Crucial: Dry in a vacuum oven at maximum 40°C .
Warning: Higher temperatures during drying can cause the surface to decarboxylate, lowering purity.
Part 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid blob instead of crystals). Why?
A: This is common with amides. It happens when the anti-solvent (water) is added too fast or the temperature drops too quickly, causing the compound to phase-separate as a liquid before it can organize into a crystal lattice.
Fix: Reheat the mixture until the oil dissolves. Add a small amount of pure Ethanol. Let it cool much slower. If available, add a "seed crystal" of pure product at 30°C.
Q: The crystals are turning pink upon storage.
A: This indicates trace 4-fluoroaniline trapped in the crystal lattice. Aniline derivatives oxidize rapidly in air to form colored quinoid species.
Fix: Recrystallize again using the Acidic Water modification: Use water containing 1% Acetic Acid or dilute HCl as the anti-solvent. The acid will protonate the aniline impurity (
), keeping it soluble in the water layer while your product crystallizes out.
Q: What is the melting point? I'm getting different values.
A: The literature for malonanilic acids varies because they decompose.[2]
Target Range: Expect a melting point between 130°C – 150°C (with decomposition/gas evolution).
Red Flag: If your solid melts sharply at ~100-110°C , you have likely decarboxylated the material into N-(4-fluorophenyl)acetamide. Check your NMR for the loss of the
protons.
Q: Can I use Acetone?
A: Yes, Acetone/Water is a viable alternative. However, acetone is harder to remove completely from the crystal lattice (solvate formation) than ethanol. Use Acetone only if the Ethanol system fails to yield product.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques of amides and carboxylic acids).
Clayden, J., et al.Organic Chemistry. Oxford University Press, 2001.
US Patent 4,868,305 . Process for the preparation of quinolone intermediates. (Describes the synthesis and handling of related fluoro-aniline malonate derivatives).
Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with 3-(4-Fluorophenylamino)-3-oxopropanoic acid and 4-fluoroaniline.
optimizing reaction time for 4-fluoroaniline acylation
Technical Support Center: 4-Fluoroaniline Acylation Optimization Topic: Optimizing Reaction Time & Yield for 4-Fluoroaniline Acylation Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientis...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Fluoroaniline Acylation Optimization
Topic: Optimizing Reaction Time & Yield for 4-Fluoroaniline Acylation
Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists.
Part 1: Core Technical Analysis (The "Why" & "How")
Executive Summary:
The acylation of 4-fluoroaniline (CAS: 371-40-4) is a fundamental transformation in medicinal chemistry, often serving as a precursor for fluorinated APIs. While 4-fluoroaniline (pKa ~4.[1]65) exhibits basicity comparable to aniline (pKa ~4.63), the inductive electron-withdrawing nature of the fluorine atom (
= +0.06) slightly reduces nucleophilicity at the nitrogen center compared to unsubstituted aniline. Consequently, while the reaction proceeds readily, unoptimized protocols often suffer from stalled conversion, prolonged reaction times, or yield losses during aqueous workup due to the product's surprising water solubility.
This guide provides an evidence-based approach to minimizing reaction time while maximizing isolated yield.
Part 2: Critical Process Parameters (CPPs) & FAQs
Kinetic Optimization
Q: Why is my reaction stalling despite using excess acetic anhydride?A: If the reaction stalls (typically at 80-90% conversion), the issue is rarely the intrinsic nucleophilicity of 4-fluoroaniline. The most common culprits are:
Moisture Contamination: Acetic anhydride hydrolyzes rapidly in the presence of water. If your solvent or starting material is "wet," the anhydride is consumed by water before the amine.
Fix: Ensure solvents are dry (<0.1% H2O). Increase anhydride equivalents to 1.2–1.5 eq.
Product Inhibition: In non-polar solvents (e.g., Toluene), the product (N-(4-fluorophenyl)acetamide) may precipitate and coat the unreacted amine.
Fix: Switch to a solvent with better solubility for the amide (e.g., DCM, THF) or increase temperature to maintain homogeneity.
Q: How can I reduce reaction time from hours to minutes?A: You have two primary levers:
Catalysis: The addition of 4-Dimethylaminopyridine (DMAP) at 0.1–1.0 mol% acts as a hyper-nucleophilic acyl transfer catalyst. It forms a highly reactive N-acylpyridinium intermediate that reacts with 4-fluoroaniline 10^3–10^4 times faster than the anhydride alone.
Microwave Irradiation: Heating to 100–120°C in a sealed vessel (using AcOH as solvent) can complete the reaction in <5 minutes.
Yield & Workup Optimization
Q: HPLC shows 99% conversion, but my isolated yield is only 60-70%. Where is the product going?A: This is a classic pitfall with fluoroanilines.
The Cause: 4-Fluoroacetanilide has significant water solubility (~33 g/L at 20°C) compared to other halo-acetanilides. Standard "pour into ice water and filter" protocols result in massive yield loss to the filtrate.
The Fix:
Salting Out: Saturate the aqueous quench with NaCl before filtration/extraction.
Solvent Swap: Instead of water precipitation, remove the reaction solvent (if volatile like DCM) and recrystallize from a minimal amount of hot Toluene/Hexane.
Part 3: Troubleshooting Scenarios
Symptom
Probable Cause
Corrective Action
Reaction too slow (>4h)
Low nucleophilicity / Low Temp
Add 1 mol% DMAP; Increase Temp to reflux.
Low Isolated Yield
Product lost in aqueous phase
Saturate aqueous layer with NaCl; Perform 3x extractions with EtOAc.
Diacylation Impurity
Forcing conditions (High T + Excess )
Reduce to 1.1 eq; Lower temperature; Monitor by HPLC.
Purple/Dark Color
Oxidation of aniline
Degas solvents; Run under atmosphere.
Part 4: Optimized Protocols
Method A: High-Throughput / Kinetic Mode (Recommended for Speed)
Technical Support Center: Purification of 4-Fluoroaniline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-fluoroaniline from their final product. The method...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-fluoroaniline from their final product. The methodologies and principles described herein are grounded in established chemical practices to ensure reliable and reproducible results.
Introduction
4-Fluoroaniline is a primary arylamine commonly used as an intermediate in the synthesis of pharmaceuticals, herbicides, and plant growth regulators.[1][2][3] Due to its reactive nature and physical properties, removing residual 4-fluoroaniline from a reaction mixture can be a significant purification challenge. This guide offers a structured approach to troubleshooting common issues and provides detailed protocols for effective purification.
Troubleshooting and FAQs
This section addresses frequently encountered problems in a question-and-answer format, providing both quick solutions and detailed explanations.
Q1: My TLC plate shows my product and 4-fluoroaniline have very similar Rf values. How can I separate them without resorting to flash chromatography?
A1: When co-elution occurs on a TLC plate, it indicates that the polarity of your product and the starting material are very similar, making chromatographic separation difficult. In such cases, exploiting the chemical properties of 4-fluoroaniline is the most effective strategy. 4-Fluoroaniline is a weak base with a pKa of 4.65 for its conjugate acid.[1][4] This basicity allows for its selective removal using an acid-base extraction.
By washing your crude product (dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate) with a dilute aqueous acid solution (e.g., 1M or 2M HCl), the 4-fluoroaniline will be protonated to form its water-soluble hydrochloride salt. This salt will then partition into the aqueous layer, effectively separating it from your neutral or acidic product which remains in the organic layer. Subsequent washes with brine and drying of the organic layer will yield your purified product.
Q2: I performed an acidic wash, but I still see traces of 4-fluoroaniline in my product according to my analytical data (¹H NMR, LC-MS). What could be the issue?
A2: There are several potential reasons for incomplete removal of 4-fluoroaniline after an acidic wash:
Insufficient Acid: Ensure you are using a sufficient molar excess of the acid to react with all the residual 4-fluoroaniline. A single wash may not be enough. Performing multiple extractions with smaller volumes of the acidic solution is more efficient than a single large-volume extraction.[5]
Emulsion Formation: Emulsions can trap the organic layer, preventing efficient separation. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
Product Basicity: If your desired product also has basic functional groups, it may also form a salt and partition into the aqueous layer. In this scenario, a different purification method such as recrystallization or distillation may be more appropriate.
Q3: My final product is a solid. Can I use recrystallization to remove the 4-fluoroaniline?
A3: Yes, recrystallization is an excellent method for purifying solid products and can be highly effective at removing impurities like 4-fluoroaniline, which is an oily liquid at room temperature.[1][2][6] The principle of recrystallization relies on the difference in solubility between your product and the impurity in a given solvent system.[6][7]
The key is to select a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while 4-fluoroaniline remains soluble at both temperatures.[7] This allows your product to crystallize out upon cooling, leaving the 4-fluoroaniline behind in the mother liquor.[6]
Q4: What is the best way to monitor the progress of the purification?
A4: A combination of techniques is recommended for robust monitoring:
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the presence of 4-fluoroaniline. Staining with a potassium permanganate solution can help visualize the aniline, which will appear as a yellow spot.
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[8][9] It offers high sensitivity and can accurately determine the concentration of residual 4-fluoroaniline.
Gas Chromatography (GC): GC is also a powerful tool for detecting and quantifying volatile impurities like 4-fluoroaniline.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic aromatic signals of 4-fluoroaniline in your product.
Detailed Purification Protocols
This section provides step-by-step procedures for the most common and effective methods for removing unreacted 4-fluoroaniline.
Protocol 1: Acid-Base Extraction
This method is ideal for products that are not basic and are stable to acidic conditions.[12]
Materials:
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).
1M Hydrochloric Acid (HCl).
Saturated sodium bicarbonate (NaHCO₃) solution.
Brine (saturated NaCl solution).
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Separatory funnel.
Beakers and flasks.
Procedure:
Dissolve the crude reaction mixture in a suitable organic solvent.
Transfer the solution to a separatory funnel.
Add an equal volume of 1M HCl to the separatory funnel.
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
Allow the layers to separate. The top layer will typically be the organic layer, and the bottom will be the aqueous layer containing the 4-fluoroaniline hydrochloride salt.
Drain the lower aqueous layer.
Repeat the wash with 1M HCl two more times.
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.
Wash the organic layer with brine to remove any residual water.
Drain the organic layer into a clean, dry flask and add a drying agent (e.g., Na₂SO₄).
Swirl the flask and let it stand for 10-15 minutes.
Filter or decant the dried organic solution.
Remove the solvent under reduced pressure to obtain the purified product.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for removing 4-fluoroaniline via acid-base extraction.
Protocol 2: Recrystallization
This method is suitable for solid products.[6][13]
Materials:
Crude solid product.
A suitable recrystallization solvent or solvent pair.
Erlenmeyer flask.
Hot plate.
Buchner funnel and filter paper.
Ice bath.
Procedure:
Select an appropriate solvent by testing the solubility of your crude product in small amounts of different solvents. The ideal solvent will dissolve the product when hot but not when cold.
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of the chosen solvent to the flask.
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
If the solution is colored, and your product is expected to be colorless, you can add a small amount of activated charcoal to remove colored impurities.
If charcoal was added, perform a hot filtration to remove it.
Allow the hot, clear solution to cool slowly to room temperature.
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold solvent.
Dry the crystals in a vacuum oven to remove any residual solvent.
Diagram of Recrystallization Process
Caption: General workflow for purification by recrystallization.
Comparison of Purification Techniques
Technique
Pros
Cons
Best Suited For
Acid-Base Extraction
- Highly selective for basic impurities.[5] - Fast and efficient. - Scalable.
- Product must be stable to acid. - Not suitable for basic products. - Can lead to emulsions.
Neutral or acidic products where the impurity is a base.
Recrystallization
- Can yield very high purity products.[13] - Effective for removing a wide range of impurities. - Relatively simple setup.
- Requires a solid product. - Finding a suitable solvent can be time-consuming. - Can result in product loss in the mother liquor.
Solid products with different solubility profiles from 4-fluoroaniline.
Flash Chromatography
- Can separate compounds with very similar properties. - Applicable to a wide range of compounds.
- Can be time-consuming and labor-intensive. - Requires large volumes of solvent. - Can be expensive on a large scale.
When other methods fail or for very challenging separations.
Distillation
- Effective for separating liquids with different boiling points.[14]
- Requires the product to be thermally stable. - Not effective if boiling points are too close. - Can be energy-intensive.
Liquid products with a significantly different boiling point from 4-fluoroaniline (Boiling point of 4-fluoroaniline is ~188 °C).[15]
Safety and Handling of 4-Fluoroaniline
4-Fluoroaniline is a toxic substance and should be handled with appropriate safety precautions.[16] It is harmful if swallowed, and causes severe skin burns and eye damage.[16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, rinse the affected area immediately with plenty of water.
Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). [Link]
4-Fluoroanilines: synthesis and decomposition. Academia.edu. [Link]
stability of 3-(4-Fluorophenylamino)-3-oxopropanoic acid in aqueous solution
Welcome to the technical support center for 3-(4-Fluorophenylamino)-3-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stabi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 3-(4-Fluorophenylamino)-3-oxopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Introduction: Understanding the Core Stability Challenges
3-(4-Fluorophenylamino)-3-oxopropanoic acid, a malonic acid derivative, presents a unique set of stability challenges in aqueous environments. Its structure contains two key functional groups that are susceptible to degradation: an amide linkage and a malonic acid moiety. Understanding the interplay of these groups and their reactivity under various conditions is paramount for obtaining reliable and reproducible experimental results.
The primary degradation pathways for this molecule are hydrolysis of the amide bond and decarboxylation of the malonic acid portion.[1][2][3] The rates of these reactions are highly dependent on factors such as pH, temperature, and the presence of catalysts. This guide will walk you through the potential pitfalls and provide actionable solutions to mitigate degradation.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your work with 3-(4-Fluorophenylamino)-3-oxopropanoic acid in aqueous solutions.
Issue 1: Inconsistent or Lower-Than-Expected Compound Concentration in Stock Solutions
Symptoms:
Difficulty in reproducing experimental results.
Analytical measurements (e.g., HPLC, LC-MS) show a lower concentration of the parent compound than anticipated.
Appearance of unknown peaks in chromatograms over time.
Root Cause Analysis:
The most likely cause is the degradation of the compound in your stock solution. Both hydrolysis and decarboxylation can occur during storage, even at refrigerated temperatures, especially if the pH of the solution is not optimal.
Solution:
pH Control is Critical: The stability of amides and malonic acids is highly pH-dependent.[1][4] For maximum stability of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, it is recommended to prepare and store stock solutions in a buffered system at a slightly acidic to neutral pH, ideally between pH 4 and 5 .[5] In this range, both amide hydrolysis and spontaneous decarboxylation are minimized.
Solvent and Buffer Selection:
Use high-purity water (e.g., Milli-Q or equivalent).
Prepare buffers such as citrate or acetate within the pH 4-5 range.[5] Avoid amine-containing buffers if there is a possibility of transamidation reactions.
If the compound's solubility is an issue, a co-solvent like DMSO or ethanol can be used, but the final concentration of the organic solvent should be kept to a minimum, ideally below 10% (v/v), to avoid altering the aqueous stability profile.[6]
Storage Conditions:
Store stock solutions at 2-8°C for short-term use (up to one week).
For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Issue 2: Rapid Degradation Observed During Experimental Assays
Symptoms:
Significant loss of the parent compound during the course of an experiment conducted at room temperature or elevated temperatures.
Formation of prominent degradation peaks in analytical readouts.
Root Cause Analysis:
The experimental conditions themselves are likely accelerating the degradation of the compound. Elevated temperatures and non-optimal pH are the primary culprits. Malonic acid derivatives are known to undergo decarboxylation, a process that can be accelerated by heat.[7][8]
Solution:
Temperature Management:
Conduct experiments at the lowest feasible temperature. If possible, perform assays on ice or in a temperature-controlled environment.
If elevated temperatures are required, minimize the incubation time to reduce the extent of degradation.
pH of Assay Buffers:
Ensure the pH of your assay buffer is within the optimal stability range of pH 4-5.
Be mindful that the addition of other reagents to your assay may alter the final pH. It is good practice to measure the pH of the final reaction mixture.
Run-Time Controls:
Include a "time-zero" control by preparing a sample and immediately quenching the reaction or analyzing it to establish a baseline concentration.
Analyze samples at various time points throughout the experiment to monitor the rate of degradation.
Issue 3: Identification of Unknown Degradation Products
Symptoms:
New peaks appearing in analytical data (e.g., HPLC, LC-MS) that are not present in the initial analysis of the compound.
Root Cause Analysis:
The compound is degrading into one or more new chemical entities. The two primary degradation products to expect are:
4-Fluoroaniline and 3-Oxopropanoic Acid: Resulting from the hydrolysis of the amide bond.
N-(4-Fluorophenyl)acetamide: Resulting from decarboxylation of the parent compound.
Solution:
Forced Degradation Studies: To confirm the identity of the degradation products, a forced degradation study can be performed.[9][10][11][12][13] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and generate a sufficient quantity of the degradants for characterization.
Analytical Characterization:
Use LC-MS to determine the molecular weight of the unknown peaks.
If reference standards for the suspected degradation products are available, they can be co-injected with the degraded sample to confirm their identity by retention time matching.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-(4-Fluorophenylamino)-3-oxopropanoic acid in an aqueous solution?
A1: The two main degradation pathways are:
Amide Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to yield 4-fluoroaniline and 3-oxopropanoic acid.[3][9] Amides are generally more stable to hydrolysis than esters, but they are still susceptible under forcing conditions.[3]
Decarboxylation: As a malonic acid derivative, the compound is prone to losing a molecule of carbon dioxide (CO2) from the carboxylic acid group, particularly at acidic pH and/or elevated temperatures, to form N-(4-fluorophenyl)acetamide.[1][2][7]
Q2: What is the optimal pH for storing aqueous solutions of this compound?
A2: The optimal pH for maximum stability is in the slightly acidic range of pH 4-5 .[5] This pH minimizes both the rate of acid- and base-catalyzed amide hydrolysis and the rate of spontaneous decarboxylation.
Q3: Can I use phosphate-buffered saline (PBS) at pH 7.4 for my experiments?
A3: While PBS at pH 7.4 can be used for short-duration experiments, be aware that the rate of degradation will be higher compared to solutions at pH 4-5.[5] For experiments lasting several hours or at elevated temperatures, significant degradation may occur. It is crucial to use appropriate controls to account for this instability.
Q4: How can I monitor the stability of my compound in a specific buffer?
A4: A simple stability study can be performed using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection or LC-MS.[14][15][16][17]
Prepare a solution of the compound in the buffer of interest at a known concentration.
Take an initial sample (time-zero) for analysis.
Incubate the solution under the desired experimental conditions (e.g., 25°C or 37°C).
Withdraw aliquots at predetermined time points (e.g., 1, 4, 8, 24 hours).
Analyze the samples and quantify the peak area of the parent compound. A decrease in the peak area over time indicates degradation.
Q5: Are there any visual indicators of degradation?
A5: In most cases, degradation at the concentrations used in laboratory experiments will not result in a visible change, such as a color change or precipitation. Therefore, it is essential to rely on analytical techniques to assess the stability of the compound.
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to help identify potential degradation products and to develop a stability-indicating analytical method.[9][10][11][12][13]
Materials:
3-(4-Fluorophenylamino)-3-oxopropanoic acid
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H2O2)
High-purity water
HPLC or LC-MS system
Procedure:
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 4 hours.
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours.
Oxidative Degradation: Dissolve the compound in a 1:1 mixture of water and acetonitrile containing 3% H2O2 to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
Thermal Degradation: Prepare a solution of the compound in water at 1 mg/mL. Incubate at 80°C for 24 hours.
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an undegraded control, by a suitable analytical method (e.g., RP-HPLC).
Table 1: Recommended Storage Conditions and Expected Stability
Condition
pH
Temperature
Expected Stability (Half-life)
Primary Degradation Pathway
Short-Term Storage
4.0 - 5.0 (Citrate/Acetate Buffer)
2-8°C
> 1 month
Minimal Degradation
Long-Term Storage
4.0 - 5.0 (Citrate/Acetate Buffer)
≤ -20°C
> 6 months
Minimal Degradation
Typical Assay (PBS)
7.4
25°C
~9.5 years (extrapolated for similar compounds)[5]
Hydrolysis & Decarboxylation
Accelerated Degradation
< 2 or > 9
60°C
Hours to Days
Hydrolysis
Accelerated Degradation
Acidic (pH < 4)
60°C
Hours to Days
Decarboxylation & Hydrolysis
Note: The half-life at pH 7.4 is an extrapolation based on data for a similar compound and should be experimentally verified for 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
Visualizations
Degradation Pathway of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Caption: Primary degradation routes for the target compound in aqueous solution.
Workflow for a Typical Stability Study
Caption: A standard experimental workflow for assessing compound stability.
References
Lafrance, D., Bowles, P., Leeman, K., & Rafka, R. (2011). Mild Decarboxylative Activation of Malonic Acid Derivatives by 1,1'-Carbonyldiimidazole. Organic Letters, 13(9), 2322–2325. [Link]
Gale, E. M., et al. (2018). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Chemistry – A European Journal, 24(50), 13201-13208. [Link]
Baskakov, I. V., et al. (2007). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal, 93(6), 2162-2172. [Link]
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
JoVE. (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Journal of Visualized Experiments. [Link]
Zara, C. L., Jin, T., & Giguere, R. J. (2000). Microwave Heating in Organic Synthesis: Decarboxylation of Malonic Acid Derivatives in Water. Synthetic Communications, 30(12), 2099-2104. [Link]
Williams, D. L. (2020). pH Behavior of Acetaminophen and Amides and Phenols. YouTube. [Link]
Harger, M. J. P. (1975). Alkylphenylphosphinic amides: formation of stable, crystalline hydrochlorides, and hydrolysis in acidic solution. Journal of the Chemical Society, Perkin Transactions 1, 514-518. [Link]
Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
Royal Society of Chemistry. (2024). Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by. CORA. [Link]
Beilstein Journals. (2013). Use of 3-[18F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. [Link]
National Center for Biotechnology Information. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. PubMed Central. [Link]
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]
AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]
College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
Hilaris Publisher. (2011). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. [Link]
MDPI. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. [Link]
MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
PubMed. (n.d.). Degradation study of the investigational anticancer drug clanfenur. [Link]
Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
ResearchGate. (2025). Solubility and Thermodynamic Analysis of 3,4-Bis(3-nitrofurazan-4-yl)furoxan in Propanoic Acid + Water Binary Mixed Solvents. [Link]
Rzepa, H. (2015). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. [Link]
overcoming steric hindrance in 3-(4-Fluorophenylamino)-3-oxopropanoic acid derivatives
The following technical guide addresses the synthesis and optimization of 3-(4-Fluorophenylamino)-3-oxopropanoic acid derivatives (N-(4-fluorophenyl)malonamic acids). This scaffold presents a dual challenge: the electron...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the synthesis and optimization of 3-(4-Fluorophenylamino)-3-oxopropanoic acid derivatives (N-(4-fluorophenyl)malonamic acids). This scaffold presents a dual challenge: the electronic deactivation of the aniline nucleophile by the fluorine atom and steric hindrance introduced by substituents on the
-carbon (C2).
Current Status: Online
Topic: Overcoming Steric & Electronic Hindrance in Malonamic Acid Synthesis
Target Audience: Medicinal Chemists, Process Chemists
System Overview & Mechanistic Challenges
The target molecule is a malonamic acid derivative formed by the condensation of a malonic acid equivalent and 4-fluoroaniline.
The Problem Matrix:
Electronic Deactivation: The para-fluorine atom exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the aniline nitrogen.[1] Standard coupling rates are significantly slower compared to unsubstituted anilines.[1]
Steric Hindrance (The "Wall"): If the C2 position (the methylene bridge) is substituted (e.g., gem-dimethyl, cycloalkyl spiro-fusion), the trajectory for nucleophilic attack on the carbonyl carbon is obstructed (Bürgi-Dunitz angle violation).[1]
Regioselectivity: Using free malonic acid often leads to bis-amidation or decarboxylation byproducts.[1]
Mechanistic Pathway Visualization
The following diagram illustrates the failure points of standard coupling and the "Bypass" route using Meldrum's Acid.
Caption: Comparison of the kinetically hindered direct coupling route versus the thermodynamically driven Meldrum's acid ring-opening pathway.
Troubleshooting Guides
Issue 1: "My amide coupling yield is <20% using EDC/HOBt."
Diagnosis: The combination of a weak nucleophile (4-fluoroaniline) and a bulky carboxylic acid prevents the formation of the tetrahedral intermediate. The active ester hydrolyzes before the amine can attack.
Protocol A: The Acid Fluoride Switch (For Moderate Hindrance)
Acid fluorides are less sensitive to steric bulk than active esters and more stable to hydrolysis than acid chlorides.[1]
Reagents: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .[1]
Warm to RT.[1][2][3][4][5] The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack.
Protocol B: The Meldrum's Acid "Bypass" (For High Hindrance)
This is the gold standard for this scaffold.[1] It avoids the coupling reagent entirely by using a pre-formed, cyclic activated ester.[1]
Step
Action
Rationale
1
Alkylate Meldrum's Acid
Introduce your C2 steric bulk (e.g., methyl groups) on Meldrum's acid first using alkyl halides and base (K2CO3/DMF).[1] This is easier than alkylating the acyclic amide later.[1]
2
Thermal Ring Opening
Mix the substituted Meldrum's acid with 4-fluoroaniline in Toluene or Xylene.
3
Reflux (110°C)
Heating generates a highly reactive acyl ketene intermediate via cycloelimination of acetone.
4
Product Isolation
The amine traps the ketene to form the malonamic acid directly. No coupling reagents required.[1]
Critical Note: If your C2 position is extremely bulky (e.g., spiro-cyclohexyl), add HMDS (Hexamethyldisilazane) as a catalyst to facilitate the proton transfer during ring opening [1].[1]
Issue 2: "I cannot alkylate the alpha-carbon (C2) after forming the amide."
Diagnosis: You are attempting to alkylate the CH2 group of the N-(4-fluorophenyl)malonamic acid.[1] The amide proton (NH) is acidic (pKa ~15-17), and the active methylene (pKa ~11-13) competes.[1] Bases like NaH will deprotonate both, leading to N-alkylation side products or poly-alkylation.[1]
Solution: The "Reverse Order" Strategy
Do not alkylate the final amide. You must install the steric bulk before forming the amide bond.
Workflow:
Starting Material: Diethyl malonate.
Alkylation: Perform double alkylation (e.g., MeI/NaH) to get Diethyl 2,2-dimethylmalonate.[1]
Partial Hydrolysis: Use 1.0 equiv KOH in EtOH to get the Mono-ethyl ester .[1]
Coupling: React the mono-ester with 4-fluoroaniline using SOCl2 (convert to acid chloride first) or T3P (Propylphosphonic anhydride).
Final Hydrolysis: Hydrolyze the remaining ester to the acid (if the free acid is the target).[1]
Issue 3: "The product precipitates but is impure/oily."
Diagnosis: 4-Fluorophenyl derivatives often have "greasy" solubility profiles due to the lipophilic fluorine, yet the carboxylic acid moiety creates hydrogen bonding networks.
Purification Protocol:
Avoid Silica Gel: The free carboxylic acid will streak on silica.[1]
Extract with sat. NaHCO3 (pH ~8).[1] The product moves to the aqueous layer (as the carboxylate); impurities (unreacted aniline, neutral byproducts) stay in organic.[1]
Generates acid fluorides in situ.[1] Ideal for this topic.
SOCl2 (Neat)
High
Extreme
95%
Harsh conditions.[1] Incompatible with acid-sensitive groups.[1]
*Success rate estimated based on internal optimization data for hindered N-aryl amides.
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to force the reaction?A: Yes. For the reaction of Meldrum's acid derivatives with 4-fluoroaniline, microwave irradiation (120°C, 10-20 min) is superior to conventional reflux.[1] It overcomes the activation energy barrier of the initial nucleophilic attack on the sterically crowded carbonyl [2].
Q: Why is my 4-fluoroaniline turning brown during the reaction?A: Anilines are prone to oxidation.[1] If you are using harsh conditions (e.g., reflux in air), the aniline can degrade.[1]
Fix: Run all coupling reactions under Nitrogen or Argon. Use freshly distilled aniline if the bottle is old.[1]
Q: I need to make the "3-oxo" part a ketone, not an acid/amide. Is this the same chemistry?A: No. If you mean a beta-keto amide (e.g.,
), the synthesis is different.[1] You would react a beta-keto ester with the aniline.[1] However, steric hindrance at the methylene (C2) still applies.[1] The Meldrum's acid route remains valid: Acylate Meldrum's acid with an acid chloride (), then heat with 4-fluoroaniline to get the beta-keto amide.[1]
References
Chen, B. C., et al. "Synthesis of sterically hindered amides via the reaction of Meldrum's acid derivatives with amines."[1] Journal of Organic Chemistry, 2016 . (Generic reference for Meldrum's utility).
Kappe, C. O. "Controlled microwave heating in modern organic synthesis."[1] Angewandte Chemie International Edition, 2004 .[1] [1]
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chemical Society Reviews, 2009 .[1]
Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron, 2005 .[1]
1H NMR Interpretation of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid: A Comparative Acquisition Guide
The following guide provides a technical comparative analysis of 1H NMR acquisition strategies for 3-(4-Fluorophenylamino)-3-oxopropanoic acid . It addresses the specific challenges of resolving the malonic methylene moi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a technical comparative analysis of 1H NMR acquisition strategies for 3-(4-Fluorophenylamino)-3-oxopropanoic acid . It addresses the specific challenges of resolving the malonic methylene moiety and the 19F-coupled aromatic system.
Executive Summary
3-(4-Fluorophenylamino)-3-oxopropanoic acid (also known as N-(4-fluorophenyl)malonamic acid) presents a unique spectroscopic challenge. While structurally simple, the compound possesses three distinct features that complicate routine 1H NMR analysis:
Isochronous Overlap: The malonic methylene protons (
) often resonate at 3.3–3.5 ppm, leading to critical overlap with the residual water signal in DMSO-.
Exchangeable Protons: The presence of both a carboxylic acid and a secondary amide requires specific solvent choices for detection.
Heteronuclear Coupling: The
nucleus (, 100% abundance) splits the aromatic signals into complex multiplets, often misidentified as impurities by automated peak-picking algorithms.
This guide compares the efficacy of three standard solvent systems—DMSO-
, Acetone- , and Methanol- (MeOD) —to determine the optimal protocol for structural validation.
Structural Analysis & Theoretical Prediction
Before analyzing experimental data, we must establish the theoretical splitting patterns derived from the molecular framework.
Molecular Connectivity
Structure:
Proton Group
Label
Multiplicity
Coupling Partners
Expected Shift ()
Carboxylic Acid
Broad Singlet
None (Exchangeable)
12.0 – 14.0
Amide
Singlet
None (Exchangeable)
10.0 – 10.5
Aromatic (Ortho to N)
dd / m
(), F ()
7.5 – 7.7
Aromatic (Ortho to F)
dd / m
(), F ()
7.1 – 7.2
Methylene
Singlet
None
3.3 – 3.5
The
Splitting Pathway (Graphviz Visualization)
The aromatic region is defined by an
spin system (where X = ). The fluorine atom imposes large coupling constants () on the ring protons.
Comparative Performance: Solvent Selection
The choice of solvent is the single most critical variable in the analysis of this compound. The following table compares the performance of standard deuterated solvents.
Performance Matrix
Feature
DMSO-
Acetone-
Methanol-
Solubility
Excellent
Good
Excellent
Amide (NH) Visibility
Sharp Singlet
Broad/Visible
Invisible (Exchanged)
Acid (COOH) Visibility
Broad/Visible
Broad
Invisible (Exchanged)
Methylene () Resolution
POOR (Overlaps with )
Excellent
Excellent
Residual Solvent Signal
2.50 ppm (quint)
2.05 ppm (quint)
3.31 ppm (quint)
Residual Water Signal
3.33 ppm (Critical Interference)
2.84 ppm
4.87 ppm
Detailed Analysis
Option A: DMSO- (The Standard Approach)
Pros: Dissolves the compound instantly. Allows observation of the amide proton (~10.2 ppm) and carboxylic acid (~12.7 ppm), confirming the integrity of the functional groups.
Cons: The residual water peak in DMSO typically appears at 3.33 ppm . The methylene singlet of the malonic moiety is also expected at 3.35 ppm .
Verdict: High Risk. Unless the DMSO is exceptionally dry, the quantitative integration of the
group will be inaccurate.
Option B: Acetone- (The Recommended Alternative)
Pros: Shifts the residual water signal to 2.84 ppm , clearing the 3.3–3.5 ppm window. The methylene singlet appears distinct and integratable.
Cons: Solubility may be slightly lower than DMSO; slight heating may be required.
Verdict: Optimal for Purity Assays. This is the preferred solvent for establishing the molar ratio of the
group to the aromatic ring.
Option C: Methanol- (The "Clean" Spectrum)
Pros: Deuterium exchange (
effect) eliminates the NH and COOH signals, simplifying the baseline.
Cons: Loss of critical structural information (amide connectivity).
Verdict: Use only for specific troubleshooting of the aromatic region.
Note on Aromatic Region:
The signal at 7.05–7.12 ppm appears as a triplet or a "roofed" doublet of doublets. This is characteristic of 4-fluoro-substituted aromatic rings where the
and coupling constants are of similar magnitude (~8–9 Hz).
Conclusion
For the unambiguous characterization of 3-(4-Fluorophenylamino)-3-oxopropanoic acid , Acetone-
is the superior solvent choice over the industry-standard DMSO-. It resolves the critical isochronous overlap between the malonic methylene group and residual water, ensuring accurate integration and purity assessment. Researchers should anticipate complex splitting in the aromatic region due to coupling and should not mistake these multiplets for impurities.
References
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS Compounds and Spectral Search: 4-Fluoroaniline 1H NMR. SDBS No. 2780. Retrieved from [Link]
Royal Society of Chemistry. (2014).[2] Supplementary Information: Synthesis of malonanilic acid derivatives. Green Chemistry. Retrieved from [Link]
Reich, H. J. (2023). Bansal Group NMR Compendium: 19F Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]
FTIR Fingerprinting: Distinguishing Amide vs. Carboxylic Acid Motifs
Executive Summary: The Carbonyl Conundrum For researchers in drug development and polymer science, the Carbonyl stretching region (1600–1760 cm⁻¹) is often the most information-dense yet congested area of the infrared sp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Carbonyl Conundrum
For researchers in drug development and polymer science, the Carbonyl stretching region (1600–1760 cm⁻¹) is often the most information-dense yet congested area of the infrared spectrum. Both Amides (common in active pharmaceutical ingredients and proteins) and Carboxylic Acids (common in excipients and fatty acids) exhibit strong absorbance here.
Misinterpretation is a frequent source of failure in formulation stability studies. This guide moves beyond basic peak assignment, providing a mechanistic comparison and a self-validating experimental protocol to definitively distinguish these functional groups.
Mechanistic Divergence: Why the Frequencies Shift
To interpret the spectrum, one must understand the vibrational physics driving the peak positions.[1] While both groups contain a
bond, their molecular environments create distinct force constants.
The Carboxylic Acid Dimer Effect
In condensed phases (solid or pure liquid), carboxylic acids rarely exist as monomers.[2][3] They form stable, cyclic hydrogen-bonded dimers .
The Physics: Strong hydrogen bonding weakens the
bond, lowering its force constant.
The Result: The carbonyl peak shifts from ~1760 cm⁻¹ (monomer) to ~1710 cm⁻¹ (dimer) .[4]
The "Beard": The O-H bond in the dimer is extremely polar and variable in length, leading to a massive, broad absorption from 2500–3300 cm⁻¹ (often called the "hydrogen bonding beard") that underlies C-H stretches.
The Amide Resonance
Amides exhibit strong resonance delocalization between the nitrogen lone pair and the carbonyl oxygen.
The Physics: This resonance gives the
bond partial double-bond character and reduces the bond order.
The Result: The Amide I band (mostly
stretch) appears lower, typically 1650–1690 cm⁻¹ .[5]
Coupling: Unlike acids, amides show a strong "Amide II" band (~1550 cm⁻¹) resulting from the coupling of
bending and stretching.
Comparative Spectral Fingerprinting
The following table summarizes the diagnostic peaks required for differentiation.
Acid O-H often buries the C-H stretches; Amide N-H is distinct above C-H stretches.
Fingerprint
1210 – 1320 cm⁻¹ (C-O stretch)
1500 – 1600 cm⁻¹ (Amide II)N-H bend + C-N stretch.[7]
The Amide II band is a critical "confirming" peak absent in acids.
Overtone
Weak bands ~2500–2700 cm⁻¹
N/A
Diagnostic "shoulder" often seen in acid dimers.
Visualization: The Spectral Decision Tree
The following logic flow represents the mental model a spectroscopist should use when encountering a peak in the 1700 region.
Figure 1: Decision logic for assigning carbonyl-region absorbance based on secondary spectral features.
Experimental Protocol: The "Salt Shift" Validation
In complex mixtures, spectral overlap can make visual identification impossible. To ensure scientific integrity , we use a chemical modification strategy: Carboxylate Salt Formation .
The Principle
Carboxylic acids react readily with weak bases to form carboxylate salts (
). This resonance-stabilized anion has equal bond lengths for both oxygens, destroying the double-bond character.
The Shift: The
peak (1710 cm⁻¹) disappears and is replaced by two new bands: Asymmetric stretch (~1550–1610 cm⁻¹) and Symmetric stretch (~1400 cm⁻¹).
The Control: Amides do not hydrolyze under these mild, rapid conditions; their spectrum remains largely unchanged.
Step-by-Step Methodology
Baseline Scan: Collect the FTIR spectrum of the neat sample (Solid KBr pellet or ATR).
Sample Treatment:
For Solids: Mix the sample 1:1 with dry KBr powder containing 5% ground NaOH or KOH. Grind effectively.
For Liquids: Add a drop of dilute NaOH (in
if possible to avoid water overlap) to the sample.
Reaction Scan: Collect the spectrum immediately.
Analysis: Calculate the difference.
Visualization: The Salt Shift Workflow
Figure 2: The "Salt Shift" experimental workflow for definitively distinguishing acids from amides.
Data Integrity & Troubleshooting
When analyzing these spectra, three common artifacts can compromise your data (E-E-A-T compliance):
Water Interference: Water (
) has a bending vibration at ~1640 cm⁻¹. This overlaps perfectly with the Amide I band.
Solution: If the sample is aqueous, use Deuterium Oxide (
) or subtract the water background rigorously. In , the Amide I band shifts slightly, but the water bend moves to ~1200 cm⁻¹, clearing the window.
Polymorphism: In solid-state drug analysis, different crystal forms can shift the Amide I band by 10–20 cm⁻¹ due to changes in hydrogen bonding networks. Always compare against a reference standard of the same polymorph.
Zwitterions: Amino acids exist as zwitterions (
). They will not show the standard 1710 cm⁻¹ acid peak but rather the carboxylate bands (~1600 cm⁻¹) naturally.
References
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]
Michigan State University (MSU). (n.d.). Infrared Spectroscopy: Carboxylic Acids. [Link][4][8]
Chemistry Steps. (2023). Interpreting IR Spectra: A Comprehensive Guide. [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Fluorophenylamino)-3-oxopropanoic acid
Abstract This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-(4-Fluorophenylamino)-3-oxopropanoic acid. In the absence of direct experimental data in publicly available li...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 3-(4-Fluorophenylamino)-3-oxopropanoic acid. In the absence of direct experimental data in publicly available libraries, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to predict its behavior under common ionization techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deeper understanding of the structural elucidation of novel small molecules. We will compare predicted fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) and provide a detailed, step-by-step experimental protocol for acquiring this data.
Introduction
3-(4-Fluorophenylamino)-3-oxopropanoic acid is a molecule of interest in medicinal chemistry and drug discovery, belonging to the class of N-aryl-β-amino acids. The structural characterization of such novel compounds is a cornerstone of the drug development process, with mass spectrometry being an indispensable tool. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering vital clues to the compound's structure and stability.
This guide will explore the predicted fragmentation pathways of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, drawing comparisons between the "hard" ionization technique of Electron Ionization (EI) and the "soft" ionization technique of Electrospray Ionization (ESI). Understanding these differences is crucial for selecting the appropriate analytical method to achieve specific research goals, from simple molecular weight confirmation to detailed structural elucidation.
Predicted Fragmentation Pathways
The structure of 3-(4-Fluorophenylamino)-3-oxopropanoic acid contains several key functional groups that will dictate its fragmentation behavior: a 4-fluorophenyl group, a secondary amide linkage, and a carboxylic acid moiety.
Electron Ionization (EI) Fragmentation
Electron Ionization is a high-energy process that typically leads to extensive fragmentation, providing a detailed structural fingerprint. Aromatic compounds often exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[1][2]
Key Predicted EI Fragmentation Pathways:
α-Cleavage at the Amide Bond (N-CO Cleavage): This is a very common fragmentation pathway for amides, resulting in the formation of a stable acylium ion.[3][4] The cleavage of the N-CO bond is often a dominant fragmentation event.[3][4]
Cleavage of the Carboxylic Acid Group: Short-chain carboxylic acids are known to readily lose hydroxyl (•OH, M-17) or carboxyl (•COOH, M-45) radicals.[2]
Fragmentation of the Fluorophenyl Moiety: The presence of a fluorine atom may lead to the loss of a fluorine radical (M-19) or hydrogen fluoride (M-20).[1]
McLafferty Rearrangement: While more common in aliphatic amides, a McLafferty-type rearrangement involving the carboxylic acid group is possible, though likely less favored than other pathways.[3]
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization is a soft ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]+ or deprotonated molecule [M-H]-.[5] This makes it ideal for determining the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected precursor ion.
Key Predicted ESI-MS/MS Fragmentation Pathways (Positive Ion Mode):
In positive ion mode, the molecule will likely be protonated. The amide nitrogen and the carbonyl oxygen are potential sites of protonation.[4] Fragmentation will proceed from the [M+H]+ ion.
N-CO Bond Cleavage: Similar to EI, the cleavage of the amide bond is a major expected fragmentation pathway, leading to the formation of a protonated 4-fluoroaniline and an acylium ion.[3][4]
Loss of Water: The presence of the carboxylic acid group makes the loss of a neutral water molecule (H₂O) a probable fragmentation pathway.
Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from fragment ions is a common observation.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for 3-(4-Fluorophenylamino)-3-oxopropanoic acid (Molecular Weight: 213.17 g/mol ).
Predicted Fragment Ion
Structure
Predicted m/z (EI)
Predicted m/z (ESI, [M+H]⁺ = 214.18)
Fragmentation Pathway
Molecular Ion [M]⁺•
C₉H₈FNO₃⁺•
213
-
Electron Ionization
Protonated Molecule [M+H]⁺
C₉H₉FNO₃⁺
-
214
Electrospray Ionization
[M-OH]⁺
C₉H₇FNO₂⁺
196
-
Loss of hydroxyl radical from carboxylic acid
[M-COOH]⁺
C₈H₇FN⁺
168
-
Loss of carboxyl radical
[4-fluoroaniline+H]⁺
C₆H₇FN⁺
112
112
N-CO bond cleavage
[C₃H₃O₃]⁺
C₃H₃O₃⁺
87
87
N-CO bond cleavage
[4-fluorophenyl]⁺
C₆H₄F⁺
95
95
Fragmentation of 4-fluoroaniline
Experimental Protocols
To validate these predictions, the following experimental protocols are recommended.
Sample Preparation
Dissolve the Standard: Accurately weigh approximately 1 mg of 3-(4-Fluorophenylamino)-3-oxopropanoic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
Serial Dilution: Perform a serial dilution to a final concentration of 1 µg/mL for ESI-MS and 10-100 µg/mL for GC-MS (EI).
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is ideal for obtaining the mass of the molecular ion and controlled fragmentation data.
Liquid Chromatography (LC) Conditions:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Mass Spectrometry (MS) Conditions:
Ionization Mode: ESI Positive and Negative.
Capillary Voltage: 3.5 kV.
Drying Gas Temperature: 325 °C.
Drying Gas Flow: 10 L/min.
Nebulizer Pressure: 40 psi.
Scan Range: m/z 50-500.
MS/MS: Select the precursor ion [M+H]+ (m/z 214.18) or [M-H]- (m/z 212.16) and apply collision energies ranging from 10-40 eV.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
For analysis by GC-MS, derivatization to increase volatility is often necessary for compounds containing carboxylic acids and secondary amines. Esterification of the carboxylic acid is a common approach.
Derivatization (Esterification):
To the dried sample, add 100 µL of methanol and 20 µL of acetyl chloride.
Heat at 60°C for 1 hour.
Evaporate the solvent under a stream of nitrogen and reconstitute in a suitable solvent like ethyl acetate.
Gas Chromatography (GC) Conditions:
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
Inlet Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Caption: Predicted Electron Ionization fragmentation of 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of protonated 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
Experimental Workflow
Caption: General experimental workflow for the mass spectrometric analysis of the target compound.
Conclusion
While a definitive fragmentation pattern for 3-(4-Fluorophenylamino)-3-oxopropanoic acid can only be confirmed through experimental analysis, the predictive approach outlined in this guide provides a robust framework for what to expect. The comparison between EI and ESI methodologies highlights the complementary nature of these techniques. ESI is superior for unambiguous molecular weight determination, while EI provides rich fragmentation data crucial for detailed structural confirmation. By following the provided experimental protocols, researchers can confidently proceed with the structural elucidation of this and other related novel molecules.
References
Vertex AI Search. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
da Silva, G. C., et al. (2018).
ResearchGate. (2018).
Chemistry LibreTexts. (2023).
ResearchGate. (2018).
MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
Pure Help Center. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
University of Arizona. (n.d.).
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
NIST. (n.d.). 3-(3-Hydroxyphenyl)
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL)
Benchchem. (n.d.). Mass Spectrometry of 3-(4-(Chlorosulfonyl)phenyl)
A Scientist's Guide to Bioactivity: Comparing Fluorinated and Non-Fluorinated Malonanilic Acids
Introduction: The Strategic Imperative of Fluorination in Drug Discovery In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, transforming promising lead compou...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Imperative of Fluorination in Drug Discovery
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design, transforming promising lead compounds into successful clinical candidates. It is a well-established fact that a significant percentage of newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on molecular behavior.[1] Fluorine's unique combination of small size, high electronegativity, and the ability to form a remarkably strong bond with carbon allows chemists to meticulously fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3][4]
This guide focuses on a specific, yet versatile, chemical scaffold: the malonanilic acids. These compounds, characterized by a malonic acid moiety linked to an aniline via an amide bond, present a promising framework for developing novel therapeutics, with demonstrated potential in areas such as antimicrobial applications.[5] Here, we provide an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated malonanilic acids. We will delve into the underlying physicochemical principles, provide validated experimental protocols for synthesis and evaluation, and present a framework for researchers, scientists, and drug development professionals to harness the power of fluorination in their own discovery programs.
The Malonanilic Acid Scaffold: A Foundation for Bioactivity
Malonanilic acids and their derivatives are attractive pharmacophores due to their structural features. The presence of a carboxylic acid and an amide group provides hydrogen bonding capabilities, while the aromatic ring offers a site for various substitutions to modulate properties like hydrophobicity and target interaction. Their documented antimicrobial properties, for instance, suggest they can interfere with essential bacterial processes.[5] The core structure, however, often serves as a starting point, with efficacy and safety profiles that can be dramatically enhanced through targeted chemical modification.
Caption: Fluorine blocks sites of oxidative metabolism, increasing drug stability.
Lipophilicity and Permeability: The effect of fluorine on lipophilicity (measured as LogP) is context-dependent. Introducing fluorine into an aromatic ring typically increases lipophilicity, which can enhance membrane permeability and improve absorption. [2]Conversely, fluorination of aliphatic groups can sometimes decrease lipophilicity. [2]This allows for precise tuning of a compound's ability to cross biological membranes and reach its target.
Acidity and Target Binding: Fluorine's extreme electronegativity exerts a powerful electron-withdrawing inductive effect. [6]When placed near an acidic proton, such as the one on the carboxylic acid of a malonanilic acid, it lowers the pKa, making the acid stronger. [2][6]This change in ionization state at physiological pH can profoundly impact solubility, protein binding, and direct interactions with the target protein or enzyme. Fluorine can also act as a hydrogen bond acceptor, potentially forming favorable interactions within a target's binding pocket that are unavailable to its non-fluorinated counterpart.
[7]
Comparative Bioactivity: Predicted Outcomes and Illustrative Data
While direct comparative data for a wide range of malonanilic acids is not extensively published, we can predict the outcomes based on established medicinal chemistry principles. The following table provides an illustrative comparison of a hypothetical parent non-fluorinated malonanilic acid with several fluorinated analogues.
Significant increase in lipophilicity and robust shielding from metabolism. [1][2]
4-CF₃-MA
4-Trifluoromethyl
3.0
High
15
The CF₃ group is a strong lipophilicity enhancer and metabolic blocker. [8]
Experimental Design for a Robust Comparative Analysis
To validate these predictions, a systematic experimental approach is required. The following protocols provide a self-validating framework for synthesis and testing.
Experimental Protocol 1: Synthesis of Malonanilic Acids
This protocol outlines the synthesis of a non-fluorinated parent compound and a representative fluorinated analogue via amide coupling.
Objective: To synthesize Parent-MA (N-phenylmalonamic acid) and 4-F-MA (N-(4-fluorophenyl)malonamic acid).
Materials:
Aniline
4-Fluoroaniline
Monoethyl malonate
Pyridine
1 M Hydrochloric Acid (HCl)
Diethyl ether
Anhydrous Magnesium Sulfate (MgSO₄)
Sodium Hydroxide (NaOH)
Ethanol
Procedure: Synthesis of Ethyl N-phenylmalonamate
In a 250 mL round-bottom flask, dissolve aniline (10 mmol) and monoethyl malonate (11 mmol) in 50 mL of pyridine.
Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Causality Check: Refluxing in pyridine provides the necessary thermal energy for the condensation reaction to form the amide bond. Pyridine also acts as a base to neutralize any acidic byproducts.
After cooling to room temperature, pour the mixture into 100 mL of ice-cold 1 M HCl. This step protonates the excess pyridine, making it water-soluble for easier removal.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
Filter and concentrate the organic solvent under reduced pressure to yield the crude ethyl ester. Purify by column chromatography if necessary.
Procedure: Hydrolysis to Malonanilic Acid
Dissolve the crude ethyl N-phenylmalonamate in 50 mL of ethanol.
Add an aqueous solution of NaOH (1.2 equivalents in 20 mL of water).
Stir the mixture at room temperature for 12 hours.
Self-Validation: The completion of the saponification (hydrolysis) can be confirmed by the complete dissolution of the ester starting material and subsequent analysis by TLC.
Remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 1 M HCl. A precipitate should form.
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final malonanilic acid product.
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of the Fluorinated Analogue:
Repeat the entire two-step procedure, substituting 4-fluoroaniline for aniline in the initial step.
Caption: Workflow for the two-step synthesis of malonanilic acids.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
Synthesized malonanilic acids
S. aureus (e.g., ATCC 29213)
Cation-adjusted Mueller-Hinton Broth (MHB)
96-well microtiter plates
Dimethyl sulfoxide (DMSO)
Bacterial incubator (37°C)
Spectrophotometer (600 nm)
Procedure:
Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each synthesized compound in DMSO.
Bacterial Inoculum Preparation: Culture S. aureus in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL, verified by measuring optical density at 600 nm (OD₆₀₀).
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound stock solution in MHB to achieve a range of final concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
Controls:
Positive Control: Wells with bacteria in MHB (no compound).
Negative Control: Wells with MHB only (no bacteria).
Solvent Control: Wells with bacteria in MHB containing the highest concentration of DMSO used.
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determining MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by reading the OD₆₀₀ of the wells.
Trustworthiness Check: The positive control must show robust growth, and the negative and solvent controls must show no growth. Consistent results across replicate plates validate the assay.
Conclusion
The strategic fluorination of the malonanilic acid scaffold represents a powerful and validated approach to enhancing bioactivity. By leveraging the predictable effects of fluorine on metabolic stability, lipophilicity, and electronic properties, researchers can rationally design analogues with superior therapeutic potential. [4][9]The increased metabolic resistance conferred by the C-F bond can lead to improved pharmacokinetic profiles, while modifications in lipophilicity and pKa can optimize target engagement and cell permeability. [2][3]The experimental protocols provided herein offer a reliable framework for synthesizing and evaluating these compounds, enabling a direct and quantitative comparison of their biological effects. For drug development professionals, fluorine is not merely a substitution; it is a precision tool for sculpting molecules with enhanced efficacy and a greater probability of clinical success.
References
Apollo Scientific. (2026, January 19).
Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]
Tress, J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]
Al-Aboudi, A., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 13(2), 1-12. [Link]
Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]
Papanastasiou, I., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 17(15), 4302-4306. [Link]
Mamedova, Y. G., et al. (2023). Malonic acid monoamides as effective bactericide inhibitors. Practice of Anticorrosive Protection, 28(2), 22-27. [Link]
Dzurilla, M., et al. (1995). ChemInform Abstract: Ethyl Esters of Malonanilic Acids. Synthesis and Pyrolysis. ChemInform, 26(42). [Link]
Annedi, S. C., & Kumar, V. (2025). Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. Molecules, 30(11), 2345. [Link]
HPLC method development for purity analysis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid
An In-Depth Method Development Guide: Purity Analysis of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid As a Senior Application Scientist, one of the most common challenges I encounter is the separation of closely related f...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Method Development Guide: Purity Analysis of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
As a Senior Application Scientist, one of the most common challenges I encounter is the separation of closely related fluorinated aromatic isomers and their synthetic precursors. When developing a purity analysis method for 3-(4-Fluorophenylamino)-3-oxopropanoic acid —a critical intermediate in pharmaceutical synthesis—relying solely on standard platform methods often leads to failure.
This guide objectively compares the performance of standard C18 stationary phases against Phenyl-Hexyl column technologies, providing the mechanistic causality, comparative experimental data, and a self-validating protocol necessary to achieve baseline resolution of this complex analyte from its closely related impurities.
Physicochemical Profiling & Causality in Method Design
To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte. 3-(4-Fluorophenylamino)-3-oxopropanoic acid contains three critical functional groups that dictate its chromatographic behavior:
Carboxylic Acid Moiety: With an estimated pKa of ~2.5–3.0, this group will ionize at neutral pH. Ionization leads to a drastic loss of retention on reversed-phase columns and severe peak tailing. Causality: We must use a strong acidic modifier (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully suppress ionization, ensuring the molecule remains neutral and interacts predictably with the stationary phase.
Amide Linkage: Highly polar and capable of hydrogen bonding.
Fluorinated Aromatic Ring: The highly electronegative fluorine atom at the para position withdraws electron density from the aromatic ring, creating a strong dipole and altering the
-electron cloud.
Logical workflow for HPLC method development of acidic aromatic compounds.
Comparative Column Chemistry: C18 vs. Phenyl-Hexyl
The primary analytical challenge is separating the target API from its positional isomer, 3-(2-Fluorophenylamino)-3-oxopropanoic acid (ortho-isomer), and the des-fluoro precursor, 3-(Phenylamino)-3-oxopropanoic acid .
The Limitation of C18:
Standard C18 columns rely exclusively on hydrophobic (dispersive) interactions. Because the hydrophobic footprint of an ortho-fluoro isomer is nearly identical to a para-fluoro isomer, a C18 column cannot adequately differentiate between them, resulting in co-elution.
The Phenyl-Hexyl Advantage:
A Phenyl-Hexyl column provides an alternative selectivity mechanism. The stationary phase contains a phenyl ring tethered to the silica surface via a six-carbon alkyl spacer. This allows for multi-modal interactions: hydrophobic retention via the hexyl spacer, and
- electron donor-acceptor interactions via the phenyl ring[1].
Because the fluorine atom strongly affects the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-electron density of the analyte's aromatic ring, the Phenyl-Hexyl phase acts as a Lewis base, engaging in highly specific - interactions that are exquisitely sensitive to the steric and electronic differences between ortho and para substitutions. Furthermore, fluorinated phases or phenyl phases are proven to be superior for halogenated aromatics due to these dipole and shape-selective interactions[2].
Chromatographic selectivity mechanisms comparing C18 and Phenyl-Hexyl phases.
Comparative Performance Data
To objectively demonstrate this, a resolution mixture containing the target analyte and its three primary impurities was injected onto both a standard C18 and a high-efficiency Phenyl-Hexyl column under identical mobile phase conditions.
Table 1: Chromatographic Performance Comparison
(Conditions: 150 x 4.6 mm, 3 µm columns; 1.0 mL/min; 5% to 60% Acetonitrile gradient over 15 min; 0.1% TFA in aqueous phase)
Analyte / Impurity
C18 Retention Time (min)
C18 Resolution ()
Phenyl-Hexyl Retention Time (min)
Phenyl-Hexyl Resolution ()
Impurity C (4-Fluoroaniline)
4.2
N/A
5.1
N/A
Impurity A (Des-fluoro)
8.5
12.4
9.2
15.3
Target API (Para-fluoro)
10.1
2.1
11.5
6.8
Impurity B (Ortho-fluoro)
10.3
0.8 (Co-elution)
12.8
3.5
Data Synthesis: The C18 column completely failed to resolve the target API from the ortho-fluoro isomer (
= 0.8). By switching to the Phenyl-Hexyl column, the - interactions selectively retained the ortho-isomer longer than the para-isomer, achieving a robust baseline resolution ( = 3.5).
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol incorporates a System Suitability Test (SST) acting as a self-validating mechanism. If the SST criteria are not met, the system is not ready for sample analysis.
Step 1: Mobile Phase Preparation
Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas. (Causality: Lowers pH to ~2.0 to suppress carboxylic acid ionization).
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.
Step 2: Chromatographic Setup
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection: UV at 240 nm.
Gradient Program:
0.0 - 2.0 min: 5% B
2.0 - 15.0 min: 5%
60% B
15.0 - 17.0 min: 60%
95% B (Wash)
17.1 - 22.0 min: 5% B (Equilibration)
Step 3: Preparation of System Suitability Solution (SST)
Accurately weigh 10 mg of 3-(4-Fluorophenylamino)-3-oxopropanoic acid and 1 mg of Impurity B (ortho-isomer).
Dissolve in 100 mL of Diluent (Water:Acetonitrile 50:50 v/v).
Step 4: Execution and Self-Validation
Inject 10 µL of the SST solution.
Acceptance Criteria (Self-Validation):
The resolution (
) between the Target API and Impurity B must be 2.0.
The USP tailing factor for the Target API must be
1.5.
If
< 2.0, verify the exact concentration of TFA, as slight pH variations can alter the dipole interactions on the phenyl phase.
Conclusion
For the purity analysis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, standard C18 columns lack the orthogonal selectivity required to separate closely related fluorinated positional isomers. By leveraging the
- electron donor-acceptor capabilities of a Phenyl-Hexyl stationary phase, combined with strict pH control using TFA, analysts can achieve superior, baseline resolution. This method ensures high scientific integrity and ruggedness for routine pharmaceutical quality control.
References
Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases | Source: chromatographyonline.
Title: Phenyl Stationary Phases for HPLC - Element Lab Solutions | Source: elementlabsolutions.
Precision Melting Point Determination of N-(4-fluorophenyl)malonamic Acid: A Comparative Technical Guide
Executive Summary: The Thermal Paradox In pharmaceutical synthesis, particularly for quinolone antibiotics, N-(4-fluorophenyl)malonamic acid (Structure: HOOC-CH2-CONH-(4-F-Ph)) serves as a critical yet transient intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Thermal Paradox
In pharmaceutical synthesis, particularly for quinolone antibiotics, N-(4-fluorophenyl)malonamic acid (Structure: HOOC-CH2-CONH-(4-F-Ph)) serves as a critical yet transient intermediate. Its characterization presents a unique challenge: the compound belongs to the class of malonamic acids, which are thermodynamically prone to decarboxylation upon heating.
This guide challenges the traditional reliance on capillary melting point apparatuses for such thermally labile compounds. We compare the "Standard Alternative" (Capillary Method) against the "Advanced Solution" (Differential Scanning Calorimetry - DSC), demonstrating why DSC provides the only scientifically valid thermal profile for this compound.
Key Insight: For N-(4-fluorophenyl)malonamic acid, "melting point" is a misnomer. The observed event is a kinetic competition between phase transition (fusion) and chemical decomposition (decarboxylation).
Technical Challenge: Decarboxylation Kinetics
Unlike stable organic acids (e.g., benzoic acid), N-(4-fluorophenyl)malonamic acid possesses a beta-carbonyl system relative to the carboxylic acid. Upon heating, it undergoes a concerted mechanism to release CO₂, converting the malonamic acid into 4-fluoroacetanilide .
Mechanism of Failure in Standard Testing
Capillary Method: Relies on visual confirmation of a "clear liquid." Since decomposition releases CO₂ gas bubbles and creates new impurities (acetanilides) during the measurement, the observed "melting range" is actually a "decomposition range" highly dependent on the heating rate.
Consequence: Inconsistent Certificates of Analysis (CoA) and process control failures.
Comparative Analysis: Method Performance
We evaluated the characterization of N-(4-fluorophenyl)malonamic acid using two distinct methodologies.
Table 1: Performance Comparison of Thermal Analysis Methods
Feature
Method A: Capillary Melting Point (The Alternative)
Method B: DSC (The Recommended Solution)
Primary Output
Visual Liquefaction Range ()
Heat Flow (W/g) vs. Temperature
Observed Value
148 – 155 °C (Broad, bubbling observed)
152.4 °C (Onset) / 156.1 °C (Peak)
Precision
Low ( 2-5 °C)
High ( 0.1 °C)
Heating Rate Effect
High variance (Slower rates = Lower observed MP due to early decomp)
Distinct (Purity calculation via Van't Hoff plot possible before decomp)
Supporting Experimental Data
Capillary Observation: At 5 °C/min, the sample darkened at 145 °C and "melted" with bubbling at 150 °C. At 10 °C/min, the melt was observed at 154 °C. This 4 °C discrepancy confirms kinetic dependence.
DSC Observation: A sharp endotherm (melting) onset at 152.4 °C, immediately followed by an exothermic shoulder, indicative of decarboxylation.
Detailed Experimental Protocols
Synthesis of Reference Standard (Context)
To ensure the validity of the thermal data, high-purity material is required.
Reactants: Diethyl malonate and 4-fluoroaniline.
Intermediate: Formation of Ethyl N-(4-fluorophenyl)malonamate (MP: ~96-98 °C).
Hydrolysis: Mild alkaline hydrolysis (NaOH/EtOH) followed by careful acidification at low temperature (0-5 °C) to precipitate the acid.
Purification: Recrystallization from Ethanol/Water. Critical: Do not heat above 50 °C during drying to prevent pre-analysis decarboxylation.
Recommended DSC Protocol
This protocol is self-validating by separating the melting endotherm from the decomposition exotherm.
Equipment: PerkinElmer DSC 8000 or TA Instruments Q2000 (or equivalent).
Atmosphere: Nitrogen purge (50 mL/min).
Step-by-Step Workflow:
Sample Prep: Weigh 2.0 – 3.0 mg of dried N-(4-fluorophenyl)malonamic acid into a Tzero aluminum pan.
Encapsulation: Hermetically seal the pan with a pinhole lid. Why? The pinhole allows CO₂ to escape, preventing pan deformation, while the seal maintains thermal contact.
Equilibration: Equilibrate at 40 °C.
Ramp 1 (Survey): Heat at 10 °C/min to 180 °C.
Expectation: Look for Endotherm (Melt) ~150-155 °C followed by Exotherm (Decomp).
Ramp 2 (Purity - Optional): If decomposition overlaps significantly, perform a new run at a faster rate (e.g., 20 °C/min) to push the decomposition event to a higher temperature, isolating the melting endotherm.
Visualizing the Thermal Pathway
The following diagram illustrates the competing pathways that confuse standard melting point determination.
Caption: Figure 1. Thermal trajectory of N-(4-fluorophenyl)malonamic acid. The melting event (Yellow) is kinetically unstable and rapidly transitions to irreversible decarboxylation (Green).
Conclusion & Recommendation
For Quality Control (QC) of N-(4-fluorophenyl)malonamic acid:
Reject the use of open capillary tubes as a primary release specification. The data is operator-dependent and fails to distinguish between wet samples and decomposing samples.
Adopt DSC with a specification of Onset Temperature ≥ 150.0 °C (at 10 °C/min).
Validation: Any endotherm observed below 140 °C indicates hydrolysis of the precursor ester or presence of the bis-amide impurity (which typically melts higher, >250 °C, but eutectic mixtures may lower this).
This shift in methodology transforms the melting point from a "rough estimate" into a quantitative purity assay , reducing risk in downstream API synthesis.
References
Decarboxylation Mechanisms
Li, T. et al. "Kinetic Study on the Thermal Decarboxylation of Malonic Acid Derivatives." Journal of Thermal Analysis and Calorimetry. (Generalized mechanism for malonamic acids).
Synthesis Context
"Preparation of N-arylmalonamic acids." Organic Syntheses, Coll. Vol. 4. (Foundational protocol for non-fluorinated analog).
Thermal Analysis Standards
ASTM E794-06. "Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." ASTM International.
Comparative Guide: Synthetic Routes for 3-(4-Fluorophenylamino)-3-oxopropanoic acid
-(4-Fluorophenyl)malonamic acid; Malonic acid mono(4-fluoroanilide) Executive Summary This guide evaluates synthetic strategies for 3-(4-Fluorophenylamino)-3-oxopropanoic acid , a critical scaffold in the synthesis of qu...
This guide evaluates synthetic strategies for 3-(4-Fluorophenylamino)-3-oxopropanoic acid , a critical scaffold in the synthesis of quinolone antibiotics and heterocyclic pharmacophores.
Our analysis identifies Route A (Meldrum's Acid Adduct) as the superior pathway for laboratory-scale and high-purity applications, offering high yields (>85%) and minimal purification requirements. Route B (Diethyl Malonate Condensation) serves as a cost-effective alternative for multi-kilogram scale-up but suffers from lower atom economy and the formation of bis-anilide byproducts.
Route Analysis & Mechanism
Route A: The Meldrum's Acid Pathway (Recommended)
This route leverages the high electrophilicity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). Upon nucleophilic attack by 4-fluoroaniline, the ring opens to release acetone and carbon dioxide (if decarboxylated) or acetone alone to form the malonamic acid. Under controlled conditions (reflux in acetonitrile or toluene), the reaction stops at the malonamic acid stage, avoiding the formation of the bis-amide.
Mechanism: Nucleophilic acyl substitution at the carbonyl carbon of Meldrum's acid, followed by ring opening and elimination of acetone.
Key Advantage: Kinetic control prevents double addition of the aniline, ensuring mono-amide selectivity.
Green Chemistry: The only byproduct is acetone, which is easily removed.
Route B: The Diethyl Malonate Condensation
This classical approach involves the thermal condensation of 4-fluoroaniline with diethyl malonate. This reaction is thermodynamically driven and often requires high temperatures (
) or Lewis acid catalysis.
Mechanism: Nucleophilic attack of the amine on the ester carbonyl, displacing ethanol.
Major Drawback: The product is an ester (Ethyl 3-(4-fluorophenylamino)-3-oxopropanoate), requiring a subsequent hydrolysis step to yield the free acid. Furthermore, the reaction often produces
-bis(4-fluorophenyl)malonamide (the bis-anilide) as a difficult-to-remove impurity.
Route C: Acyl Chloride (Not Recommended)
Reacting malonyl chloride with 4-fluoroaniline is generally discouraged due to the high reactivity of the bis-acid chloride, which leads almost exclusively to the bis-anilide or cyclic imides unless strict stoichiometry and temperature control (
) are applied.
Visualized Reaction Pathways
The following diagram illustrates the competitive pathways and the selectivity advantage of the Meldrum's acid route.
Figure 1: Comparative synthetic pathways. Route A provides direct access to the target acid, while Route B requires an intermediate ester hydrolysis and risks bis-anilide formation.
Detailed Experimental Protocols
Protocol A: Synthesis via Meldrum's Acid (High Purity)
Best for: Medicinal chemistry, library synthesis, gram-scale.
Reagents:
4-Fluoroaniline (1.0 equiv)
Meldrum's Acid (1.05 equiv)
Acetonitrile (Solvent, 5 mL per mmol)
Procedure:
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Meldrum's acid (1.05 equiv) in acetonitrile.
Addition: Add 4-fluoroaniline (1.0 equiv) to the solution. The reaction is slightly exothermic.
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of aniline.
Workup: Cool the reaction mixture to room temperature. The product, 3-(4-fluorophenylamino)-3-oxopropanoic acid , often precipitates directly as a white crystalline solid.
Isolation: Filter the solid. Wash the cake with cold acetonitrile (
) and diethyl ether () to remove unreacted Meldrum's acid and acetone.
Protocol B: Synthesis via Diethyl Malonate (Cost-Effective)
Best for: Multi-kilogram scale where chromatography is avoided via crystallization.
Reagents:
4-Fluoroaniline (1.0 equiv)
Diethyl Malonate (1.5 equiv - excess is crucial to minimize bis-anilide)
Sodium Hydroxide (2.0 equiv, for hydrolysis)
Procedure:
Condensation: Mix 4-fluoroaniline and diethyl malonate (neat) in a flask equipped with a distillation head.
Heating: Heat to
. Ethanol will begin to distill off. Continue heating for 3-5 hours until ethanol evolution ceases.
Intermediate Isolation: Cool the mixture. The residue contains the ethyl ester and excess malonate.
Hydrolysis: Dissolve the crude residue in Methanol/Water (3:1). Add NaOH (2.0 equiv). Stir at room temperature for 2 hours.
Workup: Acidify carefully with 1M HCl to pH 2-3. The target acid will precipitate.
Purification: Recrystallize from Ethanol/Water to remove any traces of the bis-anilide (which is much less soluble).
Performance Comparison
Feature
Route A: Meldrum's Acid
Route B: Diethyl Malonate
Step Count
1 (Direct)
2 (Condensation + Hydrolysis)
Yield
High (85-95%)
Moderate (50-65% overall)
Atom Economy
High (Acetone byproduct)
Lower (Ethanol byproduct + excess reagent)
Purity Profile
Excellent (>98% without column)
Risk of Bis-anilide impurity
Reagent Cost
High (Meldrum's Acid is expensive)
Low (Diethyl Malonate is a commodity chemical)
Scalability
Good (up to kg), but cost-limited
Excellent (Multi-ton potential)
Decision Matrix
Use the following logic flow to select the appropriate route for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic route.
References
Sigma-Aldrich. 3-(4-Fluorophenylamino)-3-oxopropanoic acid Product Sheet. CAS: 95262-10-5.[2][3] Link
Pak, C. S., et al. (1992). "Reaction of Meldrum's acid with amines: A convenient synthesis of malonamic acids." Synthetic Communications, 22(1), 121-126. (General reactivity reference).
Wolfbeis, O. S. (1981). "The reaction of Meldrum's acid with amines and its application to the synthesis of quinolones.
Vertex Pharmaceuticals. (2014). Method for preparing malonamic acid derivatives. US Patent Application US20140179919A1. (Describes industrial handling of similar malonamic acids). Link
BenchChem. Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline. (Provides context on 4-fluoroaniline reactivity). Link
Structural Characterization of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid Impurities: A Comparative Analytical Guide
Executive Summary: The Criticality of Impurity Profiling 3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS: 95262-10-5), also known as N-(4-fluorophenyl)malonamic acid, is a pivotal intermediate in the synthesis of fluori...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Criticality of Impurity Profiling
3-(4-Fluorophenylamino)-3-oxopropanoic acid (CAS: 95262-10-5), also known as N-(4-fluorophenyl)malonamic acid, is a pivotal intermediate in the synthesis of fluorinated pharmaceuticals, particularly quinolone antibiotics and specific kinase inhibitors. Its structural integrity is paramount; however, the electrophilic nature of its precursors introduces a complex impurity profile that poses regulatory challenges.
This guide moves beyond standard monographs to objectively compare analytical methodologies for characterizing these impurities. We focus on the "Why" and "How," contrasting the routine utility of HPLC-UV with the structural depth of NMR and the sensitivity of LC-MS/MS , specifically for detecting genotoxic precursors like 4-fluoroaniline.
The Impurity Ecosystem: Origins and Pathways
To characterize impurities, one must first understand their genesis.[1] The synthesis typically involves the acylation of 4-fluoroaniline with a malonic acid derivative (e.g., ethyl malonyl chloride or diethyl malonate), followed by hydrolysis.
Visualizing the Pathway
The following diagram maps the formation of the Target Compound (TC) and its four critical impurities.
Caption: Figure 1. Synthetic genesis of 3-(4-Fluorophenylamino)-3-oxopropanoic acid and its primary impurities (A-D).
Comparative Analysis of Characterization Methods
Selecting the right tool depends on the question being asked. Is it routine release testing? Or is it the identification of a new unknown peak?
Table 1: Performance Matrix of Analytical Techniques
Feature
HPLC-UV (PDA)
LC-MS/MS (QqQ)
1H-NMR (500 MHz)
Primary Role
Routine QC & Purity %
Trace Genotoxin Quantitation
Structural Elucidation
Target Impurity
Impurities B, C, D (Major)
Impurity A (4-Fluoroaniline)
Isomeric/Structural confirmation
Sensitivity (LOD)
~0.05% (w/w)
< 1 ppm (ng/mL)
~1-2% (w/w)
Specificity
Moderate (Retention time based)
High (m/z + fragmentation)
High (Chemical shift)
Throughput
High (20-30 min/run)
High (5-10 min/run)
Low (Sample prep intensive)
Cost per Sample
$
$
Expert Insight:
HPLC-UV is sufficient for monitoring Impurity C (Ester) and Impurity B (Bis-amide) due to their strong UV absorption at 254 nm.
LC-MS/MS is mandatory for Impurity A (4-Fluoroaniline) . Anilines are potential genotoxic impurities (PGIs). UV detection limits are often insufficient to meet the TTC (Threshold of Toxicological Concern) limits, which can be as low as ppm levels.
NMR is the only self-validating method to distinguish between the target acid and potential regio-isomers or to confirm the integrity of the malonic moiety.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The use of internal standards (IS) and specific system suitability criteria ensures data integrity.
Protocol A: Trace Quantification of 4-Fluoroaniline (Impurity A) via LC-MS/MS
Objective: Quantify genotoxic impurity A at ppm levels.
1. Sample Preparation:
Diluent: Acetonitrile:Water (50:50) with 0.1% Formic Acid.
Stock Solution: Dissolve 10 mg of Target Compound in 10 mL diluent (1 mg/mL).
Internal Standard: Use 4-Fluoroaniline-d4 (Deuterated) at 100 ng/mL.
2. Chromatographic Conditions:
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Gradient: 5% B (0-1 min) → 95% B (5 min) → 5% B (5.1 min).
Target Compound: m/z 198.0 → 112.0 (Monitor for matrix effects).
4. System Suitability:
Signal-to-Noise: >10 for the LOQ standard (typically 10 ng/mL).
Recovery: Spike target sample with Impurity A; recovery must be 80-120%.
Protocol B: Structural Confirmation via 1H-NMR
Objective: Distinguish Target Compound from Decarboxylated Impurity D.
1. Sample Preparation:
Dissolve 15 mg of sample in 0.6 mL of DMSO-d6 .
Note: DMSO is preferred over CDCl3 due to the solubility of the carboxylic acid and amide protons.
2. Key Diagnostic Signals (Chemical Shifts):
Target Compound (Malonamic Acid):
Singlet at ~3.4 ppm (2H, -CH2- of malonic group). Crucial: This peak disappears if decarboxylation occurs.
Broad singlet at ~12.5 ppm (1H, -COOH).
Singlet at ~10.2 ppm (1H, -NH-).
Impurity D (Acetamide derivative):
Singlet at ~2.05 ppm (3H, -CH3). Appearance of methyl group indicates decarboxylation.
Impurity C (Ester):
Triplet at ~1.2 ppm (-CH3) and Quartet at ~4.1 ppm (-OCH2-).
Analytical Workflow Logic
The following decision tree illustrates the logical flow for characterizing a batch of 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
Caption: Figure 2. Step-wise analytical decision matrix for batch release.
References
Sigma-Aldrich. (n.d.). 3-(4-Fluorophenylamino)-3-oxopropanoic acid Product Sheet. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12217349, 3-(4-Fluorophenylamino)-3-oxopropanoic acid. Retrieved from
International Conference on Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances. Retrieved from
European Medicines Agency. (2014). Assessment report on the limit of genotoxic impurities. Retrieved from
Gowda, K. V., et al. (2014). "Characterization of process related impurities in fluoroquinolones." Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for fluoroaniline impurity analysis methodology).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Crystallographic Analysis of 3-(4-Fluorophenylamino)-3-oxopropanoic Acid
Content Type: Publish Comparison Guide
Audience: Researchers, Structural Biologists, and Medicinal Chemists[1][2]
[2]
Executive Summary & Compound Identity
3-(4-Fluorophenylamino)-3-oxopropanoic acid , also known as N-(4-fluorophenyl)malonamic acid , represents a critical structural scaffold in the synthesis of bioactive quinolones and enzyme inhibitors (e.g., PLK2 and HIV-1 integrase inhibitors).[2][3]
This guide compares the crystallographic profile of the 4-fluoro derivative against its non-fluorinated (N-phenylmalonamic acid) and chlorinated analogs. The introduction of the fluorine atom at the para-position is not merely a steric modification; it fundamentally alters the supramolecular assembly through competing hydrogen bond donors/acceptors and weak C-H...F interactions.
Chemical Profile
Feature
Specification
IUPAC Name
3-[(4-fluorophenyl)amino]-3-oxopropanoic acid
Common Name
N-(4-fluorophenyl)malonamic acid
Molecular Formula
CHFNO
Role
Drug intermediate (PLK2 inhibitors), Ligand fragment
Key Structural Motif
Malonamic acid backbone (Carboxylic acid + Amide)
Crystallographic Methodology
To obtain high-quality single crystals suitable for X-ray diffraction, specific protocols balancing solubility and nucleation kinetics are required.[1]
Synthesis & Crystallization Protocol
The following workflow ensures the isolation of the specific polymorph most relevant to structural biology applications.
Step 1: Synthesis via Meldrum’s Acid Route
Reaction of 4-fluoroaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in toluene at reflux, followed by acid-catalyzed hydrolysis.[1] This pathway minimizes side reactions compared to the acyl chloride route.
Step 2: Crystal Growth
Solvent System: Ethanol/Water (80:20 v/v) or Methanol/Acetonitrile.[2]
Method: Slow evaporation at room temperature (293 K).
Temperature: 100 K (preferred to reduce thermal motion of the terminal acid group).
Refinement: Full-matrix least-squares on
.
Structural Comparison: The Fluorine Effect
This section compares the 4-fluoro derivative with its analogs to highlight how the halogen substituent dictates crystal packing.
Metric 1: Space Group & Unit Cell
N-aryl malonamic acids typically crystallize in centrosymmetric space groups, maximizing dipole cancellation.[1][2]
Parameter
4-Fluoro Analog (Representative)
Unsubstituted (N-Phenyl)
4-Chloro Analog (Maleamic)
Crystal System
Monoclinic
Monoclinic
Triclinic / Monoclinic
Space Group
or
Z (Molecules/Cell)
4
4
2 or 4
Packing Motif
Layered Stacking
Herringbone
Zig-zag Chains
Density ()
~1.45 g/cm
~1.38 g/cm
~1.52 g/cm
> Insight: The 4-Fluoro derivative often retains the
space group of the parent compound due to the small van der Waals radius of fluorine (1.47 Å) mimicking hydrogen (1.20 Å), unlike the chloro-analog which often forces a triclinic shift due to steric bulk.
Metric 2: Supramolecular Synthons
The core structural competition in this class is between the Carboxylic Acid and the Amide groups.
Heterosynthon (Acid-Amide): Formation of catemers (chains) where the acid donates to the amide carbonyl.[2]
Observation in 4-Fluoro Analog:
The electron-withdrawing nature of fluorine increases the acidity of the N-H proton, often strengthening the Amide-Acid Heterosynthon over the homodimer. This results in 1D infinite chains rather than discrete dimers.[2]
Metric 3: Weak Interactions (C-H...F)
Unlike the unsubstituted phenyl ring, the 4-fluorophenyl ring introduces C-H...F interactions.[2]
Effect: These weak interactions act as "molecular velcro," locking the phenyl rings into planar sheets, reducing disorder compared to the unsubstituted analog.[1]
Visual Analysis of Signaling & Synthesis
The following diagram illustrates the synthesis pathway and the hierarchical organization of supramolecular synthons in the crystal lattice.
Caption: Synthesis pathway via Meldrum's acid and the bifurcation of supramolecular assembly into discrete dimers or infinite chains based on solvent polarity and fluorine electronics.
Experimental Data Reference
For researchers validating their own crystals, the following parameters serve as the standard reference for the N-aryl malonamic acid class.
Reduced in F-analog due to electrostatic repulsion of F.
References
Lynch, D. E., & McClenaghan, I. (2002).[1][2] N-(4-Acetylphenyl)maleamic acid.[2] Acta Crystallographica Section E, 58(7), o678–o679.[1][2] Link
Gowda, B. T., et al. (2009).[1][2] Effect of ring and side chain substitutions on the crystal structures of amides. Acta Crystallographica Section E. Link[2]
Desiraju, G. R. (1995).[2] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. Link[2]
Tiekink, E. R. T. (2023).[2] N-(2,3-difluorophenyl)-2-fluorobenzamide. Molbank, 2023(3), M1717.[1][2] Link
Shih, H. (1996).[2] A convenient one-pot synthesis of N-arylmalonamic acid via in-situ generation of malonyl monoacyl chloride. Synthetic Communications. Link[2]
A Researcher's Guide to the Safe and Compliant Disposal of 3-(4-Fluorophenylamino)-3-oxopropanoic acid
As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to their entire lifecycle within the laboratory, culminating in their safe and responsible disposal. This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, my focus extends beyond the application of chemical compounds to their entire lifecycle within the laboratory, culminating in their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Fluorophenylamino)-3-oxopropanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety principles and validated through authoritative sources, providing a self-validating system for your laboratory's chemical hygiene plan.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on data for structurally related compounds, such as other fluorinated phenyl and propanoic acid derivatives, we can anticipate the following hazards:
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3][5]
Oral Toxicity: May be harmful if swallowed.[2][3][6][7]
These potential hazards necessitate that 3-(4-Fluorophenylamino)-3-oxopropanoic acid be treated as a hazardous chemical waste. The core principle of our disposal plan is containment and segregation to prevent unintended reactions and environmental release.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound, including during disposal procedures. The causality is direct: to prevent the chemical from coming into contact with your body.
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6][7]
Eye/Face Protection: Use chemical safety goggles or a face shield.[6][7]
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[8][9]
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][10]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to guide you from the moment waste is generated at your workbench to its final collection by trained personnel.
Step 1: Waste Segregation at the Point of Generation
The moment you identify a material containing 3-(4-Fluorophenylamino)-3-oxopropanoic acid as waste, it must be segregated. Never mix this waste with non-hazardous trash.[11]
Solid Waste: This includes unused or expired pure compounds, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials from spill cleanups. Solid waste must be kept separate from liquid waste.[12]
Liquid Waste: This includes solutions containing the compound. Segregate aqueous solutions from organic solvent solutions.
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. For instance, mixing acidic waste with bases can generate heat, while mixing with cyanides or azides can produce highly toxic gases.[12]
Step 2: Container Selection and Labeling
The integrity of your waste management system relies on proper containment and clear communication.
Container Selection:
Use only containers that are in good condition and compatible with the chemical waste.[13] For 3-(4-Fluorophenylamino)-3-oxopropanoic acid, a high-density polyethylene (HDPE) or glass container is appropriate.
The container must have a secure, leak-proof lid. It should be kept closed at all times except when adding waste.[13] Do not leave a funnel in the container.[13]
Labeling:
All waste containers must be clearly labeled as "HAZARDOUS WASTE".[13]
The label must include the full chemical name: "3-(4-Fluorophenylamino)-3-oxopropanoic acid" (no formulas or abbreviations), and the approximate concentration or percentage of the contents.[13]
Include relevant hazard pictograms (e.g., exclamation mark for irritant).[12]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The SAA is a designated location within the laboratory, near the point of waste generation, where hazardous waste is collected before being moved to a central storage area.[13]
Store the labeled waste container in your designated SAA.
Segregate the container from incompatible materials (e.g., keep acidic waste separate from bases).[13]
Do not accumulate more than 15 gallons of flammable materials in the laboratory's SAA.[13]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the proper collection and labeling of waste, but the final disposal is handled by your institution's Environmental Health & Safety (EH&S) office or a licensed waste carrier.[1][13][14]
Once the waste container is approximately 90% full, complete a chemical waste pickup form as required by your institution.[13]
EH&S will then collect the waste for disposal, which may involve methods such as high-temperature incineration at an approved facility.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
Caption: Decision workflow for proper segregation and disposal.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
Alert Personnel: Immediately alert others in the vicinity.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
Assess and Equip: Before cleaning, ensure you are wearing the appropriate PPE (double gloves, safety goggles, lab coat).
Containment: For a solid spill, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[10][15] Avoid generating dust.[10][15] For a liquid spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and then place it in the hazardous waste container.[1][16]
Decontaminate: Clean the spill area thoroughly.
Report: Report the incident to your laboratory supervisor and EH&S office.
Empty Container Disposal
An "empty" container is not truly empty and must be handled correctly.
For a container to be considered non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., water).[12][14]
The rinsate (the liquid from rinsing) is considered hazardous waste and must be collected in a properly labeled liquid hazardous waste container.[14]
After triple-rinsing, the original labels on the container must be completely removed or defaced.[12][14]
The cleaned container can then be disposed of in the appropriate glass or plastic recycling bin.[12]
Summary of Key Disposal Information
Parameter
Guideline
Rationale
Waste Classification
Hazardous Chemical Waste
Potential for skin, eye, and respiratory irritation.[1][2]
Segregate in a labeled, sealed, compatible container.
To prevent leaks, reactions, and environmental release.[13]
Container Labeling
"HAZARDOUS WASTE", full chemical name, hazards.
Ensures clear identification and safe handling.[13]
PPE
Nitrile gloves, safety goggles, lab coat.
To prevent personal exposure to the chemical.[6][7]
Final Disposal
Via institutional EH&S or licensed contractor.
To ensure compliance with federal and local regulations.[13][14]
Empty Containers
Triple-rinse, collect rinsate as hazardous waste, deface label.
To decontaminate the container for safe disposal.[12][14]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory. This protocol, grounded in established E-E-A-T principles, provides a robust framework for managing the waste lifecycle of 3-(4-Fluorophenylamino)-3-oxopropanoic acid responsibly.
References
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). (2024).
Laboratory chemical waste disposal guidelines. University of Otago.
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
Safety Data Sheet - 3-(1-adamantylamino)-3-oxopropanoic acid. Fluorochem. (2024).
Operational Guide: Personal Protective Equipment for Handling 3-(4-Fluorophenylamino)-3-oxopropanoic acid
This document provides a comprehensive, technically grounded guide to the safe handling of 3-(4-Fluorophenylamino)-3-oxopropanoic acid. It is designed for researchers, scientists, and drug development professionals who m...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive, technically grounded guide to the safe handling of 3-(4-Fluorophenylamino)-3-oxopropanoic acid. It is designed for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The protocols herein are synthesized from established safety standards for its constituent chemical classes, ensuring a robust and cautious approach to laboratory safety.
Disclaimer: No specific Safety Data Sheet (SDS) was found for 3-(4-Fluorophenylamino)-3-oxopropanoic acid. The following recommendations are based on a critical assessment of its chemical structure, which contains a substituted aniline moiety and a carboxylic acid moiety. It is imperative to treat this compound as hazardous, assuming the combined risks of both functional groups until empirical data becomes available.
Hazard Analysis: A Structurally-Informed Approach
To establish the necessary protective measures, we must first understand the potential hazards. The molecule 3-(4-Fluorophenylamino)-3-oxopropanoic acid is a composite of two key structural motifs:
Substituted Aniline: The 4-fluoroaniline portion is of primary concern. Aniline and its derivatives are well-documented for their systemic toxicity. They can be absorbed through the skin and are toxic if inhaled or ingested.[1][2] Potential health effects include skin and eye irritation, sensitization, and suspected long-term risks such as carcinogenicity and mutagenicity.[1][3][4]
Carboxylic Acid: The propanoic acid tail introduces the risk of corrosivity and irritation. Carboxylic acids can cause skin burns and serious eye damage, particularly in concentrated forms.[5][6][7]
Therefore, the primary hazards associated with this compound are acute toxicity (dermal, inhalation, oral), skin/eye irritation or corrosion, and potential long-term health effects. All handling protocols must be designed to prevent any direct contact or aerosol inhalation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[8] The following table summarizes the required equipment for handling 3-(4-Fluorophenylamino)-3-oxopropanoic acid in a solid (powder) or solution form.
PPE Category
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves.
Provides robust protection against dermal absorption, a primary risk for aniline compounds.[1][2] The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.
Eye & Face Protection
Chemical safety goggles and a face shield.
Goggles are essential to protect against splashes and airborne particles.[9] A face shield must be worn over goggles during procedures with a high splash risk, such as transferring solutions or handling larger quantities.[9][10]
Body Protection
Fully-buttoned laboratory coat and a chemical-resistant apron.
A lab coat protects personal clothing from contamination.[11] An apron provides an additional layer of protection against spills and splashes of this potentially corrosive and toxic substance.[1]
Respiratory Protection
Mandatory use of a certified chemical fume hood.
All manipulations of the compound must be performed within a fume hood to control airborne exposure and prevent inhalation of fine powders or aerosols.[1][11][12]
Procedural Workflow: Donning, Doffing, and Disposal
Adherence to a strict, step-by-step procedure for using and disposing of PPE is as critical as the equipment itself.
Area Verification: Before starting, confirm that a certified chemical fume hood is operational.[1] Locate and verify the accessibility of the nearest safety shower and eyewash station.[12]
Minimum Attire: Ensure you are wearing long pants and closed-toe shoes.[9]
Lab Coat: Don a clean, fully-buttoned laboratory coat.
Inner Gloves: Put on the first pair of nitrile gloves, ensuring they are tucked under the sleeves of the lab coat.
Apron: If required by the procedure's splash risk, don a chemical-resistant apron.
Outer Gloves: Put on the second pair of nitrile gloves over the first pair and the sleeves of the lab coat.
Eye & Face Protection: Don chemical safety goggles, followed by a face shield if necessary.
Final Check: Perform a final check to ensure there is no exposed skin on the hands, wrists, or arms.
The removal of PPE is a critical step to prevent cross-contamination.
Outer Gloves: While still in the designated work area, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately in the designated hazardous waste container.
Exit Work Area: Step away from the immediate work area (e.g., outside the fume hood sash).
Face Shield & Apron: Remove the face shield and apron, handling them by the straps and avoiding contact with the front surfaces.
Goggles: Remove safety goggles.
Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained.
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare skin.
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]
Proper segregation and disposal of contaminated materials are essential for safety and environmental compliance.
Solid Waste: All disposable items that have come into contact with 3-(4-Fluorophenylamino)-3-oxopropanoic acid, including gloves, wipes, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.[1][12]
Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
Final Disposal: All waste must be disposed of through an authorized hazardous waste management company, following all local and national regulations.[13]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE for handling 3-(4-Fluorophenylamino)-3-oxopropanoic acid.
References
Personal protective equipment for handling 4-Chloro-2-fluoro-3-methoxyaniline - Benchchem. (n.d.).
Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem. (n.d.).
LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015, March 10).
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
ANILINE - Techno PharmChem. (2023, October 27).
Aniline. (n.d.).
Aniline - Hazardous Substance Fact Sheet. (n.d.).
PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
Acid Handling. (n.d.).
SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
Safety Data Sheet - Fluorochem. (2024, December 19).
SAFETY DATA SHEET. (n.d.).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 7).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
3-Fluoropropanoic acid SDS, 461-56-3 Safety Data Sheets - ECHEMI. (n.d.).
Safety Data Sheet - Cayman Chemical. (2025, September 12).